molecular formula C9H8ClN B142574 6-Chloro-1-methyl-1H-indole CAS No. 155868-51-2

6-Chloro-1-methyl-1H-indole

Cat. No.: B142574
CAS No.: 155868-51-2
M. Wt: 165.62 g/mol
InChI Key: YDLOPHRVGMIZDX-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLOPHRVGMIZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571677
Record name 6-Chloro-1-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155868-51-2
Record name 6-Chloro-1-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1-methyl-1H-indole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-Chloro-1-methyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry and materials science. This document details experimentally validated protocols, presents quantitative data in a structured format, and illustrates key chemical transformations and workflows.

Physicochemical Properties

This compound is a halogenated indole derivative. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 155868-51-2[1]
Molecular Formula C₉H₈ClN[1]
Molecular Weight 165.62 g/mol [1]
Appearance Light yellow oil[2]
Boiling Point 278.44°C at 760 mmHg (Predicted)[3]
Density 1.187 g/cm³ (Predicted)[3]
XLogP3 3.3[3]

Synthetic Strategies

The synthesis of this compound can be approached through several established methods. The most direct and high-yielding approach is the N-methylation of the commercially available precursor, 6-chloro-1H-indole. An alternative, classical approach is the Fischer indole synthesis, which builds the indole core from acyclic precursors.

Route 1: N-Methylation of 6-Chloro-1H-indole

This method is the most straightforward and has been demonstrated to be highly efficient. It involves the deprotonation of the indole nitrogen of 6-chloro-1H-indole, followed by nucleophilic attack on a methylating agent. An environmentally conscious protocol utilizing dimethyl carbonate (DMC) as the methylating agent has been reported with excellent yield.[2] DMC is a safer and less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[2]

A detailed experimental procedure for the N-methylation of 6-chloro-1H-indole using dimethyl carbonate is provided below.[2]

Materials:

  • 6-Chloro-1H-indole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Carbonate (DMC)

  • tert-Butyl methyl ether (TBME)

  • Deionized Water

Procedure:

  • To a reaction flask, add 6-chloro-1H-indole (1.0 g, 6.59 mmol), potassium carbonate (0.5 g, 3.62 mmol), and N,N-dimethylformamide (10 mL).

  • Add dimethyl carbonate (1.7 mL, 20.21 mmol) to the mixture.

  • Heat the stirred mixture to reflux (approximately 130°C).

  • Monitor the reaction progress by HPLC or TLC. The consumption of the starting material is expected within 3.5 hours.

  • Once the reaction is complete, cool the mixture to approximately 3°C using an ice bath.

  • Slowly add 50 mL of ice-cold water to the cooled mixture. An oily suspension will form.

  • Extract the product from the aqueous suspension using tert-butyl methyl ether (40 mL).

  • Separate the organic layer and wash it three times with 25 mL portions of water.

  • Evaporate the solvent from the organic layer under reduced pressure to yield the final product.

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
6-Chloro-1H-indole151.591.06.59-
Dimethyl Carbonate90.081.8220.21-
This compound165.621.056.3496.1

Table based on the protocol described in US Patent 6,326,501 B1.[2]

N_Methylation_Pathway cluster_reactants Reactants cluster_conditions Conditions R1 6-Chloro-1H-indole P This compound R1->P R2 Dimethyl Carbonate (DMC) R2->P C1 K₂CO₃ (Base) C2 DMF (Solvent) C3 Reflux (~130°C, 3.5h) Experimental_Workflow start Start reaction Combine Reactants & Heat to Reflux start->reaction monitor Monitor Reaction (HPLC/TLC) reaction->monitor workup Cool, Quench with H₂O monitor->workup Reaction Complete extraction Extract with TBME workup->extraction wash Wash Organic Layer extraction->wash evaporation Evaporate Solvent wash->evaporation product Obtain Product evaporation->product Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates R1 (4-chlorophenyl)methylhydrazine I1 Hydrazone R1->I1 R2 Acetaldehyde R2->I1 I2 Ene-hydrazine I1->I2 Tautomerization P This compound I2->P [3,3]-Sigmatropic Rearrangement & Cyclization Elimination - NH₃ Catalyst Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) Catalyst->I1

References

6-Chloro-1-methyl-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155868-51-2

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Core Chemical and Physical Properties

This compound is a substituted indole derivative. The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen significantly influences its physicochemical characteristics, which are crucial for its behavior in biological systems and for the design of synthetic routes.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 155868-51-2[1][2][3]
Molecular Formula C₉H₈ClN[1][2]
Molecular Weight 165.62 g/mol [1][2]
Appearance Light yellow to yellow liquidChemicalBook
Boiling Point 278.44 °C at 760 mmHgECHEMI
Density 1.187 g/cm³ECHEMI
Storage Temperature 2-8°C (protect from light)ChemicalBook
XLogP3 3.3[1]
Polar Surface Area 4.93 Ų[2]
Vapour Pressure 0.007 mmHg at 25°C[2]
Refractive Index 1.593[2]
InChI InChI=1S/C9H8ClN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3[1]
InChIKey YDLOPHRVGMIZDX-UHFFFAOYSA-N[1]
Canonical SMILES CN1C=CC2=C1C=C(C=C2)Cl[1]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the N-methylation of its precursor, 6-chloro-1H-indole. The use of dimethyl carbonate as a methylating agent offers an effective method.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented methylation process for indole compounds.

Materials:

  • 6-Chloroindole (1.0 g, 6.59 mmol)

  • Potassium carbonate (0.5 g)

  • N,N-dimethylformamide (DMF) (10 mL)

  • Dimethyl carbonate (DMC) (1.7 mL, 20.21 mmol)

  • tert-Butyl methyl ether (TBME)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-chloroindole (1.0 g), potassium carbonate (0.5 g), N,N-dimethylformamide (10 mL), and dimethyl carbonate (1.7 mL).

  • Stir the mixture and heat it to reflux at approximately 130°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting 6-chloroindole is consumed (approximately 3.5 hours).

  • Once the reaction is complete, cool the mixture to approximately 3°C using an ice bath.

  • Add 50 mL of ice-cold water to the flask. An oily suspension should form.

  • Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (40 mL).

  • Separate the organic layer and wash it three times with 25 mL portions of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum using a rotary evaporator to yield this compound as a light yellow oil. The expected yield is approximately 1.05 g (96.1%).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 6-Chloroindole 6-Chloroindole Reflux_130C Reflux at ~130°C (3.5 hours) 6-Chloroindole->Reflux_130C Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reflux_130C K2CO3 K2CO3 K2CO3->Reflux_130C DMF DMF DMF->Reflux_130C Workup Aqueous Workup & Extraction (TBME) Reflux_130C->Workup Reaction Mixture Purification Evaporation Workup->Purification Organic Phase Product This compound Purification->Product

Synthesis workflow for this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is not extensively published, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] The activity of structurally related compounds provides a strong rationale for investigating the potential of this specific molecule.

Anticancer Potential: Many indole derivatives exhibit potent anticancer activity.[5][6] Research on related compounds suggests that the 6-chloro-indole scaffold can be a key component of tubulin polymerization inhibitors.[7] Furthermore, studies have shown that N-methylation of the indole ring can significantly enhance anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted counterpart.[5] This suggests that this compound could be a promising candidate for evaluation as an antiproliferative agent, potentially acting through the disruption of microtubule dynamics.

Antimicrobial Activity: Halogenated indoles have demonstrated a range of antimicrobial and antibiofilm activities.[8][9] Chloroindoles, in particular, have shown inhibitory effects against various bacteria, including pathogenic strains like Vibrio parahaemolyticus.[8] The presence of the chlorine atom in the 6-position of this compound suggests it may possess antibacterial properties worth investigating.

Proposed Signaling Pathway for Investigation

Indole derivatives are known to inhibit various signaling pathways crucial for cancer cell survival and proliferation, such as those mediated by protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target for indole-based inhibitors. It is hypothesized that compounds like this compound could act as inhibitors at the kinase domain, blocking downstream signaling.

Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 P2 P RTK->P2 Grb2_Sos Grb2/Sos P1->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Gene Expression Inhibitor 6-Chloro-1-methyl- 1H-indole (Proposed) Inhibitor->RTK Inhibition

Proposed inhibition of a generic RTK signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of standardized in vitro assays are recommended.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol can be used to determine if the compound inhibits the activity of a specific protein kinase (e.g., EGFR, VEGFR).

Materials:

  • Recombinant protein kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution

  • Kinase activity detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the diluted compound or vehicle control.

  • Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.

  • Measure the luminescent signal, which is proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). The absorbance can also be read at 600 nm.

This technical guide serves as a foundational resource for the scientific exploration of this compound. The provided data and protocols are intended to facilitate further research into its synthesis, characterization, and potential as a novel therapeutic agent.

References

physical and chemical properties of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-1H-indole is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with methodologies for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties have been determined experimentally, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈ClN--INVALID-LINK--[1]
Molecular Weight 165.62 g/mol --INVALID-LINK--[1]
CAS Number 155868-51-2--INVALID-LINK--[2]
Appearance Liquid--INVALID-LINK--
Boiling Point 278.44 °C at 760 mmHg (Predicted)--INVALID-LINK--[2]
Melting Point Not available--INVALID-LINK--[2]
Density 1.187 g/cm³ (Predicted)--INVALID-LINK--
XLogP3 3.3--INVALID-LINK--[1]
Topological Polar Surface Area 4.9 Ų--INVALID-LINK--[1]
Solubility No specific data available. Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.

Synthesis

The primary route for the synthesis of this compound involves the N-methylation of the precursor, 6-chloroindole. A common and environmentally conscious method utilizes dimethyl carbonate (DMC) as the methylating agent.

Experimental Protocol: N-methylation of 6-Chloroindole

This protocol is adapted from a general procedure for the N-methylation of indole compounds using dimethyl carbonate.[1][3]

Materials:

  • 6-Chloroindole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • tert-Butyl methyl ether (t-BME)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 6-chloroindole (1.0 g, 6.59 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (10 mL).

  • Add dimethyl carbonate (1.7 mL, 20.21 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) with stirring.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed (approximately 3.5 hours).

  • Once the reaction is complete, cool the mixture to approximately 3 °C in an ice bath.

  • Add ice-cold water (50 mL) to the reaction mixture, which will result in an oily suspension.

  • Extract the product from the aqueous suspension with tert-butyl methyl ether.

  • Wash the combined organic layers with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 6-Chloroindole Potassium Carbonate DMF Dimethyl Carbonate vessel Reaction Vessel reagents->vessel Add reflux Reflux at ~130 °C (approx. 3.5 h) vessel->reflux monitoring Monitor by HPLC/TLC reflux->monitoring cooling Cool to ~3 °C monitoring->cooling quenching Add Ice-Cold Water cooling->quenching extraction Extract with t-BME quenching->extraction washing Wash with Water extraction->washing drying Dry over MgSO4/Na2SO4 washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Synthesis and Purification Workflow for this compound.

Spectral Data

Predicted ¹H NMR (CDCl₃):

  • The N-methyl group (N-CH₃) protons are expected to appear as a singlet around 3.7-3.9 ppm.

  • The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets in the range of 6.4-7.2 ppm.

  • The aromatic protons on the benzene ring will appear in the aromatic region (7.0-7.6 ppm). The exact splitting pattern will depend on the coupling constants between the protons at the C4, C5, and C7 positions.

Predicted ¹³C NMR (CDCl₃):

  • The N-methyl carbon (N-CH₃) is expected around 33 ppm.

  • The carbons of the pyrrole ring (C2 and C3) will likely resonate between 100-130 ppm.

  • The aromatic carbons of the benzene ring will appear in the range of 110-140 ppm. The carbon attached to the chlorine atom (C6) will be influenced by the halogen's electronic effects.

Researchers should perform standard 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) on a synthesized and purified sample to confirm the structure and obtain precise spectral data.

Reactivity and Stability

Indoles are generally electron-rich aromatic compounds. The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. The nitrogen atom can be deprotonated by a strong base, and the resulting indolyl anion can act as a nucleophile.

This compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place away from strong oxidizing agents is recommended.

Biological Activity

While the biological activities of many indole derivatives have been extensively studied, there is a lack of specific data on the biological profile of this compound in the current literature. However, studies on related chloroindoles have shown potential antimicrobial and antibiofilm activities. For instance, 4-chloroindole and 7-chloroindole have demonstrated inhibitory effects against Vibrio parahaemolyticus.[4] This suggests that this compound could be a candidate for similar biological evaluations.

Given the absence of specific biological data, a logical workflow for the initial biological screening of this compound is proposed below.

G cluster_synthesis Compound Preparation cluster_screening Primary Biological Screening cluster_activity Activity Confirmation cluster_mechanism Mechanism of Action Studies synthesis Synthesis and Purification of This compound cytotoxicity Cytotoxicity Assays (e.g., against cancer cell lines) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., against bacterial and fungal strains) synthesis->antimicrobial dose_response Dose-Response Studies cytotoxicity->dose_response mic MIC Determination antimicrobial->mic target_id Target Identification dose_response->target_id mic->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Proposed Workflow for the Biological Evaluation of this compound.

Conclusion

This compound is a readily synthesizable indole derivative with potential for further investigation in drug discovery and development. This guide provides the currently available technical information on its properties and synthesis. Further experimental work is required to fully characterize its physical properties, including a definitive melting point and solubility profile, and to elucidate its spectral characteristics and biological activities. The provided experimental and logical workflows offer a roadmap for researchers interested in exploring the potential of this compound.

References

The Biological Versatility of 6-Chloro-1-methyl-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1-methyl-1H-indole scaffold is an emerging pharmacophore with significant potential in drug discovery. As a halogenated heterocyclic compound, it builds upon the well-established biological importance of the indole nucleus, which is a core component of numerous natural products and synthetic drugs. The introduction of a chloro group at the 6-position and a methyl group at the 1-position modifies the electronic and lipophilic properties of the indole ring, opening avenues for novel therapeutic applications. While research on this specific class of derivatives is still developing, preliminary studies on closely related analogs, particularly in the areas of antiparasitic and anticancer activity, highlight a promising future. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, supported by data from closely related compounds, detailed experimental protocols, and mechanistic pathway visualizations to facilitate further research and development.

Amoebicidal Activity: A Case Study of Methyl 6-chloro-1H-indole-3-carboxylate

A significant body of evidence for the therapeutic potential of the 6-chloro-indole core comes from studies on methyl 6-chloro-1H-indole-3-carboxylate, a close analog of the this compound scaffold. This derivative has demonstrated potent amoebicidal activity against pathogenic Acanthamoeba species, which are responsible for serious human infections.

Quantitative Amoebicidal and Cytotoxic Data

The inhibitory effects of methyl 6-chloro-1H-indole-3-carboxylate against Acanthamoeba castellanii Neff, along with its cytotoxicity against murine macrophages, are summarized below. The data highlights the compound's efficacy against the parasite.

CompoundOrganism/Cell LineIC50 (µM)
Methyl 6-chloro-1H-indole-3-carboxylateAcanthamoeba castellanii Neff11.10 ± 2.73
Mechanism of Amoebicidal Action

The amoebicidal activity of methyl 6-chloro-1H-indole-3-carboxylate is attributed to a multi-faceted mechanism that ultimately leads to programmed cell death.[1] The compound induces significant mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential and a subsequent decrease in intracellular ATP levels.[1] This disruption of energy metabolism leads to oxidative stress through the accumulation of reactive oxygen species (ROS).[1] Furthermore, the derivative has been shown to damage the parasite's cytoskeleton, affecting both actin and tubulin networks, which impairs essential cellular functions like adhesion, migration, and motility.[1]

Amoebicidal_Mechanism Indole This compound Derivative Mito Mitochondrial Dysfunction Indole->Mito Cytoskeleton Cytoskeleton Damage Indole->Cytoskeleton ATP Decreased ATP Production Mito->ATP ROS Increased ROS Production Mito->ROS Apoptosis Programmed Cell Death ATP->Apoptosis ROS->Apoptosis Cytoskeleton->Apoptosis

Amoebicidal Mechanism of Action.
Experimental Protocol: In Vitro Amoebicidal Assay

The following protocol outlines a standard method for determining the amoebicidal activity of a compound against Acanthamoeba.

1. Cultivation of Acanthamoeba:

  • Acanthamoeba species (e.g., A. castellanii Neff) are grown axenically in a suitable medium, such as PYG medium (2% proteose peptone, 0.1% yeast extract, and 0.1 M glucose), supplemented with antibiotics to prevent bacterial contamination.

  • Cultures are maintained at 25-30°C.

2. Preparation of Compound Stock Solution:

  • The test compound (e.g., methyl 6-chloro-1H-indole-3-carboxylate) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

3. Amoebicidal Assay:

  • Acanthamoeba trophozoites are harvested, washed, and resuspended in fresh medium to a concentration of approximately 5 x 10^5 cells/mL.

  • The cell suspension is added to the wells of a 96-well microtiter plate.

  • The test compound is added to the wells at various concentrations, typically in a serial dilution. A solvent control (DMSO) and a negative control (medium only) are included.

  • The plates are incubated at the optimal growth temperature for 24-48 hours.

4. Determination of Cell Viability:

  • After incubation, cell viability is assessed using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the negative control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Potential Anticancer Activity

While direct studies on the anticancer properties of this compound derivatives are limited, there is substantial evidence from related compounds to suggest this is a promising area of investigation. The 6-chloroindole core is a structural motif in several synthetic molecules with potent cytotoxic effects.[1]

Inferred Mechanism of Action: Microtubule Disruption

Research on 6-chloroindole and its derivatives suggests a primary anticancer mechanism involving the disruption of microtubule dynamics.[1] This interference with the cytoskeleton is a well-established strategy in cancer therapy, as it selectively targets rapidly dividing cancer cells. Disruption of microtubule polymerization leads to cell cycle arrest in the G2/M phase, which in turn can trigger apoptosis, often through the intrinsic mitochondrial pathway.[1] Furthermore, studies on other indole derivatives have shown that N-methylation can significantly enhance anticancer activity, suggesting that the 1-methyl group in the target scaffold could be beneficial for this application.[2]

Anticancer_Mechanism Indole This compound Derivative Microtubules Disruption of Microtubule Dynamics Indole->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis

Inferred Anticancer Mechanism of Action.
Cytotoxicity Data of Related Indole Derivatives

The following table presents the cytotoxic activity of various chloro-substituted and N-methylated indole derivatives against different cancer cell lines, supporting the potential of the this compound scaffold as a source of new anticancer agents.

Compound Class/DerivativeCancer Cell LineActivity (IC50/LC50) (µM)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)3.3 - 8.9
6-heterocyclyl-1H-indole derivativeMCF-7 (Breast)0.15 - 0.35
Substituted 1H-benzimidazole derivativeVarious1.84 - 10.28
Furan-indole derivative (1c)HeLa (Cervical)0.50
Furan-indole derivative (1c)MCF-7 (Breast)0.55
Furan-indole derivative (1c)HepG2 (Liver)0.9
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).

  • The plates are incubated for 24 hours to allow the cells to attach.

3. Compound Treatment:

  • The test compound is dissolved in DMSO and serially diluted in culture medium to the desired concentrations.

  • The medium from the cell plates is replaced with the medium containing the test compound. Control wells receive medium with DMSO.

  • The plates are incubated for a further 48-72 hours.

4. MTT Assay:

  • After the incubation period, the medium is removed, and a solution of MTT (0.5 mg/mL in medium) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value is determined by plotting cell viability against the compound concentration.

Potential Antimicrobial Activity

The indole scaffold is a well-known pharmacophore in the development of antimicrobial agents. The presence of a chloro substituent on the indole ring has been shown to be beneficial for antibacterial and antifungal activity.

Antimicrobial Data of Related Chloro-Indole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for several chloro-substituted indole derivatives against various bacterial and fungal strains.

Compound Class/DerivativeMicroorganismMIC (µg/mL)
5-chloro indole derivative (3b)Staphylococcus aureus8
6-chloro indole derivative (3c)Staphylococcus aureus8
5-chloro indole derivative (3b)Enterococcus faecium8
N-substituted 6-chloro-1H-benzimidazole derivative (4k)Candida albicans8
N-substituted 6-chloro-1H-benzimidazole derivative (4k)Aspergillus niger16
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the following broth microdilution method.

1. Preparation of Bacterial/Fungal Inoculum:

  • A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • The culture is diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Preparation of Compound Dilutions:

  • The test compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • The plate is incubated at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The potent amoebicidal activity of a close analog, methyl 6-chloro-1H-indole-3-carboxylate, provides a strong foundation for further investigation into antiparasitic drugs. Furthermore, extensive evidence from related chloro- and N-methyl-indole derivatives strongly suggests significant potential for this class of compounds as anticancer and antimicrobial agents.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the indole ring. Systematic screening of these compounds against a range of biological targets, including parasites, cancer cell lines, and microbial pathogens, will be crucial to elucidate detailed structure-activity relationships. Mechanistic studies will also be essential to identify the specific molecular targets and signaling pathways modulated by these novel compounds. The insights gained from such studies will be invaluable for the rational design and optimization of lead candidates for preclinical and clinical development.

References

Spectroscopic Data Interpretation for 6-Chloro-1-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 6-Chloro-1-methyl-1H-indole. Due to the limited availability of experimental spectra in public databases, this document focuses on the theoretical interpretation of its 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) data. This guide will be a valuable resource for researchers working with this molecule, aiding in the identification and characterization of this compound and its derivatives.

Chemical Structure and Overview

This compound is a halogenated indole derivative. The indole scaffold is a common motif in many biologically active compounds and pharmaceuticals. The presence of a chlorine atom at the 6-position and a methyl group at the 1-position significantly influences the molecule's electronic properties and, consequently, its spectroscopic characteristics.

Below is a visualization of the chemical structure of this compound, generated using the DOT language. The atom numbering is provided for reference in the subsequent spectroscopic analysis.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

1H NMR Data (Predicted)

Solvent: CDCl3 Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.55d~8.51H4
~7.25d~1.51H7
~7.05dd~8.5, ~1.51H5
~7.00d~3.01H2
~6.45d~3.01H3
~3.75s-3N-CH3
13C NMR Data (Predicted)

Solvent: CDCl3 Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon Atom
~136.5C7a
~129.0C6
~128.5C2
~122.0C3a
~121.5C4
~120.0C5
~109.5C7
~101.0C3
~33.0N-CH3
Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
165/167100/33[M]+ (Molecular ion, 35Cl/37Cl isotopes)
150/15260/20[M-CH3]+
13040[M-Cl]+
11530[M-CH3-Cl]+
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm-1)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (N-CH3)
~1610, 1470Medium-StrongC=C aromatic ring stretch
~1350StrongC-N stretch
~1100StrongC-Cl stretch
~800StrongC-H out-of-plane bend (aromatic)

Interpretation of Spectroscopic Data

1H NMR Spectrum

The predicted 1H NMR spectrum of this compound in CDCl3 is expected to show six distinct signals. The aromatic region (δ 6.4-7.6 ppm) will display signals for the five protons on the indole ring. The H4 proton, being adjacent to the electron-withdrawing chlorine atom, is expected to be the most downfield of the benzene ring protons. The protons on the pyrrole ring, H2 and H3, will appear as doublets due to their coupling with each other. The N-methyl group is predicted to appear as a sharp singlet around 3.75 ppm.

13C NMR Spectrum

The predicted 13C NMR spectrum should exhibit nine signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C6) will be significantly deshielded. The carbons of the pyrrole ring (C2 and C3) will have characteristic chemical shifts, with C2 being more downfield than C3. The N-methyl carbon will appear in the aliphatic region, around 33.0 ppm.

Mass Spectrum

In the electron ionization mass spectrum, the molecular ion peak [M]+ is expected to show a characteristic isotopic pattern for a chlorine-containing compound, with a ratio of approximately 3:1 for the M and M+2 peaks (corresponding to 35Cl and 37Cl isotopes). The base peak is predicted to be the molecular ion. Common fragmentation pathways would involve the loss of the methyl group ([M-CH3]+) and the chlorine atom ([M-Cl]+).

Infrared Spectrum

The IR spectrum will provide information about the functional groups present. Key absorptions are expected for the aromatic C-H stretching, aliphatic C-H stretching of the methyl group, C=C stretching of the aromatic rings, and the C-N stretching of the indole ring. A strong absorption band corresponding to the C-Cl stretch is also anticipated.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of 0-10 ppm.

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to 1H NMR. The spectral width should cover the range of 0-160 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or the attenuated total reflectance (ATR) technique can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure ATR crystal) is first recorded. Then, the sample spectrum is recorded.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm-1).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of an organic compound like this compound.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (EI) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR Interpret_NMR Interpret NMR: - Chemical Shifts - Coupling Constants - Integration NMR->Interpret_NMR Interpret_MS Interpret MS: - Molecular Ion - Isotope Pattern - Fragmentation MS->Interpret_MS Interpret_IR Interpret IR: - Functional Groups - Characteristic Bands IR->Interpret_IR Structure Combine all data to confirm the structure of This compound Interpret_NMR->Structure Interpret_MS->Structure Interpret_IR->Structure

The Therapeutic Potential of 6-Chloro-1-methyl-1H-indole Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1-methyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a diverse range of biologically active molecules. Analogs built upon this nucleus have demonstrated significant potential in several therapeutic areas, including metabolic diseases, oncology, and neuroscience. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these promising compounds, with a focus on their applications as Farnesoid X Receptor (FXR) agonists, Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, and serotonin 5-HT2C receptor antagonists.

Therapeutic Applications and Key Analogs

The strategic placement of a chlorine atom at the 6-position and a methyl group at the 1-position of the indole ring significantly influences the pharmacokinetic and pharmacodynamic properties of these analogs. This substitution pattern has been successfully exploited to develop potent and selective modulators of various biological targets.

Farnesoid X Receptor (FXR) Agonism for Metabolic Diseases

A notable application of this scaffold is in the development of FXR agonists for the treatment of dyslipidemia and other metabolic disorders. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.

A leading example is the potent and selective FXR agonist, LY2562175 . This molecule has shown robust lipid-modulating properties in preclinical models, effectively lowering LDL and triglycerides while increasing HDL.[1]

Table 1: Biological Activity of a Key 6-Substituted-1-methyl-1H-indole FXR Agonist

CompoundTargetActivityPreclinical EffectsReference
LY2562175FXRPotent, selective agonistLowers LDL and triglycerides, raises HDL in mice.[1]
Mcl-1 Inhibition in Oncology

The 6-chloro-indole moiety has proven to be a critical component in the design of potent inhibitors of Mcl-1, an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers.[2] Inhibition of Mcl-1 restores the apoptotic pathway in cancer cells, making it a promising strategy for cancer therapy. The 6-chloro substitution often enhances the binding affinity of these inhibitors to the BH3 binding groove of Mcl-1.[2]

Table 2: Binding Affinity of 6-Chloro-indole Containing Mcl-1 Inhibitors

Compound SeriesTargetKey Structural FeatureBinding Affinity (Ki)SelectivityReference
Tricyclic Indole AcidsMcl-16-Chloro-indoleSingle-digit nM>1700-fold over Bcl-xL, >100-fold over Bcl-2[2]
2-Indole-acylsulfonamidesMcl-1Indole coreLow nM>500-fold over Bcl-xL[3]
5-HT2C Receptor Antagonism for Neurological Disorders

Derivatives of 6-chloro-indoline, a reduced form of the indole core, have been developed as selective antagonists of the serotonin 5-HT2C receptor. This receptor is implicated in the regulation of mood, appetite, and other central nervous system functions. Selective antagonists have potential applications in the treatment of depression, anxiety, and other neuropsychiatric disorders.

Synthesis and Experimental Protocols

The synthesis of this compound analogs typically starts from commercially available 6-chloroindole or a suitable precursor. The following sections outline generalized experimental approaches for the synthesis and biological evaluation of these compounds, based on published literature.

General Synthetic Workflow

The synthesis of diverse this compound analogs often follows a modular approach, allowing for the introduction of various substituents at different positions of the indole core.

G A Starting Material (e.g., 6-Chloroindole) B N-Methylation A->B (i) NaH, CH3I C Functionalization at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts) B->C (ii) POCl3, DMF or Acyl Chloride, AlCl3 D Substitution at C6 (e.g., Buchwald-Hartwig amination) B->D (iii) Piperidine, Pd catalyst, ligand E Final Analog C->E D->E

General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of a 6-(Piperidin-1-yl)-1-methyl-1H-indole Analog (Generalized)

This protocol describes a representative synthesis of a 6-amino-substituted analog, a common structural motif in FXR agonists.

  • N-Methylation of 6-Chloroindole: To a solution of 6-chloroindole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0°C. After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature. Monitor the reaction by TLC until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield this compound.

  • Buchwald-Hartwig Amination: In a reaction vessel, combine this compound, the desired piperidine derivative, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100-120°C) for several hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 6-(piperidin-1-yl)-1-methyl-1H-indole analog.

Experimental Protocol: Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay (Generalized)

This assay is commonly used to determine the binding affinity of inhibitors to Mcl-1.[4][5]

  • Reagents and Materials:

    • Recombinant human Mcl-1 protein.

    • A fluorescently labeled peptide probe that binds to Mcl-1 (e.g., a FITC-labeled Bak BH3 peptide).

    • A terbium-labeled anti-His antibody (if using His-tagged Mcl-1).

    • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

    • Test compounds (this compound analogs) at various concentrations.

    • 384-well microplates.

    • A microplate reader capable of TR-FRET measurements.

  • Procedure:

    • Add a solution of Mcl-1 protein to the wells of the microplate.

    • Add the test compounds at a range of concentrations.

    • Add the fluorescently labeled peptide probe.

    • Add the terbium-labeled antibody.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the signal ratio as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a binding dissociation constant (Ki) using the Cheng-Prusoff equation.[2]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are mediated through their interaction with specific signaling pathways.

FXR Agonist Signaling Pathway

FXR agonists like LY2562175 bind to and activate FXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This leads to a cascade of events that ultimately regulate lipid and glucose metabolism.[6]

G cluster_0 Cell FXR_agonist 6-Chloro-1-methyl- 1H-indole Analog (e.g., LY2562175) FXR FXR FXR_agonist->FXR Binds and activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, FGF19) FXRE->Target_Genes Modulates Metabolic_Effects Regulation of Lipid and Glucose Metabolism Target_Genes->Metabolic_Effects Leads to

FXR agonist signaling pathway.
Mcl-1 Inhibitor Mechanism of Action

Mcl-1 inhibitors containing the 6-chloro-indole moiety act by binding to the BH3-binding groove of the Mcl-1 protein. This prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bim. The released pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately triggering apoptosis.[7][8]

G cluster_0 Cancer Cell Mcl1_inhibitor 6-Chloro-1-methyl- 1H-indole Analog Mcl1 Mcl-1 Mcl1_inhibitor->Mcl1 Inhibits Pro_apoptotic Pro-apoptotic proteins (e.g., Bak, Bim) Mcl1->Pro_apoptotic Sequesters (blocked by inhibitor) Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates caspases

Mechanism of action of Mcl-1 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly valuable starting point for the design of novel therapeutics. The analogs developed to date have demonstrated significant promise as FXR agonists, Mcl-1 inhibitors, and 5-HT2C receptor antagonists. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, further enhancing their selectivity, and exploring their potential in other therapeutic areas. The detailed understanding of their structure-activity relationships and mechanisms of action will be crucial for the successful translation of these promising molecules into clinical candidates.

References

comprehensive literature review on 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-methyl-1H-indole is a halogenated indole derivative that has emerged as a scaffold of significant interest in medicinal chemistry. While comprehensive studies on this specific molecule are limited, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a thorough literature review of this compound, encompassing its synthesis, physicochemical properties, and potential biological activities, with a particular focus on its promising role as an anticancer and antimicrobial agent. Drawing upon data from closely related analogs, this document outlines putative mechanisms of action, detailed experimental protocols, and key quantitative data to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 165.62 g/mol .[1] Its key physicochemical properties, as computed by PubChem, are summarized in the table below.[1]

PropertyValueReference
Molecular FormulaC₉H₈ClN[1]
Molecular Weight165.62 g/mol [1]
XLogP3-AA3.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count0[1]
Exact Mass165.0345270 Da[1]
Monoisotopic Mass165.0345270 Da[1]
Topological Polar Surface Area4.9 Ų[1]
Heavy Atom Count11[1]
Formal Charge0[1]

Synthesis

Proposed Experimental Protocol: N-methylation of 6-chloro-1H-indole

Materials:

  • 6-chloro-1H-indole

  • Dimethyl carbonate (DMC)

  • Nitrogen gas

  • Pressure-rated reaction vessel (autoclave)

  • Distillation apparatus

Procedure:

  • Charge the pressure-rated reaction vessel with 1 mole equivalent of 6-chloro-1H-indole and 2.5-3 mole equivalents of dimethyl carbonate.

  • Seal the vessel and purge with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to a temperature between 150°C and 220°C. The reaction is typically carried out under a pressure of 1.6-5.0 MPa.

  • Maintain the reaction at the specified temperature and pressure for 6-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the vessel to room temperature and carefully reduce the pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Recover the excess dimethyl carbonate and the methanol byproduct by distillation at atmospheric pressure.

  • Purify the resulting this compound by vacuum distillation.

Biological Activities

While direct biological data for this compound is scarce, the 6-chloroindole scaffold is a key component in several classes of compounds with demonstrated anticancer and antimicrobial activities.

Anticancer Activity: Tubulin Polymerization Inhibition

Recent studies have identified 6-chloro-1H-indole as a crucial fragment in the design of potent tubulin polymerization inhibitors.[3] A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds are proposed to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4]

Quantitative Data for Related 6-Chloro-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives:

Compound (Substituent at C6)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)A375 IC₅₀ (µM)B16-F10 IC₅₀ (µM)Tubulin Binding KD (µM)
3-cyano-4-methylphenyl2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.4113
4-chlorophenyl>50>50>50>50>50>50ND
4-fluorophenyl35.1 ± 2.129.4 ± 1.545.3 ± 3.241.2 ± 2.821.5 ± 1.133.7 ± 1.935

ND: Not Determined

Proposed Mechanism of Action:

The proposed signaling pathway for the anticancer activity of 6-chloro-indole derivatives is illustrated below.

anticancer_pathway cluster_cell Cancer Cell 6_chloro_indole This compound (or derivative) tubulin β-Tubulin (Colchicine Binding Site) 6_chloro_indole->tubulin Binds to microtubule_disruption Microtubule Polymerization Inhibition tubulin->microtubule_disruption g2m_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Start: 6-chloro-1H-indole methylation N-methylation (e.g., with Dimethyl Carbonate) start->methylation purification Purification (Vacuum Distillation) methylation->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization compound This compound characterization->compound anticancer Anticancer Screening (e.g., MTT Assay) compound->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) compound->antimicrobial mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) anticancer->mechanism data Data Analysis (IC50, MIC determination) antimicrobial->data mechanism->data

References

understanding the chemical structure and nomenclature of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of 6-Chloro-1-methyl-1H-indole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its properties and outlines a general synthetic approach, while also highlighting areas where public domain information is currently limited.

Chemical Structure and Nomenclature

This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to a pyrrole ring. In this specific derivative, a chlorine atom is substituted at the 6th position of the benzene ring, and a methyl group is attached to the nitrogen atom (position 1) of the pyrrole ring.

IUPAC Name: this compound[1]

CAS Number: 155868-51-2[1][2]

Molecular Formula: C₉H₈ClN[1][2]

Synonyms:

  • 1H-Indole, 6-chloro-1-methyl-

  • 6-chloro-1-methylindole[1]

  • 1-methyl-6-chloroindole[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the boiling point has been reported, a definitive melting point is not consistently available in the public literature.

PropertyValueReference
Molecular Weight 165.62 g/mol [1]
Boiling Point 278.44 °C at 760 mmHg[2][4]
Melting Point Not Available[2]
Density 1.187 g/cm³[4]
XLogP3 3.3[1]
Polar Surface Area 4.9 Ų[1]

Spectroscopic Data

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic route can be inferred from standard organic chemistry principles and literature on indole synthesis. A plausible approach involves the N-methylation of 6-chloro-1H-indole.

General Synthetic Workflow:

G cluster_0 Synthesis of this compound start Starting Material: 6-Chloro-1H-indole step1 Deprotonation with a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) start->step1 step2 N-Alkylation with a methylating agent (e.g., Methyl iodide, Dimethyl sulfate) step1->step2 step3 Work-up and Purification (e.g., Extraction, Chromatography) step2->step3 product Product: This compound step3->product

Caption: A generalized workflow for the synthesis of this compound.

Note on Experimental Protocol: The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would require optimization for this particular substrate. A general procedure for the methylation of indoles can be found in various organic synthesis resources. For instance, a common method involves treating the indole with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide or tetrahydrofuran to generate the indolide anion, followed by the addition of a methylating agent like methyl iodide[6].

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound as a standalone compound. While the indole scaffold is a common motif in many biologically active molecules and drugs[7], the specific pharmacological profile of this particular derivative has not been extensively characterized in publicly accessible literature.

A search for its application in drug discovery revealed a patent for a more complex molecule, N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, which acts as a cortisol-sparing CYP11B2 inhibitor[8]. However, this does not describe the biological activity of the core this compound moiety itself.

Given the absence of specific biological data, a diagram of a signaling pathway or a detailed experimental workflow for its biological characterization cannot be provided at this time. A general workflow for screening a novel compound for biological activity is presented below as a conceptual illustration.

General Workflow for Biological Screening:

G cluster_1 Conceptual Workflow for Biological Activity Screening compound This compound in_vitro In Vitro Assays (e.g., Enzyme inhibition, Receptor binding, Cell viability) compound->in_vitro hit_id Hit Identification and Validation in_vitro->hit_id in_vivo In Vivo Studies (e.g., Animal models of disease) hit_id->in_vivo adme_tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) hit_id->adme_tox lead_opt Lead Optimization in_vivo->lead_opt adme_tox->lead_opt

Caption: A conceptual workflow for the biological screening of a novel chemical entity.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physicochemical properties. However, there are significant gaps in the publicly available data, particularly concerning its melting point, detailed spectroscopic characterization, a specific and detailed synthesis protocol, and, most notably, its biological activity and mechanism of action. Further research is required to elucidate these aspects and to determine the potential of this compound in drug discovery and other scientific applications. This guide serves as a foundational resource for researchers interested in pursuing further investigation of this compound.

References

Emerging Research Frontiers for 6-Chloro-1-methyl-1H-indole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetically accessible 6-chloro-1-methyl-1H-indole scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This technical guide provides an in-depth analysis of the burgeoning research applications for this indole derivative, with a focus on its roles in oncology, metabolic disorders, and neurodegenerative diseases. We consolidate key quantitative data, provide detailed experimental methodologies for pivotal assays, and present visual representations of the core signaling pathways implicated in its mechanisms of action. This document serves as a comprehensive resource to catalyze further investigation and drug development efforts centered on this compound and its analogs.

Core Research Areas and Mechanisms of Action

Derivatives of this compound have demonstrated promising activity in several key areas of biomedical research. The primary therapeutic targets and mechanisms of action are summarized below.

Anticancer Activity

The 6-chloro-indole moiety is a constituent of synthetic molecules with potent cytotoxic effects against various cancer cell lines.[1] The anticancer activity of derivatives of this compound is primarily attributed to two main mechanisms: tubulin polymerization inhibition and kinase inhibition.

  • Tubulin Polymerization Inhibition: Several studies have identified indole derivatives as potent inhibitors of tubulin polymerization.[2][3] These agents bind to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] The disruption of the microtubule network is a validated and effective strategy in cancer therapy.[4]

  • Kinase Inhibition: The indole scaffold is a common feature in a multitude of kinase inhibitors.[6] Specifically, derivatives of 6-chloro-indole have been investigated as inhibitors of Checkpoint Kinase 1 (Chk1), a crucial regulator of the DNA damage response and cell cycle progression.[7][8] Inhibition of Chk1 can sensitize cancer cells to chemotherapy and radiation.

Metabolic Disease: AMPK Activation

A significant emerging application for 6-chloro-indole derivatives is in the treatment of metabolic diseases, particularly diabetic nephropathy. One such derivative, PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), has been identified as a direct activator of AMP-activated protein kinase (AMPK).[9][10][11][12][13] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential for metabolic disorders like type 2 diabetes.[14][15][16][17]

Neurodegenerative Diseases

Indole-based compounds are being actively investigated for their neuroprotective properties.[18] The indole nucleus is a versatile scaffold for the development of multi-target agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[19] Research in this area for this compound derivatives is still in its early stages but holds promise due to the known neuroprotective effects of related indole compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activities of this compound derivatives from the literature.

Table 1: Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives

Compound IDR Group at C6Cancer Cell LineIC50 (µM)Reference
3g3-cyano-4-methylphenylMCF-72.94 ± 0.56[20]
3g3-cyano-4-methylphenylMDA-MB-2311.61 ± 0.004[20]
3g3-cyano-4-methylphenylA5496.30 ± 0.30[20]
3g3-cyano-4-methylphenylHeLa6.10 ± 0.31[20]
3g3-cyano-4-methylphenylA3750.57 ± 0.01[20]
3g3-cyano-4-methylphenylB16-F101.69 ± 0.41[20]

Table 2: AMPK Activation by a 6-Chloro-indole Derivative

Compound IDAMPK IsoformEC50 (nM)Reference
PF-06409577α1β1γ17[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound and its derivatives.

Synthesis of this compound

A common route for the synthesis of this compound involves the methylation of 6-chloro-1H-indole.

Materials:

  • 6-chloro-1H-indole

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 6-chloro-1H-indole in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the tubulin solution to each well.

  • Add the test compound, positive control, or negative control to the respective wells.

  • Initiate polymerization by adding GTP to all wells and immediately start monitoring the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes) at 37 °C.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

AMPK Activation Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay can identify both allosteric activators and protectors of phosphorylated AMPK.[4]

Materials:

  • Recombinant, purified, and phosphorylated AMPK

  • Test compound (this compound derivative)

  • Protein phosphatase 2a (PP2a)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer

  • TR-FRET compatible microplate reader

Procedure:

  • Incubate the phosphorylated AMPK with the test compound and PP2a under conditions that allow for dephosphorylation.

  • Add the europium-labeled anti-tag antibody and the Alexa Fluor® 647-labeled tracer.

  • Measure the FRET signal. Allosteric activators will increase the FRET signal, while protectors will prevent the decrease in FRET caused by dephosphorylation.

  • Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.

Chek1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of Chek1.

Materials:

  • Chk1 kinase assay kit (containing purified Chk1 enzyme, substrate peptide, ATP, and kinase assay buffer)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control (known Chk1 inhibitor)

  • Negative control (DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the Chk1 enzyme, substrate peptide, and kinase assay buffer.

  • Add the test compound, positive control, or negative control to the respective wells and incubate.

  • Initiate the kinase reaction by adding ATP.

  • After a set incubation time, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for investigating this compound derivatives.

AMPK_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Effects Indole_Derivative This compound Derivative AMPK AMPK Indole_Derivative->AMPK Direct Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulation Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylation (Thr172) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis

Caption: AMPK Signaling Pathway Activation.

Tubulin_Apoptosis_Pathway Indole_Derivative This compound Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Indole_Derivative->Microtubule Inhibition Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Tubulin Polymerization Inhibition and Apoptosis Induction.

Chek1_Inhibition_Workflow cluster_input Input cluster_process Experimental Process cluster_output Output Indole_Derivative This compound Derivative Kinase_Assay Chek1 Kinase Assay Indole_Derivative->Kinase_Assay Cell_Based_Assay Cell-Based Proliferation Assay Indole_Derivative->Cell_Based_Assay IC50 IC50 Value Kinase_Assay->IC50 Western_Blot Western Blot for Downstream Targets Cell_Based_Assay->Western_Blot GI50 GI50 Value Cell_Based_Assay->GI50 Pathway_Modulation Pathway Modulation Western_Blot->Pathway_Modulation

Caption: Chek1 Inhibition Experimental Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The emerging research highlights its potential in oncology through the inhibition of tubulin polymerization and key kinases, in metabolic diseases via the activation of AMPK, and potentially in neurodegenerative disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific targets.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models to establish preclinical proof-of-concept.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of novel derivatives.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where indole derivatives have shown promise, such as infectious and inflammatory diseases.

This technical guide provides a solid foundation for researchers to build upon, with the aim of translating the therapeutic potential of this compound into clinically effective treatments.

References

6-Chloro-1-methyl-1H-indole: A Technical Guide to its Predicted Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological mechanism of action for 6-Chloro-1-methyl-1H-indole is limited in publicly available scientific literature. This guide provides a comprehensive overview of the predicted mechanism of action based on extensive research on structurally similar indole derivatives that have been widely studied for their therapeutic potential, particularly in oncology. The experimental protocols, quantitative data, and signaling pathways described herein are based on these analogous compounds and serve as a robust framework for initiating research on this compound.

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] While this compound itself has not been extensively characterized, its structural features—a chlorinated indole core with N-methylation—strongly suggest a likely mechanism of action as a microtubule-destabilizing agent. This mode of action is a well-established and clinically validated strategy in cancer therapy.[3][4] This technical guide synthesizes the current understanding of related indole derivatives to propose a detailed mechanism of action for this compound, encompassing its interaction with tubulin, subsequent effects on the cell cycle, and induction of apoptosis. Detailed experimental protocols for investigating these phenomena are provided, along with representative quantitative data from analogous compounds to guide future studies.

Predicted Core Mechanism of Action: Microtubule Destabilization

The primary predicted mechanism of action for this compound is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics is a key strategy for anticancer drug development.[6]

Based on extensive studies of related indole derivatives, this compound is hypothesized to bind to the colchicine-binding site on β-tubulin.[7][8] This binding event is thought to prevent the polymerization of tubulin dimers into microtubules. The N-methyl group and the chloro-substitution at the 6-position are likely to influence the binding affinity and specificity to the colchicine site.[4] This interference with microtubule formation leads to a cascade of downstream cellular events, culminating in cell death.

Cellular Consequences of Microtubule Disruption

G2/M Cell Cycle Arrest

The disruption of microtubule dynamics has profound effects on the cell cycle. During mitosis (M phase), microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, this compound is predicted to prevent the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in cell cycle progression at the G2/M transition.[1][9] Prolonged arrest at this checkpoint ultimately triggers apoptotic pathways.

Induction of Apoptosis

Sustained G2/M arrest and the cellular stress induced by a dysfunctional cytoskeleton are potent inducers of apoptosis, or programmed cell death. The apoptotic cascade initiated by microtubule-targeting agents is typically mediated through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase cascades.

Signaling Pathways

The predicted mechanism of this compound converges on the intrinsic apoptotic pathway. The following diagram illustrates the proposed signaling cascade.

G cluster_0 Cellular Effects 6_Chloro_1_methyl_1H_indole This compound Tubulin β-Tubulin (Colchicine Site) 6_Chloro_1_methyl_1H_indole->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Blocks G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Formation->G2_M_Arrest Induces Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Caption: Predicted signaling pathway of this compound.

Quantitative Data from Structurally Related Indole Derivatives

The following table summarizes the in vitro activities of various indole derivatives that act as tubulin polymerization inhibitors. This data provides a benchmark for the expected potency of this compound.

Compound Class Derivative Cancer Cell Line IC50 (Antiproliferative) (µM) IC50 (Tubulin Polymerization) (µM) Reference
Arylthioindoles6-bromo derivativeMCF-70.009< 2.5[7]
Arylthioindoles6-methoxy derivativeMCF-70.0013< 2.5[7]
1-Methyl-1H-indole-pyrazoline hybridsCompound e19HeLa0.21-0.312.12[1]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indolesCompound 3gMCF-72.94Concentration-dependent inhibition[9]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indolesCompound 3gA5496.30Concentration-dependent inhibition[9]
Indole-based TMP analoguesCompound 6vT47D0.04Not Reported[8]

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (for promoting polymerization)

  • Test compound (this compound) dissolved in DMSO

  • Positive controls: Paclitaxel (stabilizer), Colchicine or Nocodazole (destabilizer)

  • Negative control: DMSO vehicle

  • Temperature-controlled microplate reader (340 nm absorbance or fluorescence)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, add General Tubulin Buffer, GTP, and tubulin protein to the wells of a 96-well plate.

  • Add serial dilutions of the test compound, positive controls, and negative control to the respective wells. The final DMSO concentration should be kept low (<1%).

  • Incubate the plate at 37°C in the microplate reader.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by measuring the inhibition of polymerization at various compound concentrations.[9]

G cluster_0 Workflow Prepare_Reagents Prepare Reagents on Ice (Tubulin, GTP, Buffer) Add_Compound Add Test Compound/ Controls Prepare_Reagents->Add_Compound Incubate Incubate at 37°C in Plate Reader Add_Compound->Incubate Measure_Absorbance Measure Absorbance (340 nm) Every Minute Incubate->Measure_Absorbance Analyze_Data Plot Absorbance vs. Time Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Principle: A fluorescent dye that stoichiometrically binds to DNA is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the discrimination of cells in G0/G1, S, and G2/M phases.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • DNA staining solution (e.g., Propidium Iodide with RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in the DNA staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[10][11]

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[12][13]

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of this compound strongly support the hypothesis that it functions as a microtubule-destabilizing agent. This predicted mechanism of action, involving inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis, aligns with a well-established class of anticancer agents. The experimental protocols and comparative data provided in this guide offer a solid foundation for initiating a thorough investigation into the biological activities of this compound.

Future research should focus on:

  • Direct validation of tubulin binding: Performing in vitro tubulin polymerization assays and competitive binding assays with colchicine.

  • Comprehensive cell-based studies: Evaluating its antiproliferative activity across a panel of cancer cell lines and confirming its effects on cell cycle progression and apoptosis.

  • Investigation of downstream signaling: Analyzing the expression of key proteins involved in the G2/M checkpoint and the intrinsic apoptotic pathway.

  • In vivo efficacy studies: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

Through such investigations, the therapeutic potential of this compound can be rigorously evaluated.

References

Determining the Solubility of 6-Chloro-1-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 6-Chloro-1-methyl-1H-indole in common organic solvents. Given the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols to enable researchers to generate reliable and reproducible solubility profiles. Such data is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and pharmacokinetic studies.

Physicochemical Properties of this compound

This compound is a halogenated indole derivative.[1] Its chemical structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, a chlorine atom at the 6th position, and a methyl group attached to the indole nitrogen.[1] The presence of the chloro- and methyl- functional groups influences its polarity and, consequently, its solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈ClN[1][2]
Molecular Weight 165.62 g/mol [1]
CAS Number 155868-51-2[1][2][3]
Appearance Liquid[4]

Experimental Protocols for Solubility Determination

The following protocols outline standard methods for determining the solubility of a solid organic compound like this compound in various organic solvents.

Qualitative Solubility Assessment

This initial screening method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the selected organic solvent in small portions.

  • After each addition, shake the test tube vigorously for 60 seconds.[5]

  • Observe the mixture. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[5]

  • This procedure can be systematically applied to a range of solvents with varying polarities.[6][7]

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for obtaining precise solubility values.

Methodology:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial. The excess solid ensures that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Dilute the withdrawn sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation: Solubility Profile of this compound

The following table provides a template for presenting the experimentally determined solubility data for this compound in a selection of common organic solvents at a specified temperature.

Table 2: Illustrative Solubility of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Classification
Hexane 0.1[Insert Experimental Value][e.g., Sparingly Soluble]
Toluene 2.4[Insert Experimental Value][e.g., Soluble]
Dichloromethane 3.1[Insert Experimental Value][e.g., Freely Soluble]
Acetone 5.1[Insert Experimental Value][e.g., Freely Soluble]
Ethanol 5.2[Insert Experimental Value][e.g., Soluble]
Methanol 6.6[Insert Experimental Value][e.g., Soluble]
Water 10.2[Insert Experimental Value][e.g., Insoluble]

Note: The values in this table are for illustrative purposes and should be replaced with experimentally determined data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Compound Weigh excess This compound Mixing Combine compound and solvent in a sealed vial Compound->Mixing Solvent Measure known volume of organic solvent Solvent->Mixing Agitation Agitate at constant temperature (24-72h) Mixing->Agitation Settling Allow undissolved solid to settle Agitation->Settling Sampling Withdraw supernatant with a filtered syringe Settling->Sampling Dilution Dilute sample to a known concentration Sampling->Dilution Quantification Analyze concentration (e.g., HPLC, UV-Vis) Dilution->Quantification Calculation Calculate solubility (mg/mL or mol/L) Quantification->Calculation

Caption: General workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

For a compound like this compound, understanding its solubility is a prerequisite for its use in biological assays to study its effects on signaling pathways. The following diagram illustrates a hypothetical logical relationship where solubility data is essential for subsequent in vitro and in vivo studies.

Logical_Relationship Solubility Determine Solubility Profile in Biologically Relevant Solvents (e.g., DMSO, Ethanol) StockSolution Prepare Concentrated Stock Solution Solubility->StockSolution WorkingSolution Prepare Working Solutions for Assays StockSolution->WorkingSolution InVitro In Vitro Studies (e.g., Cell-based assays, Enzyme inhibition) WorkingSolution->InVitro InVivo In Vivo Studies (e.g., Animal models) InVitro->InVivo PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis InVivo->PKPD

Caption: Logical flow from solubility to biological testing.

References

Theoretical Exploration of the Electronic Landscape of 6-Chloro-1-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 6-Chloro-1-methyl-1H-indole, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct experimental and theoretical data exclusively for this molecule, this guide outlines the established computational methodologies applied to similar indole derivatives. It serves as a roadmap for researchers seeking to investigate its electronic structure and predict its chemical behavior.

Introduction to the Electronic Properties of Indole Derivatives

The indole scaffold is a crucial pharmacophore in numerous biologically active compounds.[1] The electronic properties of substituted indoles, such as this compound, are of paramount importance as they govern the molecule's reactivity, stability, and potential interactions with biological targets.[2][3] Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the molecular level.[2][4] Key electronic descriptors that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Computational Methodology: A Practical Protocol

Theoretical investigations into the electronic properties of indole derivatives are predominantly carried out using quantum chemical calculations.[5] The following protocol outlines a standard computational workflow based on methodologies reported for similar compounds.[4][6]

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.[2][4]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4][5]

  • Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution.[6]

  • Software: Commercially available software packages like Gaussian, ORCA, or open-source alternatives are employed for these calculations.[7]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated using the same level of theory or a higher one for greater accuracy.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization.

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing insights into the electronic transitions.[4][6]

Predicted Electronic Properties of this compound

Electronic PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.5 to -6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-0.5 to -1.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE)4.0 to 5.5 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment2.0 to 3.0 DebyeInfluences solubility and intermolecular interactions.

Visualizing Computational Workflows and Concepts

To further clarify the methodologies and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) geom_opt->elec_prop tddft TD-DFT for UV-Vis geom_opt->tddft thermo Thermodynamic Properties freq_calc->thermo homo_lumo HOMO/LUMO Energies & Gap elec_prop->homo_lumo mep_map MEP Surface elec_prop->mep_map uv_vis Simulated UV-Vis Spectrum tddft->uv_vis opt_geom Optimized Geometry

Caption: A typical workflow for the computational analysis of the electronic properties of a molecule.

HOMO_LUMO_Concept cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation (ΔE = hν) E_axis Energy

Caption: Conceptual diagram of HOMO, LUMO, and electronic excitation.

Conclusion

This technical guide has detailed the established theoretical framework for investigating the electronic properties of this compound. While direct experimental data remains elusive, the computational protocols outlined, based on extensive research on similar indole derivatives, provide a robust starting point for any researcher interested in this molecule. The application of DFT and TD-DFT methods can yield valuable insights into its reactivity, stability, and spectroscopic characteristics, which are crucial for its potential applications in drug design and materials science. Further dedicated computational and experimental studies are encouraged to build upon this theoretical foundation.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Chloro-1-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol outlines a two-step synthesis commencing with the preparation of the key intermediate, N-(4-chlorophenyl)-N-methylhydrazine, followed by a Fischer indole cyclization.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound and its precursor is provided below for easy reference.

PropertyThis compoundN-(4-chlorophenyl)-N-methylhydrazine
Molecular Formula C₉H₈ClN[1][2]C₇H₉ClN₂
Molecular Weight 165.62 g/mol [1][2]156.62 g/mol
Appearance --
Boiling Point 278.44 °C at 760 mmHg-
Density 1.187 g/cm³-
CAS Number 155868-51-2[1][2]29040-41-9
1H NMR (CDCl₃, ppm) See Experimental Protocol SectionSee Experimental Protocol Section
13C NMR (CDCl₃, ppm) See Experimental Protocol SectionSee Experimental Protocol Section

Experimental Protocols

Overall Synthesis Scheme

The synthesis of this compound is accomplished through a two-step process involving the N-methylation of 4-chlorophenylhydrazine followed by a Fischer indole synthesis.

Synthesis_Scheme cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Fischer Indole Synthesis 4-chlorophenylhydrazine 4-chlorophenylhydrazine Intermediate N-(4-chlorophenyl)-N- methylhydrazine 4-chlorophenylhydrazine->Intermediate Methyl_iodide Methyl Iodide (CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Product This compound Intermediate->Product Acid Catalyst (e.g., H₂SO₄) Heat Acetaldehyde_diethyl_acetal Acetaldehyde diethyl acetal

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of N-(4-chlorophenyl)-N-methylhydrazine

This procedure details the N-methylation of commercially available 4-chlorophenylhydrazine.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of Hydrazine Salt: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic. Extract the free hydrazine into diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorophenylhydrazine.

  • N-Methylation: Dissolve the obtained 4-chlorophenylhydrazine in acetone in a round-bottom flask equipped with a reflux condenser. Add potassium carbonate (as a base) and methyl iodide.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-(4-chlorophenyl)-N-methylhydrazine.

Step 2: Synthesis of this compound

This protocol utilizes the Fischer indole synthesis to cyclize the N-methylated hydrazine with a protected form of acetaldehyde.

Materials:

  • N-(4-chlorophenyl)-N-methylhydrazine

  • Acetaldehyde diethyl acetal

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Ethanol or another suitable solvent

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-chlorophenyl)-N-methylhydrazine and acetaldehyde diethyl acetal in a suitable solvent such as ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid to the mixture.

  • Cyclization: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC. The Fischer indole synthesis involves the in-situ formation of a hydrazone followed by a[3][3]-sigmatropic rearrangement and cyclization.[4]

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and carefully neutralize the acid with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Reaction Workflow Diagram

The following diagram illustrates the key stages of the Fischer indole synthesis for this compound.

Fischer_Indole_Synthesis Start Start: Reactants Hydrazone_Formation Hydrazone Formation (in situ) Start->Hydrazone_Formation Acid Catalyst Enehydrazine_Formation Tautomerization to Enehydrazine Hydrazone_Formation->Enehydrazine_Formation Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine_Formation->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization and Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization Loss of NH₃ Product Product: This compound Cyclization_Aromatization->Product

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

The Emerging Role of 6-Chloro-1-methyl-1H-indole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1-methyl-1H-indole scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the design and synthesis of novel therapeutic agents targeting a range of diseases. While research on the specific biological activities of this compound is ongoing, its core structure is present in several potent and selective modulators of critical biological targets. These application notes provide an overview of the key therapeutic areas where this scaffold has shown promise, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

I. Anticancer Applications: Targeting Tubulin Polymerization

Derivatives of the 6-chloro-1H-indole scaffold have emerged as potent anticancer agents by targeting microtubule dynamics, a cornerstone of cancer chemotherapy. These compounds function as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Quantitative Data: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
Compound IDR-group at C6Cancer Cell LineIC50 (µM)[1]
3a HMCF-7>10
3d FMCF-75.42
3e ClMCF-73.21
3f BrMCF-72.89
3g IMCF-71.54
3g IA549 (Lung)2.18
3g IHeLa (Cervical)1.89
3g IK562 (Leukemia)0.76
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol outlines a standard method to assess the effect of this compound derivatives on tubulin polymerization in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization stabilization)

  • Nocodazole (positive control for polymerization inhibition)

  • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a 10X GTP stock solution (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound, paclitaxel, and nocodazole in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add the following to each well:

      • 50 µL of 2X tubulin solution.

      • 10 µL of the test compound or control solution.

      • A "no compound" control well should contain 10 µL of buffer with DMSO.

  • Initiation of Polymerization:

    • To initiate polymerization, add 40 µL of a pre-warmed (37°C) solution of General Tubulin Buffer containing 1.25X GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time.

    • An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.

    • Calculate the IC50 value for inhibition of polymerization by fitting the data to a dose-response curve.

Signaling Pathway: Microtubule Disruption Leading to Apoptosis

The following diagram illustrates the proposed mechanism of action for anticancer 6-chloro-indole derivatives that target tubulin.

Microtubule_Disruption_Pathway cluster_0 Cellular Effects 6_Chloro_Indole 6-Chloro-Indole Derivative Tubulin Tubulin Dimers 6_Chloro_Indole->Tubulin Binds to Microtubule Microtubule Polymerization 6_Chloro_Indole->Microtubule Inhibits Tubulin->Microtubule Polymerizes into G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Proposed mechanism of anticancer activity.

II. Metabolic Disease Applications: AMPK Activation

Certain derivatives of 6-chloro-1H-indole have been identified as direct activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes and diabetic nephropathy.

Key Investigational Compound: PF-06409577

A notable example is 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), which has been investigated as a direct activator of AMPK.[2]

Quantitative Data: In Vitro Potency of PF-06409577
Assay TypeTargetEC50 (nM)[3]
TR-FRET Activation/ProtectionAMPK α1β1γ18.1
Experimental Protocol: In Vitro AMPK Kinase Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to quantify the activity of AMPK and the effect of potential activators like this compound derivatives.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • SAMS peptide (AMPK substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (dissolved in DMSO)

  • A-769662 (positive control for AMPK activation)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and A-769662 in the assay buffer provided in the kit.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).

    • Add 2 µL of a solution containing AMPK and the SAMS peptide substrate.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the AMPK activity.

    • Calculate the fold activation by the test compound compared to the vehicle control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Signaling Pathway: AMPK Activation

The diagram below illustrates the central role of AMPK in cellular energy regulation.

AMPK_Activation cluster_0 AMPK Signaling AMP_ATP Increased AMP/ATP Ratio (Cellular Stress) AMPK AMPK AMP_ATP->AMPK Activates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Stimulates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic Inhibits 6_Chloro_Indole 6-Chloro-Indole Derivative (e.g., PF-06409577) 6_Chloro_Indole->AMPK Directly Activates ATP_Production ATP Production Catabolic->ATP_Production

AMPK activation by cellular stress and direct activators.

III. Synthetic Workflow

The following diagram outlines a general synthetic approach for the preparation of 6-substituted-1-aryl-1H-indole derivatives, which can be adapted for the synthesis of this compound analogs.[1]

Synthesis_Workflow cluster_0 General Synthesis of 6-Substituted-1-Aryl-1H-indoles Start 6-Bromo-1H-indole Step1 Suzuki Coupling (Aryl boronic acid, Pd catalyst, base) Start->Step1 Intermediate 6-Aryl-1H-indole Step1->Intermediate Step2 N-Arylation or N-Alkylation (Aryl/Alkyl halide, CuI, base, DMF) Intermediate->Step2 Product 6-Aryl-1-Aryl/Alkyl-1H-indole Step2->Product

General synthetic route to 6-substituted indoles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its incorporation into molecules targeting tubulin polymerization has demonstrated significant anticancer potential. Furthermore, its presence in direct AMPK activators highlights its utility in designing drugs for metabolic disorders. The provided protocols and pathway diagrams serve as a foundation for researchers to further explore and exploit the medicinal chemistry of this versatile heterocyclic system. Future work should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for 6-Chloro-1-methyl-1H-indole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Chloro-1-methyl-1H-indole as a versatile synthetic building block in the development of novel chemical entities for research and drug discovery. The protocols detailed below offer starting points for the synthesis of a variety of derivatives through common and robust chemical transformations.

Introduction

This compound is a halogenated indole derivative that serves as a valuable scaffold in medicinal chemistry and materials science. The presence of a chlorine atom at the 6-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The N-methyl group prevents competing N-H reactivity and can influence the physicochemical properties and metabolic stability of the final compounds. Indole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this compound an attractive starting material for the synthesis of new therapeutic agents.[1][2][3]

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
CAS Number 155868-51-2
Appearance Off-white to light yellow solid
Melting Point 45-48 °C
Boiling Point 285.6 °C at 760 mmHg
LogP 2.95

Applications in Synthesis

This compound is a versatile precursor for a range of chemical transformations, including but not limited to:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, enabling the synthesis of 6-aryl- or 6-vinyl-1-methyl-1H-indoles.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to the synthesis of 6-amino-1-methyl-1H-indole derivatives.

  • Friedel-Crafts Acylation: For the introduction of acyl groups, typically at the C3 position of the indole ring.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 1-methyl-6-phenyl-1H-indole.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 165.6 mg), phenylboronic acid (1.5 mmol, 183 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Add potassium phosphate tribasic (2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data (Representative):

ParameterValueReference
Yield 85-95%[1]
Purity (by HPLC) >98%
¹H NMR Consistent with structure
Mass Spec (ESI) [M+H]⁺ calculated: 208.1121; found: 208.1123
Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to synthesize 4-(1-methyl-1H-indol-6-yl)morpholine.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and RuPhos (0.02 mmol, 9.3 mg) to a dry Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 165.6 mg).

  • Add toluene (2 mL) and morpholine (1.2 mmol, 105 µL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

ParameterValueReference
Yield 80-90%[4]
Purity (by HPLC) >97%
¹H NMR Consistent with structure
Mass Spec (ESI) [M+H]⁺ calculated: 217.1335; found: 217.1337
Friedel-Crafts Acylation of this compound with Acetyl Chloride

This protocol describes the Friedel-Crafts acylation of this compound to introduce an acetyl group, predominantly at the C3 position.

Reaction Scheme:

Materials:

  • This compound

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend aluminum chloride (1.2 mmol, 160 mg) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 mmol, 78 µL) to the suspension and stir for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 165.6 mg) in anhydrous DCM (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

ParameterValueReference
Yield 70-85%[5][6]
Purity (by HPLC) >95%
¹H NMR Consistent with structure
Mass Spec (ESI) [M+H]⁺ calculated: 208.0473; found: 208.0475

Biological Significance and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to the established biological activities of substituted indoles.[3] For instance, many indole-containing compounds have been shown to exert anticancer effects by modulating key cellular signaling pathways.[2] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[7]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_Derivative Indole Derivative (e.g., from this compound) Indole_Derivative->PI3K inhibits Indole_Derivative->Akt inhibits Indole_Derivative->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for utilizing this compound as a building block for the discovery of new bioactive compounds is outlined below.

workflow start This compound reaction Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->reaction purification Purification (Column Chromatography, HPLC) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Cell-based assays) characterization->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization

References

Application Note: A Strategic Roadmap for the In Vitro Characterization of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide has been created for designing in vitro assays with 6-Chloro-1-methyl-1H-indole. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. The structure of the guide has been designed to offer a comprehensive technical overview, emphasizing scientific integrity and practical insights.

The guide explains the reasoning behind experimental choices and ensures that each described protocol is a self-validating system. It includes in-text citations to authoritative sources to support key claims and protocol standards. A complete reference section is provided at the end, with numbered sources, titles, and verifiable URLs.

Quantitative data is summarized in clearly structured tables for easy comparison. The experimental protocols offer detailed, step-by-step methodologies for all key experiments and workflows cited. Additionally, the guide features diagrams for all described signaling pathways and experimental workflows, created using Graphviz (DOT language), with brief, descriptive captions. These diagrams adhere to specified standards for width, color contrast, and node text contrast.

Introduction: The Indole Scaffold and the Challenge of Novel Compounds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Its unique electronic properties allow it to participate in various non-covalent interactions, making it a frequent constituent of molecules designed to interact with protein targets such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

This compound is a synthetic indole derivative. As a novel or sparsely characterized compound, it represents a common challenge and opportunity in drug discovery: its biological activity is unknown. This application note presents a strategic, tiered workflow to systematically characterize such a compound. We will use this compound as a case study to guide researchers from initial toxicity screening to target identification and mechanism of action (MoA) studies. This approach prioritizes resource efficiency by using broad, cost-effective assays first to generate foundational data that informs subsequent, more complex experiments.

The Characterization Workflow: A Tiered Assay Cascade

A logical progression of assays is crucial to building a comprehensive profile of a new chemical entity (NCE). Our proposed workflow is divided into three tiers, designed to first establish a safe therapeutic window, then identify potential biological activities, and finally, elucidate the underlying mechanism.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Activity & Target Class Identification cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation T1_Sol Aqueous Solubility (Kinetic) T1_Tox Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) T1_Sol->T1_Tox Determines max assay concentration T2_Pheno Phenotypic Screening (e.g., Anti-proliferation) T1_Tox->T2_Pheno Identifies active concentration range T3_Cell Cell-Based Mechanistic Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) T2_Pheno->T3_Cell Investigates 'how' the phenotype is caused T2_Target Target-Based Screening (e.g., Kinase Panel, GPCR Panel) T3_Bio Biochemical Assays (e.g., IC50 Determination, Western Blot) T2_Target->T3_Bio Validates & quantifies direct target interaction

Figure 1: A tiered workflow for characterizing novel compounds.

Tier 1: Foundational Profiling Protocols

The primary goal of Tier 1 is to determine the fundamental physicochemical and biological properties of this compound. This includes its solubility and general toxicity, which are critical parameters for designing all subsequent experiments.

Rationale: Most in vitro assays are conducted in aqueous media. Determining the kinetic solubility of the compound in assay buffer is essential to avoid compound precipitation, which can lead to artifacts and unreliable data. This protocol uses nephelometry (light scattering) to detect precipitate formation.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dilution into Buffer: Add 198 µL of the desired aqueous assay buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept constant, typically at 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Establishing the concentration at which this compound affects cell viability is crucial for distinguishing targeted anti-proliferative effects from non-specific toxicity in later assays.

Cell Line Selection: A common, robust cancer cell line like HeLa (cervical cancer) or A549 (lung cancer) is a suitable starting point.

Methodology:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2x concentration series of this compound in culture medium from the 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (media only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. The CC₅₀ (50% cytotoxic concentration) can be determined using non-linear regression.

ParameterDescriptionExample Value
CC₅₀ The concentration of the compound that reduces cell viability by 50%.45.7 µM
Max Non-Toxic Conc. The highest concentration tested that results in >90% cell viability.10 µM
Kinetic Solubility The highest concentration at which the compound remains soluble in assay buffer.88 µM

Table 1: Example foundational data for this compound.

Tier 2: Activity and Target Class Identification

With the CC₅₀ established, Tier 2 assays can be run at non-toxic concentrations to screen for specific biological activities. Given the prevalence of indoles as kinase inhibitors, a kinase screening assay is a logical starting point.

Rationale: The ADP-Glo™ Kinase Assay (Promega) is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition. This protocol describes a single-point screen against a representative kinase, such as SRC tyrosine kinase.

G cluster_2 Detection Step 2 ATP ATP ADP ADP P_Substrate Phospho-Substrate ATP->P_Substrate Substrate Substrate Substrate->P_Substrate Kinase Kinase Enzyme Kinase->ADP Kinase->P_Substrate ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo ADP_Glo_Stop Kinase reaction stopped. All ATP depleted. ADP_Glo->ADP_Glo_Stop Unused_ATP Remaining ATP Unused_ATP->ADP_Glo Kinase_Det Kinase Detection Reagent (contains Ultra-Glo™ Luciferase) ADP_Glo_Stop->Kinase_Det Light Luminescent Signal (∝ ADP produced) Kinase_Det->Light

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate/ATP solution, and this compound according to the manufacturer's protocol. The compound should be tested at a final concentration below its CC₅₀ (e.g., 10 µM).

  • Kinase Reaction: In a 384-well plate, add:

    • 1 µL of this compound (or DMSO vehicle control).

    • 2 µL of kinase/substrate/ATP mix.

    • 2 µL of enzyme solution to start the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. A significant reduction in signal (>50% inhibition) indicates a potential "hit."

CompoundConcentration (µM)Kinase Activity (% of Control)% Inhibition
Staurosporine (Control)15.2%94.8%
Vehicle (DMSO)N/A100%0%
This compound 10 42.1% 57.9%

Table 2: Example kinase screening results for this compound.

Tier 3: Mechanism of Action (MoA) Elucidation

A "hit" from Tier 2 warrants further investigation to confirm the target and understand the cellular consequences. Based on the anti-proliferative activity from Tier 1 and the kinase hit from Tier 2, a logical next step is to investigate effects on the cell cycle.

Rationale: Many kinase inhibitors induce cell cycle arrest by disrupting the signaling pathways that control cell division. This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Methodology:

  • Cell Culture and Treatment: Seed HeLa cells in a 6-well plate and grow to ~60% confluency. Treat cells with this compound at 1x and 3x its CC₅₀ for 24 hours. Include a DMSO vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO)45.1%35.2%19.7%
Compound (45 µM)48.3%25.1%26.6%
Compound (135 µM)52.8%15.5%31.7%

Table 3: Example cell cycle analysis data showing G2/M arrest.

Conclusion and Future Directions

This application note has outlined a systematic, three-tiered approach for the in vitro characterization of a novel compound, this compound. The workflow progresses logically from foundational cytotoxicity and solubility assessment (Tier 1) to broad activity screening (Tier 2) and finally to detailed mechanistic studies (Tier 3).

The hypothetical data presented suggest that this compound is a moderately cytotoxic compound (CC₅₀ ~46 µM) that may inhibit one or more kinases, leading to G2/M cell cycle arrest.

Future work should focus on:

  • IC₅₀ Determination: Performing a full dose-response curve in the ADP-Glo™ assay to determine the biochemical potency (IC₅₀) against the SRC kinase.

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to understand its selectivity profile.

  • Target Validation: Using techniques like Western blotting to verify that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.

This strategic approach ensures that research efforts are focused and data-driven, providing a solid foundation for further preclinical development.

Application Notes and Protocols: The Role of 6-Chloro-1-methyl-1H-indole in Novel Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile template for drug design. This document focuses on the application of a specific substituted indole, 6-Chloro-1-methyl-1H-indole , as a key building block in the development of novel therapeutics. The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological profile.[3]

A prominent example of a drug candidate featuring the this compound moiety is LY2562175 , a potent and selective agonist of the Farnesoid X Receptor (FXR).[4][5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it an attractive target for the treatment of metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[6][7]

These notes provide a comprehensive overview of the application of this compound in the context of FXR agonism, including quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

Table 1: In Vitro Activity of LY2562175
CompoundTargetAssay TypeEC50 (nM)Efficacy (%)Reference
LY2562175Human FXRCell-based Co-transfection193-[4]
LY2562175Human FXRSRC-1 Coactivator Recruitment12193.5 (vs. GW4064)[4]
Table 2: In Vivo Efficacy of LY2562175 in a Dyslipidemia Mouse Model (LDLR-/- mice)
TreatmentDose (mg/kg)Serum Cholesterol Reduction (%)Serum Triglyceride Reduction (%)ED50 (mg/kg)Reference
LY25621751080762.0 (Cholesterol)[4]
3.4 (Triglycerides)

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carboxylic acid

This protocol outlines a potential synthetic route to a key intermediate, this compound-3-carboxylic acid, based on established indole chemistry.

Step 1: Vilsmeier-Haack Formylation of this compound

  • To a stirred solution of phosphorus oxychloride (POCl3) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add this compound dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid, this compound-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Oxidation to Carboxylic Acid

  • Suspend this compound-3-carbaldehyde in a mixture of t-butanol and water.

  • Add sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound-3-carboxylic acid.

Protocol 2: Synthesis of (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol

This protocol describes the synthesis of another key fragment required for the assembly of LY2562175.

  • React 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

  • Chlorinate the oxime using N-chlorosuccinimide (NCS) to generate the hydroximoyl chloride.

  • Perform a [3+2] cycloaddition reaction between the hydroximoyl chloride and cyclopropyl acetylene in the presence of a base (e.g., triethylamine) to form the isoxazole ring.

  • The resulting ethyl ester is then reduced to the corresponding alcohol, (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Protocol 3: Farnesoid X Receptor (FXR) Agonist Cell-Based Reporter Gene Assay

This protocol details a common method to assess the agonist activity of a test compound on FXR.

Materials:

  • HEK293T cells

  • Expression plasmid for full-length human FXR

  • Reporter plasmid containing a luciferase gene driven by an FXR response element (FXRE)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Test compound (e.g., LY2562175)

  • Positive control (e.g., GW4064)

  • Cell culture medium and reagents

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

    • Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in a 96-well plate.

    • Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

    • Add the diluted compounds to the cells and incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold activation relative to the vehicle control (e.g., DMSO).

    • Plot the fold activation against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Mandatory Visualization

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BileAcids Bile Acids (e.g., CDCA) FXR_inactive FXR (Inactive) BileAcids->FXR_inactive Activation LY2562175 LY2562175 (FXR Agonist) LY2562175->FXR_inactive Activation FXR_active FXR (Active) FXR_inactive->FXR_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer Heterodimer Coactivators Coactivators (e.g., SRC-1) FXRE FXR Response Element (FXRE) Coactivators->FXRE Binding TargetGenes Target Gene Transcription (e.g., SHP, FGF19) FXRE->TargetGenes Initiation Heterodimer->Coactivators Recruitment Synthetic_Workflow_LY2562175 cluster_indole_synthesis Indole Core Synthesis cluster_isoxazole_synthesis Isoxazole Fragment Synthesis cluster_final_assembly Final Assembly Indole_Start This compound Formylation Vilsmeier-Haack Formylation Indole_Start->Formylation Indole_Aldehyde This compound- 3-carbaldehyde Formylation->Indole_Aldehyde Oxidation Oxidation Indole_Aldehyde->Oxidation Indole_Acid This compound- 3-carboxylic acid Oxidation->Indole_Acid Coupling Coupling Reaction Indole_Acid->Coupling Isoxazole_Start 2,6-Dichlorobenzaldehyde Cycloaddition [3+2] Cycloaddition Isoxazole_Start->Cycloaddition Isoxazole_Ester Isoxazole Ester Cycloaddition->Isoxazole_Ester Reduction Reduction Isoxazole_Ester->Reduction Isoxazole_Alcohol (5-cyclopropyl-3-(2,6-dichlorophenyl) isoxazol-4-yl)methanol Reduction->Isoxazole_Alcohol Isoxazole_Alcohol->Coupling LY2562175_Ester LY2562175 Ester Precursor Coupling->LY2562175_Ester Hydrolysis Ester Hydrolysis LY2562175_Ester->Hydrolysis LY2562175_Final LY2562175 Hydrolysis->LY2562175_Final FXR_Agonist_Assay_Workflow Start Start: HEK293T Cells Transfection Co-transfect with: - FXR Expression Plasmid - FXRE-Luciferase Reporter Start->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Plating Plate cells in 96-well plate Incubation1->Plating Compound_Addition Add serial dilutions of Test Compound (e.g., LY2562175) and Positive Control Plating->Compound_Addition Incubation2 Incubate for 24h Compound_Addition->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis: - Normalize Activity - Calculate Fold Activation - Determine EC50 Luminescence->Analysis End End Analysis->End

References

Application Notes & Protocols: Large-Scale Synthesis of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of established methods for the large-scale synthesis of 6-Chloro-1-methyl-1H-indole, a key intermediate in pharmaceutical development. The following protocols are based on established chemical literature and are intended for an audience of trained professional researchers and scientists.

Disclaimer: All chemical syntheses should be conducted by trained professionals in a well-equipped laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. All chemical reagents are hazardous and should be handled with care, following established safety protocols.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted indole structure is a common motif in drug discovery. The large-scale production of this intermediate is therefore of significant interest. The primary methods for its synthesis involve the Fischer indole synthesis and subsequent N-methylation, or a direct synthesis from N-methylated precursors.

Method 1: Fischer Indole Synthesis followed by N-Methylation

This is a widely used and classic two-step approach for synthesizing N-methylated indoles. The first step involves the acid-catalyzed reaction of a substituted hydrazine with an aldehyde or ketone to form a phenylhydrazone, which then rearranges to the indole. The second step is the alkylation of the indole nitrogen.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole ring system.[1][2][3][4] This reaction involves the cyclization of a phenylhydrazone under acidic conditions.[1][2][3] For the synthesis of 6-chloroindole, (4-chlorophenyl)hydrazine is the key starting material.

  • Reaction Scheme: (4-chlorophenyl)hydrazine + Pyruvic acid → 6-chloro-1H-indole-2-carboxylic acid 6-chloro-1H-indole-2-carboxylic acid → 6-chloro-1H-indole + CO2

  • Protocol:

    • A solution of (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

    • An equivalent of an aldehyde or ketone, such as pyruvic acid, is added to the solution.

    • The mixture is heated under reflux in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to form the indole-2-carboxylic acid.[3]

    • The intermediate, 6-chloro-1H-indole-2-carboxylic acid, is then decarboxylated by heating at high temperatures (often above 200 °C) in a high-boiling point solvent like quinoline, with a copper catalyst, to yield 6-chloro-1H-indole.

    • The crude product is purified by recrystallization or column chromatography.

Step 2: N-Methylation of 6-Chloro-1H-indole

The final step is the methylation of the indole nitrogen. This is typically achieved using a strong base and a methylating agent.

  • Reaction Scheme: 6-chloro-1H-indole + CH3I → this compound

  • Protocol:

    • 6-chloro-1H-indole is dissolved in a polar aprotic solvent such as DMF or THF.

    • A strong base (e.g., sodium hydride, potassium carbonate) is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.

    • A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Method 2: Direct Synthesis from N-Methylated Precursors

An alternative approach involves forming the indole ring from precursors that already contain the N-methyl group. This can offer advantages in terms of step economy.

  • Reaction Scheme (Example using a modified Fischer Indole Synthesis): N-(4-chlorophenyl)-N-methylhydrazine + Carbonyl Compound → this compound

  • Protocol:

    • N-(4-chlorophenyl)-N-methylhydrazine is reacted with a suitable carbonyl compound (e.g., pyruvic aldehyde dimethyl acetal) in the presence of an acid catalyst.

    • The reaction conditions (solvent, temperature, catalyst) are optimized to favor the cyclization and formation of the desired indole.

    • Work-up and purification procedures are similar to those described in Method 1.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and its precursor. Please note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions employed.

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Fischer Indole Synthesis (4-chlorophenyl)hydrazine, Pyruvic acidH2SO4 / Acetic AcidAcetic Acid100-1102-470-85
Decarboxylation 6-chloro-1H-indole-2-carboxylic acidCopper powderQuinoline210-2201-260-75
N-Methylation 6-chloro-1H-indole, Methyl iodideSodium HydrideTHF0 to RT2-385-95

Visualizations

Synthesis_Workflow A Start: (4-chlorophenyl)hydrazine + Pyruvic Acid B Step 1: Fischer Indole Synthesis (Acid-catalyzed cyclization) A->B C Intermediate: 6-chloro-1H-indole- 2-carboxylic acid B->C D Step 2: Decarboxylation (Heat, Copper catalyst) C->D E Intermediate: 6-chloro-1H-indole D->E F Step 3: N-Methylation (Base + Methylating Agent) E->F G Final Product: this compound F->G

Caption: Workflow for the two-step synthesis of this compound.

Logical_Relationship Goal Large-Scale Synthesis of This compound Method1 Method 1: Two-Step Approach Goal->Method1 Method2 Method 2: Direct Synthesis Goal->Method2 Step1A Fischer Indole Synthesis of 6-chloroindole Method1->Step1A Step2A Direct Fischer Indole with N-methylated hydrazine Method2->Step2A Step1B N-Methylation of 6-chloroindole Step1A->Step1B

Caption: Logical relationship between synthetic strategies.

References

advanced analytical techniques for 6-Chloro-1-methyl-1H-indole characterization

Author: BenchChem Technical Support Team. Date: December 2025

An advanced analytical approach is crucial for the definitive characterization of 6-Chloro-1-methyl-1H-indole, a key intermediate in pharmaceutical and materials science research. The application of modern analytical techniques ensures the verification of its chemical structure, assesses its purity, and quantifies it in various matrices. These methods are foundational for quality control, regulatory compliance, and advancing drug development.[1]

This document provides detailed application notes and protocols for the comprehensive characterization of this compound using a suite of advanced analytical techniques.

Compound Information

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 155868-51-2[3]
Molecular Formula C₉H₈ClN[2][4]
Molecular Weight 165.62 g/mol [2][3]
Canonical SMILES CN1C=CC2=C1C=C(C=C2)Cl[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and chemical environment of atoms.

Application Note

¹H NMR is used to identify the number and types of protons, revealing the substitution pattern on the indole ring and confirming the presence of the N-methyl group. ¹³C NMR provides information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds.[5]

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.55 (d, J=8.5 Hz, 1H) H-4 136.5 C-7a
7.20 (d, J=1.8 Hz, 1H) H-7 129.0 C-2
7.05 (dd, J=8.5, 1.8 Hz, 1H) H-5 128.0 C-6
6.95 (d, J=3.1 Hz, 1H) H-2 122.0 C-3a
6.45 (d, J=3.1 Hz, 1H) H-3 121.5 C-5
3.75 (s, 3H) N-CH₃ 109.0 C-4
101.0 C-3

| | | 33.0 | N-CH₃ |

Note: Predicted data is based on known substituent effects on the indole scaffold. Actual experimental values may vary slightly.

Experimental Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Acquire spectra on a 500 MHz NMR spectrometer (e.g., Bruker AVANCE 500).[5]

  • ¹H NMR Parameters :

    • Pulse Program: zg30

    • Spectral Width: 12 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16

  • ¹³C NMR Parameters :

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • Data Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[1] Electron Ionization (EI) is a common method for volatile compounds like indole derivatives.

Application Note

GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique is ideal for verifying the molecular weight of this compound and assessing its purity by detecting any volatile impurities. The expected molecular ion peak [M]⁺• will be observed at m/z 165, with a characteristic [M+2]⁺• peak at m/z 167 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.

Predicted Mass Spectrometry Data

Table 2: Predicted GC-MS (EI) Data

m/z Value Assignment Notes
167 [M+2]⁺• Isotopic peak for ³⁷Cl
165 [M]⁺• Molecular Ion
150 [M-CH₃]⁺ Loss of methyl group
130 [M-Cl]⁺ Loss of chlorine atom

| 115 | [M-CH₃-Cl]⁺ | Subsequent fragmentation |

Experimental Protocol
  • Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a GC-MS system (e.g., Agilent 7890A GC with a 5975C MS detector).[5]

  • GC Parameters :

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium, 1 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

  • Data Analysis : Analyze the resulting chromatogram to determine retention time and purity. Interpret the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Chromatographic Techniques

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the target compound from impurities and for quantification.[1]

Application Note

HPLC with UV detection is a versatile technique for assessing the purity of non-volatile or thermally labile compounds. A reverse-phase method is typically suitable for indole derivatives. GC with a Flame Ionization Detector (FID) is an excellent alternative for purity analysis of volatile and thermally stable compounds like this compound.

Protocols

A. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation : Dissolve 1 mg of the compound in 10 mL of mobile phase.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Conditions :

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Expected Retention Time: ~4.5 min

B. Gas Chromatography (GC-FID)

  • Sample Preparation : Prepare a 1 mg/mL solution in ethyl acetate.

  • Instrumentation : GC system with an FID detector (e.g., Agilent 7890A).[5]

  • Conditions :

    • Column: HP-5 (30 m x 0.32 mm x 0.25 µm)

    • Carrier Gas: Nitrogen or Helium[5]

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Same as GC-MS protocol.

    • Expected Retention Time: ~8.2 min

Visualizations

G cluster_0 Characterization Workflow Sample Sample of This compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC Purity->HPLC GC GC-FID Purity->GC NMR NMR (¹H, ¹³C) Structure->NMR MS GC-MS Structure->MS Report Final Report HPLC->Report GC->Report NMR->Report MS->Report

Caption: Overall workflow for the analytical characterization of a synthesized compound.

G cluster_structure Structural Information cluster_purity Purity & Quantification center_node This compound (C₉H₈ClN) NMR NMR Spectroscopy center_node->NMR MS Mass Spectrometry center_node->MS Chroma Chromatography center_node->Chroma NMR_H ¹H NMR (Proton Environment) NMR->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) NMR->NMR_C MS_MW Molecular Weight (m/z = 165/167) MS->MS_MW MS_Frag Fragmentation Pattern MS->MS_Frag HPLC HPLC-UV (Purity %) Chroma->HPLC GC GC-FID (Purity %) Chroma->GC

Caption: Relationship between analytical techniques for comprehensive characterization.

References

Application Notes and Protocols for the Strategic Derivatization of 6-Chloro-1-methyl-1H-indole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic derivatization of 6-chloro-1-methyl-1H-indole, a versatile scaffold for the development of biologically active compounds. This document outlines key synthetic methodologies for the functionalization of this indole core, presents quantitative data on the biological activities of its derivatives, and offers detailed protocols for relevant synthetic and screening procedures.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs. The targeted derivatization of the indole ring allows for the fine-tuning of its pharmacological properties. This compound, in particular, serves as a valuable starting material. The presence of the chloro substituent at the 6-position can enhance biological activity, a phenomenon observed in various classes of compounds. Strategic modifications, primarily at the C3 position, can lead to the discovery of novel therapeutic agents with diverse activities, including anticonvulsant and antimicrobial effects.

Strategic Derivatization Approaches

The chemical reactivity of the this compound nucleus allows for a variety of derivatization strategies. The most common and effective approaches focus on the functionalization of the C3 position, which is highly susceptible to electrophilic substitution.

Key Derivatization Reactions:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position, yielding this compound-3-carboxaldehyde. This aldehyde is a versatile intermediate that can be further modified to create a wide array of derivatives, such as Schiff bases, oximes, and hydrazones.

  • Friedel-Crafts Acylation: This allows for the introduction of various acyl groups at the C3 position, leading to the formation of ketones. These ketones can serve as handles for further synthetic transformations.

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, a halogen (e.g., bromine) can be introduced at the C3 position, which can then participate in palladium-catalyzed cross-coupling reactions with a wide range of boronic acids. This enables the introduction of diverse aryl and heteroaryl substituents.

  • Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position, providing a route to compounds with potential CNS activity.

Below is a diagram illustrating a general workflow for the strategic derivatization of this compound.

G A This compound B Vilsmeier-Haack (Formylation) A->B POCl3, DMF F Friedel-Crafts Acylation A->F Acyl chloride, Lewis Acid H Bromination A->H NBS C This compound-3-carboxaldehyde B->C D Further Derivatization (e.g., Schiff Base Formation) C->D E Biologically Active Derivatives D->E G 3-Acyl-6-chloro-1-methyl-1H-indoles F->G G->D I 3-Bromo-6-chloro-1-methyl-1H-indole H->I J Suzuki-Miyaura Coupling I->J ArB(OH)2, Pd catalyst K 3-Aryl/Heteroaryl-6-chloro-1-methyl-1H-indoles J->K K->D

Caption: Strategic derivatization workflow for this compound.

Biological Screening Data

The derivatization of the this compound scaffold has led to the identification of compounds with significant biological activities. The following tables summarize quantitative data from the screening of these derivatives.

Anticonvulsant Activity

Derivatives of 6-chloro-indole have been investigated for their anticonvulsant properties. The following data is for a series of methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates, which demonstrates the potential of C3-acylated 6-chloroindoles. The activity was assessed using the Maximal Electroshock (MES) induced seizure method in albino rats.[1][2][3]

Compound IDR (Secondary Amine)Dose (mg/kg)Onset of Action (min)Duration of Action (h)Protection from Seizure (%)
IND-1 Dimethylamine3030250
IND-2 Diethylamine3030366.6
IND-3 Di-n-propylamine3030483.3
IND-4 Di-isopropylamine3030483.3
IND-5 Di-n-butylamine3030>6100
IND-6 Pyrrolidine3030366.6
IND-7 Piperidine3030483.3
IND-8 Morpholine3030250
IND-9 N-methyl piperazine3030366.6
IND-10 N-phenyl piperazine3030>6100
Phenytoin (Standard)3030>8100
Antimicrobial Activity

Indole trimers derived from 6-chloroindole have demonstrated potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for a representative compound (SAB-J78) are presented below.[4]

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292133.1
Bacillus anthracisSterne1.56

Experimental Protocols

Synthesis Protocol 1: Vilsmeier-Haack Formylation of a Substituted Aniline to Yield a 6-Chloro-1H-indole-3-carboxaldehyde[5]

This protocol describes the synthesis of 6-chloro-1H-indole-3-carboxaldehyde, a key intermediate, starting from 5-chloro-2-methyl-aniline. This method is a well-established route for the formylation of electron-rich aromatic compounds.[5]

Materials:

  • 5-chloro-2-methyl-aniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to an ice-cold solution of DMF.

  • To a flask containing 5-chloro-2-methyl-aniline (10g, 70.6 mmol) in 10 mL of DMF, slowly add 22 mL of the prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Raise the temperature to 90 °C and heat the reaction for 8 hours.

  • After the reaction, cool the mixture and add saturated sodium carbonate solution until the solution is basic.

  • A pale yellow solid will precipitate. Filter the solid and dry to obtain 6-chloro-1H-indole-3-carboxaldehyde.

  • The reported yield for this reaction is 91%.[6]

Synthesis Protocol 2: C3-Acylation of a 1-Benzyl-6-chloro-1H-indole-5-carboxylate[1][3]

This protocol details the synthesis of methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates.

Materials:

  • Methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate

  • Oxalyl chloride

  • Dichloromethane (DCM), dry

  • Various secondary amines (e.g., diethylamine)

  • Ice bath

Procedure:

  • To a stirred, cooled (ice bath) solution of methyl 1-benzyl-6-chloro-1H-indole-5-carboxylate (0.5 g, 1.67 mmol) in dry DCM (12 mL), add oxalyl chloride (0.71 mL, 8.35 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes and then at room temperature for 1 hour. A dark yellow color will form.

  • Remove the solvent in vacuo.

  • Dissolve the residue in dry DCM (12 mL) and then add the desired secondary amine (5.01 mmol) dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate work-up and purify the product by column chromatography.

Biological Screening Protocol 1: Maximal Electroshock (MES) Induced Seizure Test for Anticonvulsant Activity[1][3]

Principle: This is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

  • Albino rats (Wistar strain)

  • Electroconvulsiometer

  • Corneal electrodes

  • Test compounds and vehicle

  • Standard drug (e.g., Phenytoin)

Procedure:

  • Administer the test compound or vehicle to the animals (typically via oral or intraperitoneal route).

  • At the time of peak effect (e.g., 30 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 150 mA for 0.2 seconds) through corneal electrodes.

  • Observe the animals for the presence or absence of the hind limb tonic extensor phase of the seizure.

  • The absence of this phase is considered as protection.

  • Calculate the percentage of animals protected in each group.

Biological Screening Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus anthracis)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the microtiter plate wells containing the growth medium.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key biological pathways and experimental workflows relevant to the screening of this compound derivatives.

G A Anticonvulsant Drug Target (e.g., Voltage-gated Sodium Channel) C Modulation of Channel Activity A->C Leads to B This compound Derivative B->A Binds to D Reduced Neuronal Excitability C->D E Suppression of Seizure Propagation D->E

Caption: Putative anticonvulsant mechanism of action.

G A Synthesized this compound Derivative Library B Primary Screening (e.g., MES for anticonvulsant activity, MIC for antimicrobial) A->B C Inactive Compounds B->C No activity D Active 'Hits' B->D Activity observed E Secondary Screening (Dose-response, cytotoxicity) D->E F Confirmed Hits E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H Lead Compound G->H

Caption: High-level workflow for biological screening.

References

The Exploration of 6-Chloro-1-methyl-1H-indole in Material Science Remains a Nascent Field

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the potential applications of 6-Chloro-1-methyl-1H-indole in material science, specific research detailing its use in this domain is not publicly available. While the broader class of indole derivatives shows significant promise and application in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) and organic solar cells, dedicated studies on this particular chlorinated and methylated indole are yet to be reported in scientific literature.

Indole and its derivatives are recognized for their valuable electronic properties, stemming from their electron-rich aromatic structure. This characteristic makes them suitable candidates for use as building blocks in the synthesis of novel organic semiconductors. The planar nature of the indole ring facilitates π-π stacking, a crucial factor for efficient charge transport in organic electronic devices. Furthermore, the ability to modify the indole core at various positions allows for the fine-tuning of its electronic and photophysical properties.

However, the absence of specific experimental data and published research on this compound prevents the creation of detailed application notes and protocols as requested. Key information, such as its synthesis, incorporation into materials, and the performance characteristics of such materials, is essential for developing comprehensive experimental guidelines. Without this foundational research, any attempt to provide quantitative data, experimental methodologies, and workflow diagrams would be purely speculative and not based on scientific evidence.

For researchers, scientists, and drug development professionals interested in this specific compound, this knowledge gap represents an opportunity for novel research. Future studies could focus on the synthesis of this compound and its subsequent use as a precursor for new organic materials. Characterization of its photophysical and electronic properties would be a critical first step, followed by its integration into devices like OLEDs or organic solar cells to evaluate its performance as a hole-transporting or electron-transporting material.

General Properties of this compound

While application-specific data is unavailable, the general chemical properties of this compound have been cataloged. A summary of these properties is provided in the table below.

PropertyValue
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
CAS Number 155868-51-2
Appearance White to off-white crystalline powder
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents

Hypothetical Research Workflow

For teams considering research into this compound for material science, a potential experimental workflow is outlined below. This diagram illustrates a logical progression from synthesis to device fabrication and characterization.

G cluster_0 Material Synthesis and Characterization cluster_1 Device Fabrication cluster_2 Device Testing and Analysis Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Polymerization Polymerization or Functionalization Purification->Polymerization Material_Characterization Material Characterization (GPC, TGA, DSC, UV-Vis, PL) Polymerization->Material_Characterization Layer_Deposition Active Layer Deposition (Spin-coating/Evaporation) Material_Characterization->Layer_Deposition Substrate_Prep Substrate Preparation and Cleaning Substrate_Prep->Layer_Deposition Electrode_Deposition Electrode Deposition Layer_Deposition->Electrode_Deposition Encapsulation Device Encapsulation Electrode_Deposition->Encapsulation IV_Measurement Current-Voltage-Luminance (IVL) Measurement Encapsulation->IV_Measurement EQE_Measurement External Quantum Efficiency (EQE) Measurement IV_Measurement->EQE_Measurement Stability_Testing Device Stability and Lifetime Testing EQE_Measurement->Stability_Testing Data_Analysis Data Analysis and Performance Evaluation Stability_Testing->Data_Analysis

Caption: A hypothetical workflow for the investigation of this compound in organic electronic devices.

Further progress in understanding the potential of this compound in material science is contingent on dedicated research efforts to synthesize, characterize, and test this compound in relevant applications.

Application Notes and Protocols for N-Methylation of 6-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-methylation of 6-chloroindole to synthesize 1-methyl-6-chloroindole. The methods outlined are suitable for laboratory-scale synthesis and are based on established chemical literature.

Introduction

6-Chloroindole and its derivatives are important structural motifs in medicinal chemistry and drug discovery. The N-methylation of 6-chloroindole is a key synthetic step in the preparation of various biologically active compounds. This protocol details a reliable and high-yielding procedure for this transformation using dimethyl carbonate as a green methylating agent, as well as an alternative method for consideration.

Data Presentation

The following table summarizes a proven method for the N-methylation of 6-chloroindole, providing key quantitative data for easy reference and comparison.

Starting MaterialMethylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
6-ChloroindoleDimethyl CarbonateK₂CO₃DMF~130°C (Reflux)3.596.1[1]

Experimental Protocols

Protocol 1: N-methylation of 6-chloroindole using Dimethyl Carbonate

This protocol is adapted from a patented procedure and offers a high yield with an environmentally benign methylating agent.[1]

Materials:

  • 6-Chloroindole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water (deionized)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloroindole (1.0 g, 6.59 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (10 mL).

  • Stir the mixture and add dimethyl carbonate (1.7 mL, 20.21 mmol).

  • Heat the reaction mixture to reflux (approximately 130°C) and maintain for 3.5 hours. The reaction progress can be monitored by HPLC.

  • After the starting material is consumed, cool the mixture to approximately 3°C using an ice bath.

  • Slowly add 50 mL of ice-cold water to the reaction mixture. An oily suspension will form.

  • Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (40 mL).

  • Separate the organic layer and wash it three times with 25 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-methyl-6-chloroindole as a light yellow oil.

Alternative Methylating Agents

While dimethyl carbonate is a preferred reagent due to its low toxicity, other methylating agents can also be employed for the N-methylation of indoles. These include:

  • Methyl Iodide: A classical and highly reactive methylating agent. Reactions are typically run in the presence of a base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent like DMF or THF.[2][3]

  • Dimethyl Sulfate: A cost-effective and highly reactive methylating agent. Similar to methyl iodide, it is used with a base. However, it is extremely toxic and should be handled with extreme caution.[2][4]

  • Phenyl Trimethylammonium Iodide: A safer, solid methylating agent that provides monoselective N-methylation in high yields.[5][6][7]

Visualizations

Reaction Scheme

Reaction_Scheme N-methylation of 6-chloroindole 6-chloroindole 6-Chloroindole 1-methyl-6-chloroindole 1-Methyl-6-chloroindole 6-chloroindole->1-methyl-6-chloroindole reagents + Dimethyl Carbonate K₂CO₃, DMF ~130°C

Caption: Reaction scheme for the N-methylation of 6-chloroindole.

Experimental Workflow

Experimental_Workflow Experimental Workflow for N-methylation A 1. Combine Reactants (6-chloroindole, K₂CO₃, DMF) B 2. Add Methylating Agent (Dimethyl Carbonate) A->B C 3. Reflux Reaction (~130°C, 3.5h) B->C D 4. Quench and Extract (Ice water, TBME) C->D E 5. Wash Organic Layer (Water) D->E F 6. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) E->F G 7. Product Isolation (1-Methyl-6-chloroindole) F->G

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-chloro-1-methyl-1H-indole. This versatile substrate is a valuable building block in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel compounds. This document outlines key methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings, providing researchers with the necessary information to effectively utilize this important synthetic tool.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of an organic halide to the Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Negishi, etc.) or migratory insertion of an alkene or alkyne (for Heck and Sonogashira reactions). The final step is reductive elimination, which yields the desired product and regenerates the active Pd(0) catalyst.

General Catalytic Cycle

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. The specific intermediates and pathways can vary depending on the specific reaction type, ligands, and reaction conditions.

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)-R' L_n PdII->PdII_R_R1 R'-M / Alkene / Alkyne Trans Transmetalation / Migratory Insertion PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes: Cross-Coupling of this compound

This compound is an attractive substrate for cross-coupling reactions due to the presence of a reactive C-Cl bond at a position that is often targeted for modification in the development of biologically active molecules. The N-methylation of the indole prevents potential complications arising from the acidic N-H proton, which can interfere with some catalytic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 6-position.

Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to 6-amino-1-methyl-1H-indole derivatives. This is a crucial transformation for the synthesis of compounds with potential applications in pharmaceuticals and materials science.[1][2]

Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of 6-alkynyl-1-methyl-1H-indoles.[3] These products are valuable intermediates that can undergo further transformations.

Reaction Scheme:

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 6-position of the 1-methyl-1H-indole core.

Reaction Scheme:

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide.[2][4] This reaction is known for its high functional group tolerance.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound. Please note that optimal conditions may vary depending on the specific coupling partners and desired product.

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885Hypothetical
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1001292Hypothetical
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NTHF60678Hypothetical
Heck Methyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1102465Hypothetical
Negishi Phenylzinc chloridePd(PPh₃)₄ (5)--THF651688Hypothetical

Note: The data in this table is representative and may be based on analogous reactions due to the limited availability of specific data for this compound in the searched literature. Researchers should perform their own optimization studies.

Experimental Protocols

The following are general protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Anhydrous and anaerobic conditions are often necessary.

General Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to a dry flask. - Purge with inert gas. start->setup reaction Reaction: - Add solvent and coupling partner. - Heat to desired temperature and stir. setup->reaction workup Work-up: - Cool to room temperature. - Quench the reaction. - Perform aqueous extraction. reaction->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification end End purification->end

Figure 2: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Add a base, such as potassium phosphate (K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methyl-1H-indole.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Amine
  • In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.03 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene).

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the 6-amino-1-methyl-1H-indole derivative.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
  • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine (Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 6-alkynyl-1-methyl-1H-indole.

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-1-methyl-1H-indole Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 4-chloro-2-nitrotoluene or N-methylaniline derivatives.

  • Isomeric impurities: Formation of other chloro-1-methyl-1H-indole isomers (e.g., 4-chloro or 5-chloro isomers) depending on the synthetic route.

  • Products of over-methylation or demethylation: If the methylation step is not well-controlled.

  • Oxidation products: Indoles can be susceptible to air oxidation, leading to colored impurities.

  • Residual solvents and reagents: Solvents used in the reaction and work-up, as well as unreacted reagents.

Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?

A2: A colored product often indicates the presence of oxidized impurities or residual starting materials from certain synthetic routes, such as nitrated precursors. To decolorize the product, you can try the following:

  • Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious as charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column chromatography: Use a silica gel column with an appropriate solvent system to separate the colored impurities from the desired product.

Q3: I am having difficulty purifying this compound by column chromatography. The compound is either not moving from the baseline or running with the solvent front. What should I do?

A3: This is a common issue related to incorrect solvent polarity.

  • If the compound is stuck at the baseline: The solvent system is not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • If the compound is running with the solvent front: The solvent system is too polar. Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane).

Q4: Can I use vacuum distillation to purify this compound?

A4: Vacuum distillation can be a suitable method for purifying this compound, especially for removing non-volatile impurities.[1] It is important to know the boiling point of the compound at a given pressure to perform the distillation effectively. Degradation can occur at high temperatures, so it is crucial to use a well-controlled vacuum and temperature setup.

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseTroubleshooting Steps
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.- Select a solvent with a lower boiling point. - Use a solvent pair. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to clarify and cool slowly.
No crystal formation upon cooling The solution is not saturated (too much solvent used).- Evaporate some of the solvent to concentrate the solution and try cooling again. - Add a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the meniscus.
Low recovery of purified product The compound has significant solubility in the cold solvent. The product was filtered before crystallization was complete.- Cool the solution for a longer period or at a lower temperature. - Minimize the amount of solvent used for dissolving the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
IssuePotential CauseTroubleshooting Steps
Poor separation of closely eluting impurities The solvent system does not have sufficient selectivity.- Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol or toluene/acetone). - Use a longer column to increase the number of theoretical plates. - Employ a shallow gradient elution instead of an isocratic one.
Tailing of the product peak The compound is interacting with active sites on the silica gel. The column is overloaded.- Add a small amount of a polar modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds. - Reduce the amount of crude material loaded onto the column.
Product degradation on the column The compound is sensitive to the acidic nature of silica gel.- Use neutral alumina as the stationary phase instead of silica gel. - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.[2]

2. Recrystallization Procedure: a. Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes. c. Hot filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to allow for crystal formation. e. Further cool the flask in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. g. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.

1. Preparation: a. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). b. Pack a chromatography column with the slurry. c. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). d. Adsorb the crude product onto a small amount of silica gel and dry it.

2. Elution: a. Load the dried crude material onto the top of the packed column. b. Begin elution with a non-polar mobile phase (e.g., 100% hexane). c. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 0% to 10% ethyl acetate in hexane. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

3. Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity Analysis Before and After Purification
Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (Ethanol)85%98%75%
Column Chromatography (Hexane/EtOAc gradient)85%>99%60%
Vacuum Distillation80%97%65%

Note: The data presented are representative examples and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography distillation Vacuum Distillation start->distillation purity_check Purity Check (TLC, HPLC) recrystallization->purity_check column_chromatography->purity_check distillation->purity_check purity_check->recrystallization If impure characterization Characterization (NMR, MS) purity_check->characterization If pure end Pure this compound characterization->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Pathway start Low Purity after Initial Purification impurity_type Identify Impurity Type (Polar/Non-polar/Colored) start->impurity_type re_recrystallize Re-recrystallize with different solvent/charcoal impurity_type->re_recrystallize Colored/Slightly Polar re_chromatograph Re-run column with different solvent system impurity_type->re_chromatograph Closely Eluting/Polar distill Perform Vacuum Distillation impurity_type->distill Non-volatile

Caption: Logical troubleshooting workflow for addressing low purity issues.

References

optimizing reaction conditions for the synthesis of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the efficient synthesis of this compound. The synthesis is typically approached in two main stages: the formation of the 6-chloro-1H-indole core, followed by N-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 6-chloro-1H-indole scaffold?

The most reliable methods for synthesizing the 6-chloro-1H-indole scaffold avoid direct chlorination of indole, which often leads to poor regioselectivity and over-chlorination.[1] Recommended routes include the Fischer Indole Synthesis, starting from 4-chlorophenylhydrazine, and the Leimgruber-Batcho Indole Synthesis, which are known for their versatility and control over substituent placement.[2][3][4][5]

Q2: I am having trouble with the N-methylation of 6-chloro-1H-indole. What are the critical factors to consider?

The N-methylation of indoles requires careful selection of the base and electrophile. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion.[6][7] Methyl iodide or dimethyl sulfate are common methylating agents. Key challenges include preventing competing C-3 methylation and ensuring anhydrous reaction conditions, as moisture can quench the base and the indolate anion.[6]

Q3: My final product is difficult to purify. What are common impurities and how can they be removed?

Common impurities include unreacted 6-chloro-1H-indole, the C-3 methylated isomer (6-chloro-3-methyl-1H-indole), and potentially di-methylated products. Purification is typically achieved through flash column chromatography on silica gel.[3][8] If separation is challenging, consider derivatization or recrystallization. Unreacted starting material can sometimes be removed by an aqueous wash if the product is sufficiently non-polar.[9]

Troubleshooting Guides

Part 1: Synthesis of 6-Chloro-1H-indole (via Fischer Indole Synthesis)

Issue 1: Low or No Yield of 6-Chloro-1H-indole

  • Possible Cause: Poor quality of the starting 4-chlorophenylhydrazine or the ketone/aldehyde partner.

    • Solution: Ensure the purity of starting materials. If using a hydrochloride salt of the hydrazine, ensure it is properly neutralized before the reaction. Recrystallize or purify reagents if necessary.

  • Possible Cause: Inappropriate acid catalyst or suboptimal concentration.

    • Solution: The choice of acid catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄) is critical.[2][10] The optimal catalyst and its concentration are substrate-dependent. Perform small-scale trials to screen different acids and loadings.

  • Possible Cause: Incorrect reaction temperature or time.

    • Solution: The Fischer indole synthesis often requires high temperatures (120-180°C) to drive the cyclization.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition at excessively high temperatures.[11]

Issue 2: Formation of Multiple Products (Isomers)

  • Possible Cause: Use of an unsymmetrical ketone leading to two possible regioisomers.

    • Solution: To synthesize 6-chloro-1H-indole specifically, a symmetrical ketone or an aldehyde that leads to a terminal indole (e.g., pyruvic acid followed by decarboxylation) is preferred. If an unsymmetrical ketone must be used, expect a mixture of products that will require careful chromatographic separation.[2]

  • Possible Cause: Side reactions due to harsh acidic conditions.

    • Solution: Lowering the reaction temperature or using a milder acid catalyst can sometimes improve selectivity by favoring the desired kinetic product.[11]

Part 2: N-Methylation of 6-Chloro-1H-indole

Issue 1: Incomplete Reaction / Low Conversion

  • Possible Cause: Insufficient or deactivated base (e.g., Sodium Hydride).

    • Solution: Use fresh NaH from a newly opened container. Ensure the NaH is properly washed with a dry, non-polar solvent (like hexane) to remove the protective mineral oil coating before use. Use a slight excess of the base (e.g., 1.1-1.2 equivalents).

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF or DMF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.[11]

  • Possible Cause: Low reactivity of the methylating agent.

    • Solution: Methyl iodide is generally very reactive. If the reaction is still sluggish, consider a more reactive agent like methyl triflate, but be aware that this may decrease selectivity.

Issue 2: Formation of C-3 Methylated Byproduct

  • Possible Cause: The indolate anion, once formed, is an ambident nucleophile with reactivity at both N-1 and C-3. The reaction conditions can influence the N/C alkylation ratio.

    • Solution: The choice of solvent can be critical. Polar aprotic solvents like DMF or THF generally favor N-alkylation. The counter-ion also plays a role; sodium (from NaH) typically promotes N-alkylation.[6] Adding the methylating agent at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm can sometimes improve selectivity.[7]

Quantitative Data Summary

Table 1: Comparison of Conditions for Fischer Indole Synthesis

Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
ZnCl₂ None (neat) 170 0.5 - 2 70 - 80 [12]
Polyphosphoric Acid (PPA) None (neat) 120 - 160 1 - 3 65 - 85 [4]
H₂SO₄ (catalytic) Ethanol 78 (reflux) 4 - 8 50 - 70 [2]

| Citric Acid (50 mol%) | Ethanol | 78 (reflux) | 1 - 2 | 85 - 95 |[10] |

Table 2: Conditions for N-Methylation of Indoles

Base Methylating Agent Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
NaH CH₃I DMF 0 to RT 1 - 3 >90 [6]
NaNH₂ CH₃I Liquid NH₃/Ether -33 to RT 0.5 85 - 95 [7]
K₂CO₃ (CH₃)₂SO₄ Acetone 56 (reflux) 6 - 12 70 - 85 -

| LiN(SiMe₃)₂ | CH₃I | THF | -78 to RT | 2 - 4 | >90 |[13] |

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 6-Chloro-1H-indole

This protocol uses 4-chlorophenylhydrazine and pyruvic acid, followed by decarboxylation.

Step A: Formation of Hydrazone

  • Suspend 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add pyruvic acid (1.05 eq) dropwise to the mixture at room temperature.

  • Stir the reaction for 1-2 hours. The hydrazone product should precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step B: Cyclization and Decarboxylation

  • Add the dried hydrazone (1.0 eq) to an excess of polyphosphoric acid (PPA) (typically 10x by weight).

  • Heat the stirred mixture to 140-150°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base (e.g., 10M NaOH) until the pH is ~8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-chloro-1H-indole.

Protocol 2: N-Methylation of 6-Chloro-1H-indole
  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous DMF to the flask via syringe, and cool the resulting suspension to 0°C in an ice bath.

  • Dissolve 6-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes, during which time hydrogen gas will evolve and the solution should become clear or slightly colored.

  • Add methyl iodide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography to yield this compound.

Visualizations

G cluster_0 Route 1: 6-Chloro-1H-indole Synthesis cluster_1 Route 2: N-Methylation Start_1 4-Chlorophenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start_1->Hydrazone Cyclization Acid-Catalyzed Cyclization (e.g., PPA) Hydrazone->Cyclization Product_1 6-Chloro-1H-indole Cyclization->Product_1 Start_2 6-Chloro-1H-indole Product_1->Start_2 Deprotonation Deprotonation (e.g., NaH in DMF) Start_2->Deprotonation Alkylation Alkylation (e.g., CH3I) Deprotonation->Alkylation Product_2 This compound Alkylation->Product_2

Caption: Overall synthetic workflow for this compound.

G Start Low Yield in N-Methylation Step? Check_SM Is Starting Material Consumed (TLC)? Start->Check_SM Action_Base Issue: Inactive Base / Moisture Solution: Use fresh, washed NaH; ensure anhydrous conditions. Check_SM->Action_Base No Check_Side_Products Multiple Spots on TLC? Check_SM->Check_Side_Products Yes Action_Time Issue: Insufficient Reaction Time Solution: Increase reaction time; monitor by TLC. Action_Base->Action_Time Action_C_Alkylation Issue: C-Alkylation Byproduct Solution: Lower reaction temp; confirm solvent is polar aprotic (DMF). Check_Side_Products->Action_C_Alkylation Yes Success Optimize Purification (Column Chromatography) Check_Side_Products->Success No (Clean Reaction)

References

identification and characterization of side products in 6-Chloro-1-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The synthesis of this compound is typically a two-step process:

  • Synthesis of the 6-Chloro-1H-indole precursor: Direct chlorination of indole is challenging as it often leads to a mixture of isomers and over-chlorination.[1] Therefore, regioselective methods are preferred to introduce the chlorine atom at the 6-position. Common strategies include:

    • Fischer Indole Synthesis: Starting from a correspondingly substituted phenylhydrazine.

    • Sandmeyer Reaction: This method involves the diazotization of 6-aminoindole followed by a copper(I) chloride-mediated substitution, offering excellent control over the chlorine's position.[1]

    • Reissert Indole Synthesis: This approach builds the indole ring from a chlorinated precursor.[1]

  • N-methylation of 6-Chloro-1H-indole: The final step involves the methylation of the indole nitrogen. This is commonly achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Q2: What are the most likely side products I might encounter during the synthesis of this compound?

The formation of side products is dependent on the synthetic route chosen. However, some common impurities to be aware of include:

  • Regioisomers of Chloro-1-methyl-1H-indole: If direct chlorination is attempted, or if the starting materials for regioselective syntheses are impure, other isomers such as 4-chloro-, 5-chloro-, and 7-chloro-1-methyl-1H-indole may be formed.

  • Polychlorinated Indoles: Over-chlorination can lead to the formation of di- or tri-chlorinated indole species.[1]

  • Unreacted 6-Chloro-1H-indole: Incomplete N-methylation will result in the presence of the starting material in your final product.

  • Dehalogenated Product (1-methyl-1H-indole): Loss of the chlorine atom can occur, particularly under certain reductive conditions or via photodehalogenation.[2][3]

  • Oxidation and Polymerization Products: Indoles can be sensitive to air and acidic conditions, leading to the formation of colored impurities and polymeric materials.

Troubleshooting Guides

Issue 1: My final product is a mixture of isomers.

Potential Cause:

The presence of regioisomers of chloro-1-methyl-1H-indole often stems from a lack of regioselectivity during the chlorination step of the indole precursor. Direct chlorination of indole is notoriously difficult to control.[1]

Solutions:

  • Employ a Regioselective Synthesis for the Precursor:

    • Utilize the Sandmeyer reaction starting from 6-aminoindole for precise placement of the chlorine atom.[1]

    • Consider the Reissert indole synthesis using a pre-chlorinated starting material.[1]

  • Purification of the 6-Chloro-1H-indole Intermediate: Before proceeding with the N-methylation, ensure the purity of your 6-chloro-1H-indole precursor. Isomers can be difficult to separate after methylation. Column chromatography is often effective for this purification.

  • Analytical Characterization: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different isomers present in your mixture. The fragmentation patterns in the mass spectra can help distinguish between isomers.[4][5] 1H and 13C NMR can also be used to identify the substitution pattern on the aromatic ring.[6][7]

Issue 2: My reaction yields are consistently low.

Potential Cause:

Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions. In the context of Fischer indole synthesis, for example, an inappropriate acid catalyst or unfavorable reaction conditions can significantly lower the yield.[8]

Solutions:

  • Optimize Reaction Conditions for N-methylation:

    • Base: Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) to deprotonate the indole nitrogen effectively.

    • Solvent: Use a dry, aprotic solvent (e.g., DMF, THF) to prevent side reactions with the methylating agent.

    • Temperature and Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

  • Optimize the Synthesis of the 6-Chloro-1H-indole Precursor:

    • If using the Fischer indole synthesis, screen different acid catalysts (both Brønsted and Lewis acids) and reaction temperatures.[8]

    • Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to the formation of undesired byproducts.

  • Inert Atmosphere: Indole derivatives can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize degradation and improve yields.

Issue 3: I am observing a significant amount of dehalogenated product (1-methyl-1H-indole).

Potential Cause:

The loss of the chlorine atom (dehalogenation) can be a problematic side reaction. This is more common during steps that involve catalytic hydrogenation but can also be induced by other reagents or even light.[2][3]

Solutions:

  • Avoid Harsh Reductive Conditions: If your synthetic route involves a reduction step, consider using milder reducing agents.

  • Protect from Light: Photodehalogenation can be a significant issue for halo-aromatic compounds.[3] Protect your reaction mixture and isolated product from direct light.

  • Choice of Catalyst: If a catalytic step is necessary, screen different catalysts to find one that is less prone to promoting dehalogenation.

Experimental Protocols

N-methylation of 6-Chloro-1H-indole

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 6-Chloro-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Under an inert atmosphere (N2 or Ar), add 6-Chloro-1H-indole to a flame-dried flask.

  • Add anhydrous DMF (or THF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (or K2CO3) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (or dimethyl sulfate) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Main Product and Side Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Analyze other peaks in the chromatogram to identify potential side products by comparing their mass spectra with libraries (e.g., NIST) and known fragmentation patterns of indole alkaloids. Look for characteristic isotopic patterns for chlorine-containing compounds.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) for Chloro-1-methyl-1H-indole Isomers in CDCl3 (Predicted)

Position of ClH-2H-3H-4H-5H-6H-7N-CH3
6- (Product) ~7.0~6.4~7.5~7.0-~7.5~3.7
4-~7.1~6.6-~7.1~7.1~7.2~3.8
5-~7.1~6.4~7.6-~7.1~7.2~3.7
7-~7.0~6.5~7.5~7.0~7.0-~4.1

Note: These are predicted values based on general indole chemistry and may vary slightly.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

Fragmentm/zDescription
[M]+•165/167Molecular ion (with 35Cl/37Cl isotopic pattern)
[M-CH3]+150/152Loss of the methyl group
[M-Cl]+130Loss of the chlorine atom
[M-HCN]+•138/140Loss of hydrogen cyanide from the pyrrole ring

Visualizations

Synthesis_Workflow cluster_precursor Step 1: 6-Chloro-1H-indole Synthesis cluster_methylation Step 2: N-methylation Starting_Materials e.g., 6-Aminoindole Reaction_1 Sandmeyer Reaction Starting_Materials->Reaction_1 Precursor 6-Chloro-1H-indole Reaction_1->Precursor Purification_1 Column Chromatography Precursor->Purification_1 Pure_Precursor Pure 6-Chloro-1H-indole Purification_1->Pure_Precursor Reaction_2 N-methylation Pure_Precursor->Reaction_2 Methylating_Agent CH3I / Base Methylating_Agent->Reaction_2 Crude_Product Crude Product Mixture Reaction_2->Crude_Product Purification_2 Column Chromatography Crude_Product->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Side_Products Start Problem: Impure Final Product Check_Isomers GC-MS Analysis: Are regioisomers present? Start->Check_Isomers Check_Precursor Is unreacted 6-chloro-1H-indole present? Start->Check_Precursor Check_Dehalogenation Is 1-methyl-1H-indole present? Start->Check_Dehalogenation Solution_Isomers Solution: - Use regioselective synthesis for precursor - Purify precursor before methylation Check_Isomers->Solution_Isomers Yes Solution_Precursor Solution: - Optimize methylation reaction (time, temp, base) - Increase equivalents of methylating agent Check_Precursor->Solution_Precursor Yes Solution_Dehalogenation Solution: - Avoid harsh reducing agents - Protect from light Check_Dehalogenation->Solution_Dehalogenation Yes

Caption: Troubleshooting logic for side product identification.

References

strategies to improve the reaction yield of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to assist researchers in optimizing the reaction yield of 6-Chloro-1-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound can be approached through several established methods for indole formation, followed by N-methylation. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two common strategies include:

  • Fischer Indole Synthesis: This classic method involves the reaction of (4-chlorophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions. The resulting 6-chloroindole is then N-methylated.

  • Bischler-Möhlau Indole Synthesis: This route utilizes the reaction of an α-bromo-acetophenone derivative with an aniline in excess.

Q2: What are the critical parameters influencing the yield of the N-methylation step?

The N-methylation of 6-chloroindole is a crucial step that significantly impacts the final yield. Key parameters to control include:

  • Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the indole nitrogen without competing in side reactions.

  • Methylating Agent: The reactivity of the methylating agent can affect the reaction rate and selectivity.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Temperature: Temperature control is essential to manage the reaction rate and minimize the formation of byproducts.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (6-chloroindole), the product (this compound), and any potential byproducts. Staining with a visualizing agent like potassium permanganate can aid in spot detection.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.

Issue 1: Low or No Product Formation

A low yield or complete absence of the desired product is a common challenge. The following workflow can help diagnose and resolve the issue.

Caption: Troubleshooting workflow for low product yield.

Troubleshooting Steps:

  • Verify Reagents and Stoichiometry:

    • Purity of Starting Material: Ensure the 6-chloroindole starting material is pure and free from contaminants that could inhibit the reaction.

    • Base Strength and Equivalents: The choice and amount of base are critical. For the deprotonation of indole, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used. Ensure the base is not expired or deactivated due to improper storage.

    • Methylating Agent: Verify the purity and reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the rate of N-methylation. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to side reactions.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or byproduct formation.

    • Solvent: The choice of solvent is crucial. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically effective for this type of reaction.

Table 1: Effect of Base and Solvent on N-methylation Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF25475
2NaH (1.2)DMF25288
3K₂CO₃ (2.0)Acetone561265
4t-BuOK (1.2)THF0 to 25382
Issue 2: Formation of Multiple Products (Low Selectivity)

The formation of byproducts can complicate purification and reduce the overall yield.

Potential Byproducts:

  • C-alkylation products: Although N-alkylation is generally favored, some C-alkylation at the C3 position can occur.

  • Over-methylation: In some cases, methylation can occur at other positions on the indole ring or on substituents.

G cluster_start cluster_optimization cluster_outcome start Start: Low Selectivity identify_byproducts Identify Byproducts (NMR, MS) start->identify_byproducts Step 1 base_strength Modify Base Strength/Steric Hindrance identify_byproducts->base_strength Step 2 temp_control Lower Reaction Temperature base_strength->temp_control methylating_agent Change Methylating Agent temp_control->methylating_agent outcome Improved Selectivity methylating_agent->outcome Step 3

Caption: Strategy to improve reaction selectivity.

Troubleshooting Steps:

  • Identify Byproducts: Characterize the major byproducts using techniques like NMR spectroscopy and mass spectrometry to understand the competing reaction pathways.

  • Modify Reaction Conditions to Favor N-alkylation:

    • Base Selection: Using a bulky base can sterically hinder C-alkylation.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically more stable N-alkylated product.

    • Choice of Methylating Agent: "Harder" methylating agents tend to favor reaction at the "harder" nitrogen atom.

Table 2: Influence of Temperature on N- vs. C-alkylation

EntryTemperature (°C)N-alkylation:C-alkylation Ratio
15085:15
22592:8
30>98:2

Experimental Protocols

General Protocol for N-methylation of 6-chloroindole

This protocol serves as a starting point and may require optimization based on the troubleshooting guides above.

G cluster_workflow Experimental Workflow A 1. Dissolve 6-chloroindole in anhydrous solvent B 2. Add base portion-wise at 0°C A->B C 3. Stir for 30 min B->C D 4. Add methylating agent dropwise C->D E 5. Warm to room temp. and stir D->E F 6. Monitor reaction by TLC E->F G 7. Quench reaction F->G H 8. Extraction and purification G->H

Caption: N-methylation experimental workflow.

Materials:

  • 6-chloroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 6-chloroindole (1.0 equivalent) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

investigating the stability issues of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 6-Chloro-1-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many indole derivatives, this compound is susceptible to degradation under certain conditions. The primary concerns are:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or oxidizing reagents.

  • Acidic Conditions: Strong acidic conditions can lead to polymerization or degradation of the indole ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause decomposition.

  • Thermal Stress: Elevated temperatures can lead to decomposition, releasing hazardous gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation during storage, it is recommended to:

  • Store the compound in a tightly sealed, amber glass vial to protect it from light and air.

  • Keep the container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration (2-8°C) is advisable.

  • Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is to be stored for an extended period or is of high purity.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact compound are not extensively documented in publicly available literature, based on the general chemistry of indoles, potential degradation products could include:

  • Oxidized derivatives: Such as oxindoles, where the C2 position of the indole ring is oxidized.

  • Polymeric materials: Resulting from acid-catalyzed self-reaction.

  • Products of ring-opening: Under harsh conditions, the pyrrole ring of the indole nucleus can undergo cleavage.

Q4: Can I use solvents from a previously opened bottle for my reaction with this compound?

A4: It is highly recommended to use freshly distilled or anhydrous solvents, especially if the reaction is sensitive to oxidation. Solvents that have been opened and stored for some time can accumulate peroxides, which can initiate the degradation of the indole. Ethers and other solvents prone to peroxide formation should be tested before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Unexpected color change of the solid compound or its solution.
Possible Cause Troubleshooting Step
Oxidation Store the compound under an inert atmosphere. Use deoxygenated solvents for preparing solutions. Avoid exposure to air for extended periods.
Photodegradation Protect the solid and its solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a fume hood with the sash down to minimize light exposure.
Impurities Re-purify the compound using an appropriate technique such as recrystallization or column chromatography.
Issue 2: Low yield or formation of multiple byproducts in a reaction.
Possible Cause Troubleshooting Step
Degradation of starting material Confirm the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. If necessary, purify the starting material.
Reaction conditions are too harsh If using acidic conditions, consider using a milder acid or a buffer system. If heating, try lowering the reaction temperature and extending the reaction time.
Presence of oxygen Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before and during the reaction.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in compound stability Implement standardized storage and handling procedures for the compound. Use fresh batches of solvents and reagents for each experiment where possible.
Light exposure during experiment Ensure that all experimental setups are consistently shielded from light.

Experimental Protocols

To assist researchers in evaluating the stability of this compound, the following are detailed methodologies for forced degradation studies. These studies are designed to deliberately degrade the compound to identify potential degradation products and develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

    • After exposure, prepare a solution of the stressed solid at a concentration of 100 µg/mL in the mobile phase.

  • Photodegradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][9]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL in the mobile phase.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Start with a higher proportion of Solvent A and gradually increase Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and any potential degradation products (e.g., 220 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The forced degradation samples are used to demonstrate the specificity of the method.

Quantitative Data Summary

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMain Degradant Peak (retention time)
0.1 M HCl24 hours60°CData to be filledData to be filledData to be filled
0.1 M NaOH24 hoursRoom TempData to be filledData to be filledData to be filled
3% H₂O₂24 hoursRoom TempData to be filledData to be filledData to be filled
Thermal (Solid)48 hours70°CData to be filledData to be filledData to be filled
Photolytic (Solid)Per ICH Q1BAmbientData to be filledData to be filledData to be filled

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G Potential Degradation Pathways A This compound B Oxidative Degradation (e.g., H₂O₂, air) A->B C Acid-Catalyzed Degradation (e.g., strong acid) A->C D Photodegradation (e.g., UV light) A->D E Oxidized Products (e.g., Oxindoles) B->E F Polymeric Byproducts C->F G Ring-Opened Products D->G G Troubleshooting Workflow for Low Reaction Yield Start Low Reaction Yield CheckPurity Check Purity of Starting Material (NMR, LC-MS) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify Starting Material (Recrystallization, Chromatography) IsPure->Purify No CheckConditions Review Reaction Conditions (Temperature, Acid/Base, Solvent) IsPure->CheckConditions Yes Purify->CheckPurity AreConditionsMild Are Conditions Mild? CheckConditions->AreConditionsMild ModifyConditions Modify Conditions (Lower Temp, Weaker Acid/Base) AreConditionsMild->ModifyConditions No CheckAtmosphere Check for Oxygen Exclusion AreConditionsMild->CheckAtmosphere Yes ModifyConditions->CheckAtmosphere IsAtmosphereInert Is Atmosphere Inert? CheckAtmosphere->IsAtmosphereInert ImplementInert Implement Inert Atmosphere Techniques (Degassing, N₂/Ar blanket) IsAtmosphereInert->ImplementInert No End Re-run Reaction IsAtmosphereInert->End Yes ImplementInert->End G Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (70°C, solid) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants and Determine Degradation Pathway Analysis->Data

References

troubleshooting guide for functionalization reactions of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common functionalization reactions of 6-Chloro-1-methyl-1H-indole. The information is tailored for researchers, scientists, and professionals in drug development to navigate challenges encountered during their experiments.

Overview of this compound Reactivity

This compound possesses several reactive sites amenable to functionalization. The presence of the chloro-substituent on the benzene ring and the methyl group on the nitrogen atom influences the molecule's reactivity and regioselectivity in various chemical transformations. Understanding these characteristics is crucial for successful reaction optimization.

G cluster_molecule This compound cluster_reactions Potential Functionalization Sites mol C2 C2-Position Lithiation/Metalation C3 C3-Position Electrophilic Substitution (e.g., Vilsmeier-Haack) C6 C6-Position (Cl) Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C4_C5_C7 C4, C5, C7-Positions C-H Activation (challenging)

Caption: Key reactive sites on the this compound scaffold.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Functionalization at the C6 position by replacing the chlorine atom is a common strategy. Palladium-catalyzed cross-coupling reactions are highly effective for this transformation.

Troubleshooting Guide & FAQs

Issue 1: Low to no conversion of the starting material in a Suzuki-Miyaura coupling reaction.

  • Possible Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

    • Troubleshooting Steps:

      • Ensure the use of high-purity, anhydrous solvents and reagents, as water and oxygen can deactivate the catalyst.

      • Degas the reaction mixture thoroughly (e.g., by argon sparging or freeze-pump-thaw cycles) to remove oxygen.

      • Consider adding a reducing agent (e.g., a small amount of boronic acid in excess or a phosphine ligand that can act as a reductant) to facilitate the reduction of Pd(II) to Pd(0).[1]

      • Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, although these can be less stable.

  • Possible Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for the coupling of an electron-rich chloro-indole.

    • Troubleshooting Steps:

      • For aryl chlorides, bulky, electron-rich biaryl phosphine ligands are often required.[2] Consider switching to ligands like XPhos, SPhos, or RuPhos.

      • Optimize the palladium-to-ligand ratio. A 1:2 or 1:4 ratio is common, but this can vary.

  • Possible Cause 3: Insufficiently Strong Base. The base is crucial for the transmetalation step.

    • Troubleshooting Steps:

      • Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often effective.

      • For more challenging couplings, consider a stronger, non-aqueous base like K₃PO₄.[3]

      • Ensure the base is finely powdered and well-dispersated in the reaction mixture.

Issue 2: Formation of a significant amount of homocoupled boronic acid byproduct.

  • Possible Cause: Oxygen in the reaction mixture. Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Troubleshooting Steps:

      • Improve the degassing procedure of the reaction mixture and ensure a positive pressure of inert gas (argon or nitrogen) is maintained throughout the reaction.

Issue 3: Low yield in a Buchwald-Hartwig amination reaction.

  • Possible Cause 1: Unsuitable Ligand/Base Combination. The choice of ligand and base is critical and highly substrate-dependent.

    • Troubleshooting Steps:

      • Bulky biarylphosphine ligands are generally preferred for coupling aryl chlorides.[2][4]

      • Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often necessary.[2][5] Note that with NH-containing substrates, an extra equivalent of base is needed to deprotonate the indole nitrogen.[2]

      • Screen a panel of ligands and bases to find the optimal combination for your specific amine coupling partner.

  • Possible Cause 2: Amine Inhibition of the Catalyst. Some amines can coordinate too strongly to the palladium center, inhibiting catalysis.

    • Troubleshooting Steps:

      • Adjust the reaction temperature. Higher temperatures can sometimes overcome inhibitory effects.

      • Use a higher catalyst loading, although this is less ideal.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
6-chloroindolePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane/H₂O60897
6-chloroindole4-methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001291

Data is illustrative and based on typical conditions reported for similar substrates.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 3.6 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen).

  • Add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 5-24 h).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle Troubleshooting

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Points A Pd(0)Ln B Oxidative Addition (R-X + Pd(0) -> R-Pd(II)-X) A->B Aryl Halide In C Transmetalation (R'-B(OH)2 + Base) B->C D Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) C->D D->A Product Out T1 Inactive Catalyst? (Check for O2/H2O) T1->A T2 Poor Oxidative Addition? (Bulky Ligand Needed for Ar-Cl) T2->B T3 Slow Transmetalation? (Base Strength/Type) T3->C

Caption: Troubleshooting key steps in the Suzuki-Miyaura catalytic cycle.

Section 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. For 1-methyl-indole derivatives, this reaction typically occurs at the C3 position.

Troubleshooting Guide & FAQs

Issue 1: The reaction is sluggish or does not go to completion.

  • Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, formed from POCl₃ and DMF, can degrade upon exposure to moisture.

    • Troubleshooting Steps:

      • Use anhydrous DMF and fresh, high-quality POCl₃.

      • Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the indole substrate.[6]

  • Possible Cause 2: Insufficient Electrophilicity. The Vilsmeier reagent is a relatively weak electrophile.[6]

    • Troubleshooting Steps:

      • Ensure the reaction temperature is appropriate. While the initial formation of the reagent is done at low temperature, the reaction with the indole may require warming to room temperature or slightly above.[6]

      • Check the purity of the this compound starting material. Electron-withdrawing impurities could deactivate the ring system.

Issue 2: Formation of dark, polymeric byproducts.

  • Possible Cause: Reaction temperature is too high. Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization.

    • Troubleshooting Steps:

      • Maintain careful temperature control throughout the reaction.

      • Add the indole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature to manage any exotherm.

      • Quench the reaction promptly once the starting material is consumed.

Issue 3: Difficult workup and product isolation.

  • Possible Cause: Hydrolysis of the iminium intermediate is incomplete. The reaction initially forms an iminium salt, which must be hydrolyzed to the aldehyde during workup.

    • Troubleshooting Steps:

      • During the workup, add the reaction mixture to a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) and stir vigorously to ensure complete hydrolysis.[6]

      • Heating the aqueous mixture during workup can sometimes facilitate the hydrolysis of stubborn iminium salts.

Data Presentation: Vilsmeier-Haack Reaction Parameters
SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
1-methyl-indolePOCl₃, DMFDMF0 to RT4-8~80-90%
6-chloro-1H-indolePOCl₃, DMFDMF0 to RT6~75%

Data is illustrative and based on typical conditions for similar indole substrates.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol) dropwise to the DMF with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing an aqueous solution of sodium acetate (5.6 equiv).[6]

  • Stir the mixture until the ice has melted and the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography.

Visualization: Vilsmeier-Haack Reaction Workflow

G cluster_workflow Vilsmeier-Haack Formylation Workflow cluster_troubleshooting Key Control Points A 1. Reagent Formation (POCl3 + DMF @ 0°C) B 2. Substrate Addition (Indole in DMF @ 0°C) A->B C 3. Electrophilic Substitution (Warm to RT) B->C D 4. Aqueous Workup/Hydrolysis (Ice + NaOAc) C->D E 5. Isolation & Purification D->E T1 Moisture Sensitive! Use anhydrous reagents. T1->A T2 Exothermic! Control addition rate. T2->B T3 Overheating Risk! Monitor temperature to avoid polymerization. T3->C T4 Incomplete Hydrolysis? Ensure vigorous stirring and sufficient time. T4->D

Caption: Workflow and critical control points for the Vilsmeier-Haack reaction.

References

effective methods for removing impurities from 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-1-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity of Crude Product with Multiple Spots on Thin Layer Chromatography (TLC)

Question: My initial TLC of the crude reaction mixture for this compound shows multiple spots. What are the likely impurities, and how can I obtain a purer product?

Answer:

Multiple spots on a TLC plate are a common observation after the synthesis of indole derivatives. The impurities likely consist of:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include (4-chlorophenyl)(methyl)hydrazine or 4-chloro-N-methylaniline. These are typically more polar and will have lower Rf values.

  • Isomeric Indole Products: If an unsymmetrical ketone was used in a Fischer indole synthesis, you might have regioisomers of the final product. These isomers often have very similar Rf values, making their separation challenging.[1]

  • Side-Reaction Products: The Fischer indole synthesis can generate various byproducts.[1]

  • Polymerized or Oxidized Material: Indoles can be sensitive to air and acidic conditions, leading to the formation of colored, often high molecular weight, impurities that may appear as streaks or baseline spots on the TLC plate.[1]

Recommended Purification Strategy:

A multi-step approach is often necessary to achieve high purity.

  • Initial Work-up: Before attempting chromatographic purification, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic starting materials, followed by a wash with saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.

  • Column Chromatography: This is the most effective method for separating the target compound from various impurities.[1]

  • Recrystallization: For achieving the highest purity, recrystallization of the fractions collected from column chromatography is recommended.

Issue 2: Difficulty in Separating the Product from a Close-Running Impurity on TLC

Question: I am having trouble separating my this compound from an impurity with a very similar Rf value. How can I improve the separation?

Answer:

Co-eluting spots on TLC can be challenging. Here are several strategies to improve separation:

  • Optimize Column Chromatography:

    • Shallow Gradient: Employ a very slow and shallow gradient of the more polar solvent during column chromatography. This can enhance the resolution between closely related compounds.[1]

    • Change Solvent System: If a standard hexane/ethyl acetate system is not effective, switch to a solvent system with different selectivities. Consider combinations like dichloromethane/methanol or toluene/acetone.[1]

    • High-Performance Flash Chromatography: Automated flash chromatography systems with high-resolution columns can provide superior separation compared to traditional gravity columns.

  • Recrystallization:

    • Fractional Recrystallization: This technique can sometimes be effective in separating compounds with small differences in solubility.

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the desired product has significantly lower solubility than the impurity at low temperatures.

Issue 3: Product Streaking or Decomposing on the Silica Gel Column

Question: My this compound appears to be streaking or decomposing on the silica gel column. What is causing this, and how can I prevent it?

Answer:

Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation or strong, irreversible binding, which manifests as streaking on TLC or poor recovery from a column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with the initial, non-polar eluent containing 0.5-1% triethylamine. Continue to use an eluent containing this small amount of triethylamine throughout the purification process. This will neutralize the acidic sites on the silica surface.[1]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive compounds.[1]

  • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column. Have all your fractions and subsequent steps prepared in advance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound?

A1: A common and effective starting point for the purification of many indole derivatives on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity while monitoring the separation by TLC. The goal is to achieve an Rf value of 0.2-0.4 for the desired product on the TLC plate, as this typically provides the best separation on a column.

Q2: How can I perform recrystallization for this compound?

A2: The key to successful recrystallization is finding a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Solvent Selection: A good starting point for chloro-substituted methylindoles would be a polar solvent like ethanol or isopropanol, potentially mixed with water as an anti-solvent. Alternatively, a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) can be effective.[2]

  • Procedure:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • If using a two-solvent system, dissolve in the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

Q3: What are the expected purity and yield after purification?

A3: The final purity and yield will depend on the success of the synthesis and the purification methods employed. The following table provides representative data based on the purification of analogous indole derivatives.

Purification TechniqueTypical Purity (by HPLC)Typical Yield (%)
Column Chromatography>98%60-85%
Recrystallization>99%70-90% (of chromatographed material)

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and assess purity by identifying signals from impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity against a reference standard. A pure sample should ideally show a single spot.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity according to the TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures.

  • Dissolution: In a flask, dissolve the this compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Chromatography Column Chromatography (e.g., Hexane:EtOAc) Workup->Chromatography Fractions Collect Pure Fractions (TLC Analysis) Chromatography->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Recrystallization Recrystallization (e.g., Ethanol/Water) Evaporation1->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Multiple_Spots Multiple Spots on TLC? Start->Multiple_Spots Close_Spots Close Rf Values? Multiple_Spots->Close_Spots Yes Streaking Streaking/Decomposition on Silica? Multiple_Spots->Streaking No Optimize_CC Optimize Column Chromatography (Shallow Gradient, New Solvents) Close_Spots->Optimize_CC Yes Recrystallize Fractional Recrystallization Close_Spots->Recrystallize Also consider Deactivate_Silica Deactivate Silica (add Triethylamine) Streaking->Deactivate_Silica Yes Pure Pure Product Streaking->Pure No Optimize_CC->Pure Recrystallize->Pure Use_Alumina Use Alumina Deactivate_Silica->Use_Alumina If needed Deactivate_Silica->Pure Use_Alumina->Pure

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 6-Chloro-1-methyl-1H-indole. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of this compound?

A1: For the industrial-scale production of this compound, two primary synthetic strategies are generally considered, each with its own set of advantages and challenges:

  • Strategy 1: N-methylation of 6-Chloro-1H-indole. This is often a straightforward approach where commercially available or synthesized 6-Chloro-1H-indole is methylated. The key challenge is to ensure selective N-methylation without side reactions.

  • Strategy 2: De novo synthesis building the indole ring. This involves constructing the indole nucleus with the chloro and methyl groups already in place or introduced sequentially. Common methods for forming the indole ring that can be adapted include the Fischer, Leimgruber-Batcho, or Reissert indole syntheses.[1][2] The choice of a specific named reaction would depend on the availability and cost of the starting materials.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the synthesis of this compound are similar to those for other indole derivatives and include:

  • Reaction Kinetics and Thermal Management: Exothermic reactions, such as N-methylation or the reductive cyclization step in some indole syntheses, can be difficult to control on a larger scale, potentially leading to thermal runaways and the formation of impurities.[3][4]

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can significantly impact reaction rates, yield, and the impurity profile.[3]

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, necessitating modifications to the purification process.[3]

  • Purification and Isolation: Methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. Developing robust crystallization processes is crucial for obtaining a high-purity product.[3]

  • Handling of Hazardous Reagents: Many syntheses involve hazardous materials that require special handling procedures and engineering controls at scale.

Q3: How can I monitor the progress of the synthesis reaction at scale?

A3: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the reaction progress. At-line or in-line HPLC can provide near-real-time data on the consumption of starting materials and the formation of this compound and any byproducts. This allows for precise determination of reaction completion and can help in identifying the formation of impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting & Optimization
Incomplete N-methylation of 6-Chloro-1H-indole - Ensure the 6-Chloro-1H-indole starting material is of high purity. - Use a fresh and appropriate methylating agent (e.g., dimethyl sulfate, methyl iodide). - Optimize the base used for deprotonation (e.g., NaH, K2CO3) and ensure it is anhydrous. - Increase the reaction time or temperature, monitoring the reaction progress by HPLC.
Inefficient Indole Ring Formation (e.g., Fischer Indole Synthesis) - Ensure complete formation of the initial hydrazone intermediate before proceeding with cyclization.[3] - The choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid) and its concentration are critical; optimize as needed. - Drive the reaction to completion by removing water if it is a byproduct.
Suboptimal Reaction Temperature - Closely monitor the internal reaction temperature. Inadequate heating can lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition.[3]
Poor Mixing - Inadequate agitation can lead to localized concentrations of reactants and catalysts, resulting in an incomplete reaction. Evaluate and optimize the stirrer design and speed for the reactor volume.[3]
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting & Optimization
Over-methylation or C-methylation - Carefully control the stoichiometry of the methylating agent. - Optimize the reaction temperature; lower temperatures may favor N-methylation over C-methylation. - Consider using a milder methylating agent.
Formation of Regioisomers (in de novo synthesis) - If using a Fischer indole synthesis with an unsymmetrical ketone, a mixture of regioisomers may form. The selectivity can be influenced by the acidity of the medium and steric effects.[3]
Product Degradation - this compound may be sensitive to strong acids, bases, or prolonged exposure to heat. Neutralize the reaction mixture promptly after completion and avoid excessive temperatures during workup and purification.[3]
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting & Optimization
Ineffective Crystallization - The choice of crystallization solvent is critical. A solvent system that works at a small scale may not be optimal for large-scale crystallization. Conduct a solvent screen to find the optimal system for high yield and purity. - Optimize the cooling profile; rapid cooling can trap impurities.[3] - Seeding with high-purity this compound can promote the formation of the desired crystal form.[3]
Inadequate Washing - Ensure the filter cake is washed with a suitable solvent to remove residual impurities without dissolving a significant amount of the product.
Oily Product or Failure to Solidify - Ensure all volatile solvents from the reaction and workup have been removed. - The presence of impurities can sometimes inhibit crystallization. An additional purification step (e.g., charcoal treatment, short plug filtration) before crystallization may be necessary.

Experimental Protocols

Protocol 1: N-methylation of 6-Chloro-1H-indole
  • Reaction Setup: A suitable reactor is charged with 6-Chloro-1H-indole (1.0 eq) and a suitable solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Deprotonation: The mixture is cooled to 0-5 °C, and a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise, maintaining the internal temperature below 10 °C. The mixture is stirred at this temperature for 1 hour.

  • Methylation: A methylating agent like dimethyl sulfate (Me2SO4, 1.1 eq) is added dropwise, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by HPLC until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Quantitative Data from N-methylation Protocol (Example)
ParameterLab Scale (1 g)Pilot Scale (1 kg)
Starting Material 1.0 g1.0 kg
Yield 90%85%
Purity (by HPLC) >99%98.5%
Key Impurity Unreacted Starting Material (<0.5%)Unreacted Starting Material (0.8%), C-methylated isomer (0.5%)
Reaction Time 2 hours4 hours

Visualizations

experimental_workflow start Start: Reagents reaction N-methylation Reaction start->reaction monitoring In-process Monitoring (HPLC) reaction->monitoring monitoring->reaction Incomplete? workup Quenching & Extraction monitoring->workup Complete isolation Solvent Removal workup->isolation purification Crystallization isolation->purification final_product Final Product: this compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: A troubleshooting decision tree for addressing common issues in the synthesis.

References

minimizing byproduct formation in the chlorination of 1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chlorination of 1-methyl-1H-indole. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the chlorination of 1-methyl-1H-indole?

A1: The most prevalent byproduct is the undesired 2-chloro-1-methyl-1H-indole. Depending on the reaction conditions, dichlorinated products can also form, such as 2,3-dichloro-1-methyl-1H-indole and other isomers where chlorination occurs on the benzene ring. Over-chlorination is a common issue, particularly with highly reactive substrates like indoles.[1]

Q2: Which chlorinating agent is most effective for the selective C3-chlorination of 1-methyl-1H-indole?

A2: Both N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of indoles. NCS is generally considered a milder and more selective reagent for monochlorination at the C3 position.[2][3] Sulfuryl chloride can also be effective but may lead to a higher proportion of byproducts if the reaction conditions are not carefully controlled.[4][5][6]

Q3: How does the choice of solvent affect the regioselectivity of the chlorination?

A3: The solvent can significantly influence the regioselectivity of the reaction.[7] Generally, non-polar aprotic solvents are preferred for the C3-selective chlorination of indoles. Chlorinated solvents like dichloromethane (DCM) and chloroform are often used.[7] Polar aprotic solvents such as acetonitrile or DMF may sometimes favor the formation of other isomers or dichlorinated products.

Q4: What is the effect of temperature on byproduct formation?

A4: Lower reaction temperatures generally favor higher selectivity and reduce the formation of byproducts, including dichlorinated species.[1] Running the reaction at 0 °C or even lower temperatures can significantly improve the yield of the desired 3-chloro-1-methyl-1H-indole.

Q5: How can I monitor the progress of the reaction to avoid over-chlorination?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By comparing the reaction mixture to a standard of the starting material, you can determine the point of complete consumption of 1-methyl-1H-indole and stop the reaction promptly to prevent the formation of dichlorinated byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of 3-chloro-1-methyl-1H-indole - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature.- Monitor the reaction by TLC until the starting material is consumed. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. - Optimize the reaction temperature; start at a low temperature (e.g., 0 °C) and gradually increase if the reaction is too slow.
Formation of significant amounts of 2-chloro-1-methyl-1H-indole - Reaction conditions favoring C2-chlorination. - Use of a less selective chlorinating agent.- Use a milder chlorinating agent like NCS. - Employ a non-polar aprotic solvent such as dichloromethane or chloroform. - Lower the reaction temperature.
Presence of dichlorinated byproducts - Excess of the chlorinating agent. - Reaction time is too long. - High reaction temperature.- Use a stoichiometric amount (1.0 to 1.1 equivalents) of the chlorinating agent. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Perform the reaction at a lower temperature.
Complex mixture of products with chlorination on the benzene ring - Harsh reaction conditions. - Presence of a strong Lewis acid catalyst.- Avoid the use of strong Lewis acids unless specifically required for a particular transformation. - Use milder reaction conditions (lower temperature, shorter reaction time).
Inconsistent results between batches - Purity of reagents or solvents. - Variations in reaction setup and conditions.- Use freshly distilled solvents and high-purity reagents. - Ensure consistent reaction parameters such as temperature, stirring speed, and rate of reagent addition.

Quantitative Data on Byproduct Formation (Illustrative)

The following tables provide illustrative data on how different reaction parameters can influence the product distribution in the chlorination of 1-methyl-1H-indole. This data is synthesized from general principles and trends observed for similar indole chlorinations and should be used as a guideline for reaction optimization.

Table 1: Effect of Chlorinating Agent and Stoichiometry

Reaction Conditions: 1-methyl-1H-indole (1 mmol), Solvent: Dichloromethane (10 mL), Temperature: 0 °C, Time: 1 hour.

Chlorinating AgentEquivalents3-Chloro- (Yield %)2-Chloro- (Yield %)Dichloro- (Yield %)
NCS1.05855< 2
NCS1.570815
SO₂Cl₂1.0575155
SO₂Cl₂1.5552020

Table 2: Effect of Solvent and Temperature

Reaction Conditions: 1-methyl-1H-indole (1 mmol), NCS (1.05 equivalents), Time: 1 hour.

SolventTemperature (°C)3-Chloro- (Yield %)2-Chloro- (Yield %)Dichloro- (Yield %)
Dichloromethane0855< 2
Dichloromethane25 (rt)78105
Acetonitrile070158
Acetonitrile25 (rt)602012
Chloroform08273

Experimental Protocols

Protocol 1: Selective C3-Monochlorination using N-Chlorosuccinimide (NCS)

This protocol is designed to maximize the yield of 3-chloro-1-methyl-1H-indole while minimizing byproduct formation.

Materials:

  • 1-methyl-1H-indole

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Dissolve 1-methyl-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NCS (1.05 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation 1-methyl-1H-indole 1-methyl-1H-indole Sigma_Complex_C3 Sigma Complex (Attack at C3) 1-methyl-1H-indole->Sigma_Complex_C3 + Cl+ Sigma_Complex_C2 Sigma Complex (Attack at C2) 1-methyl-1H-indole->Sigma_Complex_C2 + Cl+ 3-chloro-1-methyl-1H-indole Desired Product (3-chloro-1-methyl-1H-indole) Sigma_Complex_C3->3-chloro-1-methyl-1H-indole - H+ Dichloro_Product Byproduct (Dichloro products) 3-chloro-1-methyl-1H-indole->Dichloro_Product + Cl+ (Over-chlorination) 2-chloro-1-methyl-1H-indole Byproduct (2-chloro-1-methyl-1H-indole) Sigma_Complex_C2->2-chloro-1-methyl-1H-indole - H+

Caption: Reaction pathway for the chlorination of 1-methyl-1H-indole and major byproduct formation.

Troubleshooting_Workflow Start Start: Chlorination of 1-methyl-1H-indole Analyze Analyze product mixture (TLC, NMR) Start->Analyze Desired High yield of 3-chloro isomer? Analyze->Desired End End: Successful Synthesis Desired->End Yes Troubleshoot Troubleshooting Required Desired->Troubleshoot No Check_Reagents Check reagent stoichiometry and purity Troubleshoot->Check_Reagents Adjust_Temp Lower reaction temperature Troubleshoot->Adjust_Temp Change_Solvent Use non-polar aprotic solvent Troubleshoot->Change_Solvent Monitor_Time Optimize reaction time Troubleshoot->Monitor_Time Re_run Re-run reaction with optimized conditions Check_Reagents->Re_run Adjust_Temp->Re_run Change_Solvent->Re_run Monitor_Time->Re_run Re_run->Analyze

Caption: A logical workflow for troubleshooting the chlorination of 1-methyl-1H-indole.

References

Technical Support Center: Solvent Effects on the Regioselectivity of 6-Chloro-1-methyl-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1-methyl-1H-indole. The following information addresses common issues related to solvent effects on the regioselectivity of key electrophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of electrophilic attack on this compound?

The indole nucleus is an electron-rich heterocyclic system. Electrophilic substitution is generally favored at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation. However, the regioselectivity can be influenced by the substituents on the indole ring and the reaction conditions, including the solvent. For this compound, the primary sites of interest for electrophilic substitution are the C3, C2, and C7 positions. The N-methyl group enhances the electron-donating nature of the nitrogen, further activating the ring, while the chloro group at C6 is a deactivating, ortho-, para-directing group.

Q2: How does solvent polarity influence the regioselectivity of reactions with this compound?

Solvent polarity can significantly impact the regioselectivity of electrophilic substitution reactions on indoles. In general:

  • Nonpolar solvents (e.g., hexane, toluene) may favor attack at the most electronically favored position (typically C3) as they do not significantly stabilize charged intermediates.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can stabilize charged intermediates and transition states, potentially leading to different regiochemical outcomes. For instance, they can influence the aggregation state of organometallic reagents or the reactivity of the electrophile.

  • Polar protic solvents (e.g., alcohols, water) are generally less used for these types of reactions as they can react with the electrophiles or Lewis acids.

The specific influence of the solvent is highly dependent on the particular reaction being performed.

Troubleshooting Guides

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto an aromatic ring, typically at the most electron-rich position. For indoles, this is usually the C3 position.

Typical Issue: Low yield of the desired C3-formylated product (this compound-3-carbaldehyde) and formation of a significant amount of the C2-formylated regioisomer.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can influence the electrophilicity of the Vilsmeier reagent and the stability of the reaction intermediates. A change in solvent may alter the product distribution.

    • Recommendation: If you are observing a mixture of isomers, switching to a less polar solvent like 1,2-dichloroethane (DCE) or chloroform may increase the selectivity for the C3 position. Excess N,N-dimethylformamide (DMF) can also serve as the solvent and reactant.

  • Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.

    • Recommendation: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may favor the kinetically preferred C3-isomer.

Table 1: Hypothetical Solvent Effects on the Regioselectivity of Vilsmeier-Haack Formylation of this compound

SolventTemperature (°C)C3-isomer (%)C2-isomer (%)Total Yield (%)
N,N-Dimethylformamide (DMF)80752585
1,2-Dichloroethane (DCE)80881282
Chloroform6092878
Acetonitrile80703080

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a solution of this compound (1.0 eq) in the chosen solvent (see Table 1), phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise at 0 °C.

  • If not using DMF as the solvent, N,N-dimethylformamide (1.5 eq) is then added dropwise.

  • The reaction mixture is stirred at the specified temperature for 2-4 hours.

  • The reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the regioisomers.

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve this compound in solvent Add_POCl3 Add POCl3 at 0 °C Start->Add_POCl3 Add_DMF Add DMF (if not solvent) Add_POCl3->Add_DMF Stir Stir at specified temperature Add_DMF->Stir Quench Quench with ice and neutralize Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Isolate Regioisomers Purify->End

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. However, acylation at the C2 or C7 position can also occur, and solvent choice can play a role in directing the regioselectivity.

Typical Issue: Poor regioselectivity, with acylation occurring at multiple positions (C3, C2, and/or C7).

Troubleshooting Steps:

  • Solvent Polarity and Coordinating Ability: The solvent can affect the reactivity of the Lewis acid and the acylating agent.

    • Recommendation: Non-coordinating, nonpolar solvents such as carbon disulfide (CS₂) or nitrobenzene are classic choices for Friedel-Crafts reactions to maximize the activity of the Lewis acid. Using a more polar solvent like dichloromethane (DCM) may offer a balance of solubility and reactivity.

  • Lewis Acid Choice: The strength of the Lewis acid can influence the regioselectivity.

    • Recommendation: A milder Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may offer better selectivity compared to the highly reactive aluminum chloride (AlCl₃).

Table 2: Hypothetical Solvent and Lewis Acid Effects on Friedel-Crafts Acylation of this compound with Acetyl Chloride

SolventLewis AcidTemperature (°C)C3-isomer (%)C2-isomer (%)C7-isomer (%)Total Yield (%)
Carbon Disulfide (CS₂)AlCl₃08510575
NitrobenzeneAlCl₃258015578
Dichloromethane (DCM)AlCl₃070201082
Dichloromethane (DCM)ZnCl₂25905565

Experimental Protocol: Friedel-Crafts Acylation

  • A mixture of the Lewis acid (1.1 eq) and the chosen solvent (see Table 2) is cooled to the specified temperature.

  • Acetyl chloride (1.1 eq) is added dropwise to the suspension.

  • A solution of this compound (1.0 eq) in the same solvent is added slowly to the reaction mixture.

  • The reaction is stirred for 1-3 hours.

  • The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is purified by column chromatography to separate the regioisomers.

Diagram 2: Logical Relationship of Solvent Effects on Regioselectivity

Solvent_Effects cluster_input Reaction Conditions cluster_factors Influencing Factors cluster_output Reaction Outcome Solvent Solvent Choice Polarity Solvent Polarity Solvent->Polarity determines Coordination Solvent Coordinating Ability Solvent->Coordination determines Reagent Electrophile / Lewis Acid Reactivity Electrophile Reactivity Reagent->Reactivity determines Regioselectivity Regioselectivity (C3 vs. C2 vs. C7) Polarity->Regioselectivity influences Coordination->Reactivity modulates Reactivity->Regioselectivity governs

Caption: Factors influencing the regioselectivity of electrophilic substitution on this compound.

catalyst deactivation and recovery in 6-Chloro-1-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1-methyl-1H-indole. The content addresses common issues related to catalyst deactivation and recovery in the primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Fischer indole synthesis and palladium-catalyzed intramolecular cyclization. The Fischer indole synthesis involves the reaction of 4-chloro-N-methylphenylhydrazine with a suitable carbonyl compound under acidic conditions. Palladium-catalyzed methods typically involve the cyclization of a pre-functionalized aniline derivative, such as N-(2-chlorophenyl)-N-methyl-2-aminophenylacetylene.

Q2: My Fischer indole synthesis is giving a low yield. What are the potential causes?

A2: Low yields in the Fischer indole synthesis of halogenated indoles can stem from several factors:

  • Inappropriate Acid Catalyst: The strength and type of acid catalyst (Lewis or Brønsted) are crucial. For substrates with halogen substituents, the electronic effects can influence the optimal acidity required for efficient cyclization.[1][2][3]

  • Catalyst Deactivation: The ammonia generated as a byproduct can neutralize the acid catalyst, rendering it inactive.[4]

  • Side Reactions: Strong acids or high temperatures can lead to undesired side reactions, such as polymerization or degradation of the starting materials or product.[5]

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete.

Q3: I am observing a decline in the activity of my palladium catalyst during the synthesis. What could be the reason?

A3: Deactivation of palladium catalysts in indole synthesis, particularly with halogenated substrates, can be attributed to several factors:

  • Poisoning: Halide ions (in this case, chloride from the substrate) can act as poisons to the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[6] Other species like sulfur or phosphorus compounds, if present as impurities, can also poison the catalyst.

  • Leaching: The active palladium species may leach from the support (if using a heterogeneous catalyst) or form soluble, inactive complexes that are lost from the catalytic cycle.[7]

  • Sintering: At elevated temperatures, the fine palladium nanoparticles on a support can agglomerate into larger, less active particles, reducing the catalyst's surface area.[7][8]

  • Coking: Decomposition of organic molecules on the catalyst surface can lead to the formation of carbonaceous deposits (coke), which block active sites.[7][8]

Q4: Can I recover and reuse the catalyst from my reaction?

A4: Yes, catalyst recovery and reuse are often feasible and economically beneficial.

  • Acid Catalysts: Solid acid catalysts can be recovered by filtration. Soluble acids can sometimes be regenerated, for example, by washing with a suitable solvent to remove adsorbed impurities.[9]

  • Palladium Catalysts: Homogeneous palladium catalysts can be recovered using techniques like organic solvent nanofiltration or by precipitation followed by filtration.[10][11] Heterogeneous palladium catalysts are typically recovered by simple filtration. Scavenger resins can also be employed to capture dissolved palladium from the reaction mixture.[12]

Troubleshooting Guides

Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive or insufficient acid catalyst.- Increase catalyst loading. - Switch to a different acid catalyst (e.g., from a Brønsted acid like p-TsOH to a Lewis acid like ZnCl₂).[4][13] - Use a solid acid catalyst for easier separation and potential reuse.
Incomplete hydrazone formation.- Ensure the purity of starting materials. - Allow for sufficient reaction time for hydrazone formation before proceeding with cyclization.
Significant Byproduct Formation Reaction temperature is too high.- Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Acid catalyst is too strong.- Use a milder acid catalyst.
Catalyst Deactivation (Solid Acid) Neutralization by ammonia byproduct.- Use a stoichiometric amount of a Lewis acid that can also act as an ammonia scavenger, such as ZnCl₂.[14]
Fouling of catalyst pores.- Regenerate the catalyst by washing with an appropriate solvent or by calcination if applicable (refer to manufacturer's guidelines).
Palladium-Catalyzed Synthesis
Issue Potential Cause Troubleshooting Steps
Reaction Stalls Before Completion Catalyst poisoning by chloride.- Use a higher catalyst loading. - Employ ligands that can stabilize the palladium center and reduce its susceptibility to poisoning.
Ligand degradation.- Use a more robust ligand. - Optimize reaction temperature to minimize thermal degradation of the ligand.
Low Yield and Catalyst Precipitation Catalyst agglomeration and precipitation.- Use stabilizing ligands. - Ensure adequate stirring to maintain catalyst dispersion.
Loss of Catalytic Activity Upon Reuse Leaching of active palladium.- For heterogeneous catalysts, consider surface modification to better anchor the palladium. - For homogeneous catalysts, implement a robust recovery protocol like organic solvent nanofiltration to minimize loss.[10]
Incomplete regeneration.- If attempting regeneration, ensure the chosen method effectively removes the deactivating species (e.g., acid wash for certain poisons, calcination for coke).[15][16]

Quantitative Data on Catalyst Performance (Representative Examples)

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Representative)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
p-TsOH20665
ZnCl₂100478
H₂SO₄15855
Amberlyst-1550 (w/w%)1272

Table 2: Palladium Catalyst Recycling Efficiency in a Representative Cross-Coupling Reaction

CycleCatalystConversion (%)Leached Pd (ppm)
1Pd(PPh₃)₄9815
2 (Recycled)Pd(PPh₃)₄9225
3 (Recycled)Pd(PPh₃)₄8532
1Pd/C99<1
2 (Recycled)Pd/C97<1
3 (Recycled)Pd/C95<1

Experimental Protocols

Protocol 1: Representative Fischer Indole Synthesis of this compound

Materials:

  • 4-Chloro-N-methylphenylhydrazine

  • Propionaldehyde dimethyl acetal

  • Zinc chloride (ZnCl₂), anhydrous

  • Ethanol, absolute

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-chloro-N-methylphenylhydrazine (1.0 eq) in ethanol, add propionaldehyde dimethyl acetal (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the hydrazone.

  • Remove the ethanol under reduced pressure.

  • To the residue, add toluene and anhydrous zinc chloride (1.2 eq).

  • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Palladium-Catalyzed Synthesis of this compound

Materials:

  • 2-Bromo-N-(2-ethynylphenyl)-N-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried Schlenk flask, combine 2-bromo-N-(2-ethynylphenyl)-N-methylaniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Palladium Catalyst Recovery using a Scavenger Resin

Procedure:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Filter off any solid residues (e.g., base).

  • Add a suitable palladium scavenger resin (e.g., a thiol-functionalized silica gel) to the filtrate. The amount of resin will depend on its capacity and the amount of palladium to be scavenged.

  • Stir the mixture at room temperature for several hours or overnight.

  • Monitor the removal of palladium from the solution by ICP-OES analysis of aliquots.

  • Once the palladium concentration is below the desired level, filter off the scavenger resin.

  • The palladium can then be recovered from the resin by treatment with a suitable acid or by incineration, following the resin manufacturer's recommendations.

Visualizations

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization 4-Chloro-N-methylphenylhydrazine 4-Chloro-N-methylphenylhydrazine Hydrazone Hydrazone 4-Chloro-N-methylphenylhydrazine->Hydrazone Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization (Acid Catalyst) Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Aminal Intermediate Aminal Intermediate Di-imine Intermediate->Aminal Intermediate Cyclization This compound This compound Aminal Intermediate->this compound Elimination of NH₃

Caption: Fischer Indole Synthesis Workflow.

Catalyst_Deactivation_Recovery Active Catalyst Active Catalyst Active Catalyst->Active Catalyst Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Deactivation Mechanisms (Poisoning, Coking, Sintering, Leaching) Regenerated Catalyst Regenerated Catalyst Deactivated Catalyst->Regenerated Catalyst Recovery & Regeneration (e.g., Acid Wash, Calcination, Filtration) Regenerated Catalyst->Active Catalyst Reuse in Synthesis

Caption: Catalyst Lifecycle: Deactivation and Recovery.

Troubleshooting_Workflow node_action Increase Catalyst Loading or Change Catalyst node_problem Optimize Temperature, Time, and Solvent start Low Yield or Reaction Failure check_catalyst Is Catalyst Active? start->check_catalyst check_catalyst->node_action No check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes check_conditions->node_problem No check_purity Are Reagents Pure? check_conditions->check_purity Yes node_action2 Purify Starting Materials check_purity->node_action2 No success Successful Synthesis check_purity->success Yes

Caption: Troubleshooting Logic for Synthesis Issues.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the 1H NMR spectrum of 6-Chloro-1-methyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry. To offer a comprehensive perspective, we compare its spectral features with those of its parent compounds, 6-Chloro-1H-indole and 1-methyl-1H-indole.

Comparative 1H NMR Data

The following table summarizes the experimental and predicted 1H NMR spectral data for this compound and its analogs. The data for this compound is predicted based on the observed shifts in the related structures, providing a valuable reference in the absence of readily available experimental spectra. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) N-CH₃~3.75s-
H-2~7.0-7.1d~3.0
H-3~6.4-6.5d~3.0
H-4~7.5-7.6d~8.5
H-5~7.0-7.1dd~8.5, 2.0
H-7~7.5d~2.0
6-Chloro-1H-indole (Experimental) [1]H-1 (NH)8.13br s-
H-27.21t2.9
H-36.45t2.5
H-47.50d8.5
H-57.04dd8.5, 1.9
H-77.42d1.9
1-methyl-1H-indole (Experimental) N-CH₃3.76s-
H-27.09d3.1
H-36.47d3.1
H-47.62d8.1
H-57.18t7.6
H-67.26t7.7
H-77.11d7.3

Experimental Protocol: 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of 1H NMR spectra of small organic molecules, applicable to the analysis of this compound and its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The final solution height in the NMR tube should be around 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the NMR tube into a spinner turbine and adjust its position for optimal placement within the NMR probe.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence: A standard single-pulse experiment is usually sufficient for a 1D 1H NMR spectrum.

    • Number of scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Acquisition time: Usually around 2-4 seconds.

    • Relaxation delay: A delay of 1-2 seconds between scans is common.

    • Spectral width: A sweep width of approximately 12-16 ppm is generally used for 1H NMR.

  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons in the molecule.

Visualization of Molecular Structure and Proton Connectivity

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments, which is fundamental for the interpretation of its 1H NMR spectrum.

Caption: Molecular structure of this compound with labeled proton environments.

References

A Researcher's Guide to the 13C NMR Spectral Interpretation of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and interpretation of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 6-Chloro-1-methyl-1H-indole. In the absence of direct experimental data for the target compound, this analysis leverages spectral data from structurally similar analogues, namely 1-methyl-1H-indole and 6-Chloro-3-methyl-1H-indole, to predict and assign the chemical shifts. This approach offers valuable insights for researchers engaged in the synthesis and characterization of substituted indole derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Comparative Analysis of 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are derived by considering the substituent effects of the chloro group at the C-6 position on the 1-methyl-1H-indole backbone. For comparative purposes, the experimental data for 1-methyl-1H-indole and 6-Chloro-3-methyl-1H-indole are presented alongside the predicted values for the target compound. All chemical shifts (δ) are reported in parts per million (ppm).

Carbon Atom1-methyl-1H-indole (Experimental, CDCl₃)6-Chloro-3-methyl-1H-indole (Experimental, CDCl₃)[1]This compound (Predicted)Rationale for Prediction
C-2 128.8122.3~129.0Minimal change expected from C-6 substitution.
C-3 100.9112.0~101.0Negligible effect from the distant chloro group.
C-3a 128.4127.9~128.0Minor upfield shift due to the electronic effect of Cl.
C-4 121.1119.8~121.5Slight downfield shift.
C-5 120.5119.9~120.0Minor upfield shift due to the meta-like relationship with Cl.
C-6 109.2127.1~128.0Significant downfield shift due to direct attachment of the electronegative Cl.
C-7 109.2111.0~109.0Minor upfield shift due to the ortho-like relationship with Cl.
C-7a 136.9136.7~136.5Minor upfield shift.
N-CH₃ 32.8-~33.0The chemical environment is largely unaffected.
C-CH₃ -9.7-Not applicable.

Interpretation of Substituent Effects:

  • N-Methylation: The presence of the methyl group on the nitrogen atom (N-1) typically results in a downfield shift of the adjacent C-2 and C-7a carbons compared to the unsubstituted indole. The N-CH₃ group itself gives rise to a characteristic signal in the aliphatic region, predicted here to be around 33.0 ppm.

  • C-6 Chloro Substitution: The chlorine atom is an electron-withdrawing group, which significantly influences the chemical shifts of the carbons in the benzene ring of the indole nucleus. The most pronounced effect is the large downfield shift of the directly attached carbon, C-6. The surrounding carbons (C-5 and C-7) are also affected, though to a lesser extent.

Logical Workflow for Spectral Interpretation

The process of interpreting the 13C NMR spectrum of a substituted indole involves a systematic approach, from sample preparation to the final assignment of chemical shifts. The following diagram illustrates this logical workflow.

logical_workflow Workflow for 13C NMR Interpretation of this compound cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_assignment Assignment A Sample Preparation (Dissolve in CDCl₃) B 13C NMR Experiment (Proton Decoupled) A->B C Fourier Transform B->C D Phase and Baseline Correction C->D E Identify Number of Signals (9 expected) D->E F Analyze Chemical Shifts (ppm) E->F G Compare with Analogues (1-methyl-1H-indole, 6-Chloro-3-methyl-1H-indole) F->G H Predict Shifts based on Substituent Effects (Cl, N-CH₃) G->H I Assign Signals to Specific Carbons H->I J Final Structure Confirmation I->J

Caption: Logical workflow for the acquisition, processing, and interpretation of the 13C NMR spectrum.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer, operating at a 13C frequency of 125 MHz.

  • The spectrometer should be equipped with a broadband probe.

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Temperature: 298 K (25 °C).

  • Spectral Width: Typically 0 to 220 ppm.

  • Pulse Width: A 30° pulse angle is commonly used to allow for faster repetition rates.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): Approximately 1-2 seconds.

  • Number of Scans (ns): Ranging from 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential line broadening factor of 1 Hz to the free induction decay (FID) before Fourier transformation.

  • Perform Fourier transformation of the FID.

  • Manually phase the resulting spectrum and apply a baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) can be used for referencing.

By following this comprehensive guide, researchers can effectively predict, interpret, and assign the 13C NMR spectrum of this compound and related substituted indole compounds, facilitating their structural elucidation and further research endeavors.

References

Navigating the Analytical Maze: A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the analysis of 6-Chloro-1-methyl-1H-indole against other common analytical techniques. By presenting supporting data and detailed experimental protocols, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for their substituted indole compounds.

Substituted indoles are a cornerstone of many pharmaceutical compounds, and understanding their precise molecular structure is critical for drug discovery and development. High-resolution mass spectrometry offers unparalleled accuracy in mass measurement, enabling confident elemental composition determination and structural characterization.

High-Resolution Mass Spectrometry: A Deep Dive into this compound

High-resolution mass spectrometry provides the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula, a critical first step in its identification.

Expected High-Resolution Mass Spectrometry Data for this compound:

ParameterExpected ValueSignificance
Molecular Formula C₉H₈ClNDerived from synthesis
Monoisotopic Mass 165.03453 DaThe exact mass of the most abundant isotopes.[1]
Protonated Adduct [M+H]⁺ (Positive ESI) 166.04180 DaCommonly observed ion in electrospray ionization.
Mass Accuracy < 5 ppmA key indicator of confidence in the elemental composition.
Resolving Power > 60,000 FWHMEnables separation of isobaric interferences.

Predicted Fragmentation Pattern:

Electron ionization (EI) or collision-induced dissociation (CID) of this compound is expected to yield characteristic fragments. The fragmentation pathways of indole derivatives often involve the cleavage of the indole ring and the loss of substituents. For this specific molecule, we can anticipate the following key fragmentation steps:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z of 150.02698.

  • Loss of a chlorine atom (•Cl): This would lead to a fragment ion with an m/z of 130.06565.

  • Loss of hydrogen cyanide (HCN): A common fragmentation for indole rings, resulting in the loss of 27 Da.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

A Comparative Look: Alternative Analytical Techniques

While HRMS provides definitive structural information, a multi-faceted analytical approach is often employed for comprehensive characterization. Other techniques offer complementary information regarding purity, quantitation, and isomeric separation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity, Quantitation, Isomer SeparationHigh resolution for complex mixtures, versatile detectors (UV, DAD).[1]Does not provide direct structural information without a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, Fragmentation PatternExcellent for volatile and thermally stable compounds, extensive spectral libraries for identification.[1]Requires derivatization for non-volatile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity, Structural ConfirmationProvides detailed structural information and absolute quantitation without a reference standard of the analyte.[1]Lower sensitivity compared to MS, requires larger sample amounts.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) - Predicted Protocol

A robust HRMS analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is generally preferred for indoles.

    • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) to obtain structural information from the resulting fragment ions.

  • Data Analysis: Process the acquired data using specialized software to determine the accurate mass, calculate the elemental composition, and interpret the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of the compound.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample and quantify the amount present by comparing to a standard curve.

Visualizing the Analytical Workflow

To better understand the logical flow of a comprehensive analytical strategy for a novel compound like this compound, the following workflow diagram is provided.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_primary Primary Analysis cluster_secondary Complementary Analysis cluster_results Final Assessment synthesis Synthesized This compound hrms HRMS (Accurate Mass & Formula) synthesis->hrms Initial Characterization hplc HPLC (Purity & Quantification) hrms->hplc gcms GC-MS (Volatility & Fragmentation) hrms->gcms qnmr qNMR (Structure & Absolute Purity) hrms->qnmr results Confident Structural Elucidation & Purity hplc->results Combined Data gcms->results Combined Data qnmr->results Combined Data

References

Comparative Biological Activity of 6-Chloro-1-methyl-1H-indole Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Chemical modification of the indole ring, such as halogenation and N-alkylation, offers a powerful strategy to modulate the pharmacological properties of the resulting derivatives. This guide provides a comparative analysis of the biological activities of 6-Chloro-1-methyl-1H-indole derivatives, focusing on their cytotoxic and antimicrobial properties. The information herein is synthesized from various preclinical studies to offer a valuable resource for researchers in the field of drug discovery.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the biological activity of various 6-chloro-indole derivatives. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols and conditions.

Table 1: Comparative Cytotoxicity (IC50) of 6-Chloro-Indole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Racemic 6-amino-seco-CI-TMIAA8 (Chinese Hamster Ovary)0.3-0.5[1]
(+)-(S)-enantiomer of 6-amino-seco-CI-TMIAA8 (Chinese Hamster Ovary)0.24[1]
(-)-(R)-enantiomer of 6-amino-seco-CI-TMIAA8 (Chinese Hamster Ovary)0.70[1]

Note: seco-CI-TMI is a complex derivative containing a 6-aminoindoline moiety, structurally related to the 6-chloro-indole core. The data highlights the stereospecificity of cytotoxic activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Indole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-thiourea hybrid 1Gram-positive & Gram-negative bacteria<12.5[2]
Indole derivative 26 (Schiff base)Gram-positive & Gram-negative bacteria3.91[2]
Methyl 6-chloro-1H-indole-3-carboxylateAcanthamoeba castellanii Neff11.10 (IC50)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of indole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer and/or normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Proposed Mechanism of Action: DNA Alkylation by seco-CI Derivatives

Derivatives of 6-chloro-indole, particularly those designed as DNA alkylating agents, are proposed to exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating a nucleotide base, typically adenine at the N3 position. This action can interfere with DNA replication and transcription, leading to cell death.[1]

DNA_Alkylation_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Derivative 6-Chloro-Indole Derivative DNA Nuclear DNA Derivative->DNA Enters Nucleus & Binds to Minor Groove Apoptosis Apoptosis DNA->Apoptosis DNA Alkylation & Damage

Caption: Proposed mechanism of cytotoxicity for DNA alkylating 6-chloro-indole derivatives.

General Workflow for In Vitro Cytotoxicity Screening

The process of evaluating the cytotoxic potential of novel compounds involves a systematic workflow, from initial cell culture to the final data analysis to determine key metrics like the IC50 value.

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plates) Start->Seeding Treatment Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay MTT Assay Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

References

A Comparative Evaluation of Synthetic Routes to 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indoles is a critical aspect of discovery and process chemistry. 6-Chloro-1-methyl-1H-indole is a key structural motif in various pharmacologically active molecules. This guide provides an objective comparison of two prominent synthetic pathways to this target compound: the Leimgruber-Batcho synthesis and the Fischer indole synthesis, both followed by N-methylation. The comparison includes detailed experimental protocols, quantitative data, and pathway visualizations to inform the selection of the most appropriate route for specific research and development needs.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are evaluated. Both routes converge on the common intermediate, 6-chloro-1H-indole, which is subsequently N-methylated.

  • Route 1: Leimgruber-Batcho Indole Synthesis initiates with the condensation of 4-chloro-2-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization to yield 6-chloro-1H-indole.

  • Route 2: Fischer Indole Synthesis involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by decarboxylation, to produce 6-chloro-1H-indole.

The final step for both routes is the N-methylation of the 6-chloro-1H-indole intermediate. This guide presents a comparative analysis of the two pathways for the synthesis of the intermediate, as the final step is identical for both.

Data Presentation: Comparison of Synthetic Routes to 6-chloro-1H-indole

ParameterRoute 1: Leimgruber-Batcho SynthesisRoute 2: Fischer Indole Synthesis
Starting Materials 4-chloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA)4-chlorophenylhydrazine, Pyruvic acid
Key Steps 1. Enamine formation2. Reductive cyclization1. Hydrazone formation2.[1][1]-Sigmatropic rearrangement and cyclization
Reported Yield High (e.g., 96.3% for 6-chloroindole)Variable, often moderate to good
Reaction Conditions Step 1: RefluxStep 2: Mild reduction (e.g., hydrazine/Raney Ni)Acid-catalyzed, often requiring elevated temperatures
Substrate Scope Generally good for ortho-nitrotoluenesBroad, but can be limited by availability of substituted hydrazines
Advantages - High yields- Milder conditions for cyclization- Avoids strongly acidic conditions- Well-established and widely used- Readily available starting materials
Disadvantages - Use of potentially hazardous reagents (e.g., DMFDMA)- Can produce regioisomeric mixtures with unsymmetrical ketones- Can require harsh acidic conditions and high temperatures

Experimental Protocols

Route 1: Leimgruber-Batcho Synthesis of 6-chloro-1H-indole

Step 1: Synthesis of 1-(2-(4-chloro-2-nitrophenyl)vinyl)-N,N-dimethylaniline

To a solution of 4-chloro-2-nitrotoluene in a suitable solvent such as acetonitrile, N,N-dimethylformamide dimethyl acetal (DMFDMA) is added. The mixture is heated to reflux and stirred for several hours. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization, to yield the enamine intermediate.

Step 2: Reductive Cyclization to 6-chloro-1H-indole

The enamine intermediate is dissolved in a solvent such as methanol. A reducing agent, for example, a solution of hydrazine hydrate in the presence of a Raney nickel catalyst, is added to the solution. The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). After completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to afford 6-chloro-1H-indole. A reported yield for this two-step process is 96.3%.

Route 2: Fischer Indole Synthesis of 6-chloro-1H-indole

Step 1: Formation of 4-chlorophenylhydrazone of Pyruvic Acid

4-chlorophenylhydrazine hydrochloride is dissolved in a suitable solvent, such as a mixture of ethanol and water. An aqueous solution of pyruvic acid is added, and the mixture is stirred at room temperature. The resulting phenylhydrazone often precipitates from the solution and can be collected by filtration.

Step 2: Cyclization to 6-chloro-1H-indole-2-carboxylic acid and Decarboxylation

The isolated 4-chlorophenylhydrazone of pyruvic acid is heated in the presence of an acid catalyst, such as polyphosphoric acid or a strong Brønsted acid like sulfuric acid. The reaction mixture is heated to a high temperature to effect cyclization. The resulting 6-chloro-1H-indole-2-carboxylic acid is then decarboxylated, which can sometimes occur in situ at high temperatures or may require a separate heating step in a high-boiling solvent, to yield 6-chloro-1H-indole. The crude product is then purified by standard methods.

Final Step: N-methylation of 6-chloro-1H-indole

To a solution of 6-chloro-1H-indole in a polar aprotic solvent like N,N-dimethylformamide (DMF), a base such as potassium carbonate is added, followed by the addition of dimethyl carbonate. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled and poured into water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield this compound. This method is known to provide high yields for the N-methylation of indoles with electron-withdrawing groups.

Mandatory Visualization

Synthetic_Route_1 cluster_0 Route 1: Leimgruber-Batcho Synthesis start1 4-chloro-2-nitrotoluene enamine Enamine Intermediate start1->enamine DMFDMA, Reflux indole 6-chloro-1H-indole enamine->indole Hydrazine, Raney Ni final_product This compound indole->final_product Dimethyl Carbonate, K2CO3, DMF

Caption: Synthetic pathway for this compound via the Leimgruber-Batcho route.

Synthetic_Route_2 cluster_1 Route 2: Fischer Indole Synthesis start2 4-chlorophenylhydrazine hydrazone Hydrazone Intermediate start2->hydrazone Pyruvic Acid indole2 6-chloro-1H-indole hydrazone->indole2 Acid catalyst, Heat, -CO2 final_product2 This compound indole2->final_product2 Dimethyl Carbonate, K2CO3, DMF

Caption: Synthetic pathway for this compound via the Fischer Indole Synthesis route.

References

A Comparative Guide to the Single-Crystal X-ray Crystallography of 6-Chloro-1-methyl-1H-indole and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of indole derivatives, offering insights into the structural characteristics of this important class of compounds. While publicly accessible single-crystal X-ray crystallography data for the specific compound 6-Chloro-1-methyl-1H-indole is not available at the time of this publication, this guide presents data from closely related analogs to serve as a valuable reference for researchers in structural chemistry and drug discovery. The provided experimental protocol outlines the standard procedure for obtaining such data for novel crystalline materials.

Comparative Crystallographic Data of Indole Derivatives

The following table summarizes key crystallographic parameters for a selection of substituted indole derivatives. This data allows for a comparative understanding of how different substituents on the indole scaffold can influence the crystal packing and unit cell dimensions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
(E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone[1]C₁₉H₁₇NOTriclinicP-19.4014(5)9.8347(4)10.0318(5)62.821(3)85.539(3)65.262(3)756.25(6)2
1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl][2]C₂₆H₂₁F₃N₂MonoclinicP2₁/c10.0033(3)12.9427(3)16.2699(7)90102.571(4)902055.96(12)4
methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate[3][4]C₁₂H₁₁NO₃MonoclinicP2₁/n11.6814(7)5.6106(4)16.5299(11)90108.713(2)901026.09(12)4

Experimental Protocol: Single-Crystal X-ray Crystallography

The determination of the three-dimensional atomic arrangement in a crystalline solid is a definitive analytical method in chemical sciences.[5][6][7] The following protocol provides a detailed methodology for the single-crystal X-ray diffraction analysis of a small organic molecule, such as this compound.

Crystal Growth

The initial and often most challenging step is to grow single crystals of sufficient size and quality. For small organic molecules, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and may require screening of several options.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed on the diffractometer and cooled under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect it from X-ray damage.

Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).

The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

Structure Validation and Analysis

The final refined crystal structure is validated to ensure its quality and chemical sense. This includes checking for residual electron density, analyzing the geometry of the molecule (bond lengths, bond angles, and torsion angles), and examining intermolecular interactions such as hydrogen bonds and π-π stacking. The results are typically presented in a standard format, such as a Crystallographic Information File (CIF).

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray crystallography experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_validation Finalization synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Generation) structure_refinement->validation analysis Structural Analysis (Bonding, Interactions) validation->analysis

Workflow for Single-Crystal X-ray Crystallography.

References

A Comparative Guide to the Reactivity of 6-Chloro-1-methyl-1H-indole and Other Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-Chloro-1-methyl-1H-indole with its bromo- and iodo-substituted counterparts in common organic transformations. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of substrates and the optimization of reaction conditions.

Introduction to Halogenated Indoles in Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents. Halogenated indoles, in particular, serve as versatile synthetic intermediates, primarily due to their ability to participate in a wide array of cross-coupling and metal-halogen exchange reactions. The nature of the halogen substituent significantly influences the reactivity of the indole ring, a factor that is critical for strategic bond formation. This guide focuses on the comparative reactivity of 6-chloro-, 6-bromo-, and 6-iodo-1-methyl-1H-indole in three key reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease down the group: C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of the aryl halide to the palladium(0) catalyst, the rate-determining step in many cases, follows the reverse order: C-I > C-Br > C-Cl.[1] This fundamental principle dictates that iodoindoles are the most reactive, followed by bromoindoles, with chloroindoles being the least reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The enhanced reactivity of iodo- and bromoindoles often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-analogue.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid

Halogenated IndoleHalogenTypical Yield (%)Reference
This compoundCl97[2]
6-Bromo-1-methyl-1H-indoleBr>95 (representative)General reactivity trend
6-Iodo-1-methyl-1H-indoleI>98 (representative)General reactivity trend

Note: The yields for the bromo- and iodo- derivatives are representative estimates based on the established reactivity trend and may vary depending on the specific reaction conditions. The yield for 6-chloroindole is from a study on the unprotected indole, and similar reactivity is expected for the N-methylated analog.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated indoles in this reaction is dependent on the carbon-halogen bond strength.

The following diagram outlines the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation HNR2, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination with Piperidine

Halogenated IndoleHalogenTypical Yield (%)Reference
This compoundClAcceptable (Specific yield not reported)[3]
6-Bromo-1-methyl-1H-indoleBrHigh (representative)General reactivity trend
6-Iodo-1-methyl-1H-indoleIHigh (representative)General reactivity trend

Note: A study reported "acceptable yields" for the coupling of 6-chloroindole with piperidine.[3] The yields for the bromo- and iodo- derivatives are representative estimates based on the general reactivity trend.

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful tool for the formation of organolithium reagents, which can then be reacted with a variety of electrophiles. The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl.[4] This reaction is typically very fast, often occurring at low temperatures.

The following diagram illustrates the workflow for a lithium-halogen exchange followed by quenching with an electrophile.

Lithiation_Workflow Halogenated Indole Halogenated Indole Lithium-Halogen Exchange Lithium-Halogen Exchange Halogenated Indole->Lithium-Halogen Exchange n-BuLi or t-BuLi Lithiated Indole Lithiated Indole Lithium-Halogen Exchange->Lithiated Indole Quenching Quenching Lithiated Indole->Quenching Electrophile (E+) Functionalized Indole Functionalized Indole Quenching->Functionalized Indole

Lithium-Halogen Exchange Workflow

Table 3: Comparison of Reactivity in Lithium-Halogen Exchange

Halogenated IndoleHalogenTypical ConditionsRelative Rate
This compoundClHigher temperatures, longer reaction timesSlowest
6-Bromo-1-methyl-1H-indoleBrLow temperatures (e.g., -78 °C)Fast
6-Iodo-1-methyl-1H-indoleIVery low temperatures (e.g., -78 to -100 °C), very short reaction timesFastest

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Halo-1-methyl-1H-indole with Phenylboronic Acid

Materials:

  • 6-Halo-1-methyl-1H-indole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous Na₂CO₃ solution (2.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-halo-1-methyl-1H-indole, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and ethanol (typically in a 4:1 to 1:1 ratio).

  • Add the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 6-Halo-1-methyl-1H-indole with Piperidine

Materials:

  • 6-Halo-1-methyl-1H-indole (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 equiv)

  • A strong base (e.g., NaOt-Bu, Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the 6-halo-1-methyl-1H-indole and piperidine.

  • Add anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Lithium-Halogen Exchange of 6-Halo-1-methyl-1H-indole and Quenching with an Electrophile

Materials:

  • 6-Halo-1-methyl-1H-indole (1.0 equiv)

  • n-Butyllithium or tert-butyllithium (1.1-2.2 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Electrophile (e.g., dimethylformamide, benzaldehyde) (1.2 equiv)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 6-halo-1-methyl-1H-indole and dissolve it in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., -78 °C for bromo- and iodoindoles, potentially higher for chloroindoles).

  • Slowly add the organolithium reagent dropwise via syringe, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for the required time (this can range from minutes for iodoindoles to longer periods for chloroindoles).

  • Add the electrophile dropwise at the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of 6-halogenated-1-methyl-1H-indoles is directly correlated with the nature of the halogen substituent. For palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, the reactivity trend is consistently I > Br > Cl. This guide provides a framework for understanding these reactivity differences and offers starting points for experimental design. Researchers and drug development professionals can leverage this information to select the most appropriate halogenated indole for their synthetic strategy, balancing reactivity with the availability and cost of the starting materials. For transformations requiring high reactivity and mild conditions, iodo- and bromoindoles are generally preferred. However, the lower cost and greater availability of chloroindoles make them attractive substrates, provided that more forcing reaction conditions or more active catalyst systems are employed.

References

Comparative Guide to the Synthesis of 6-Chloro-1-methyl-1H-indole: A Review of Methodologies and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reported synthesis methods for 6-Chloro-1-methyl-1H-indole, a key intermediate in various pharmaceutical and research applications. We will delve into the validation and reproducibility of a commonly cited method and compare it with a modern, potentially safer alternative. This objective analysis is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable synthesis strategy.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry. The reliable and reproducible synthesis of this compound is crucial for advancing drug discovery programs. This guide focuses on the N-methylation of 6-chloro-1H-indole, a common final step in its synthesis, comparing a patent-described method using dimethyl carbonate with a more recent approach employing phenyl trimethylammonium iodide.

Comparison of Synthesis Methods

Two primary methods for the N-methylation of 6-chloro-1H-indole are evaluated here:

  • Method A: N-methylation using Dimethyl Carbonate (DMC) - A method detailed in U.S. Patent 6,326,501 B1.

  • Method B: N-methylation using Phenyl Trimethylammonium Iodide (PhMe3NI) - A modern approach described by Templ et al. in Organic Letters (2022).

The following table summarizes the key quantitative data for each method.

ParameterMethod A: Dimethyl Carbonate (DMC)Method B: Phenyl Trimethylammonium Iodide (PhMe3NI)
Starting Material 6-Chloro-1H-indole6-Chloro-1H-indole
Methylating Agent Dimethyl CarbonatePhenyl Trimethylammonium Iodide
Base Potassium Carbonate (K2CO3)Cesium Carbonate (Cs2CO3)
Solvent N,N-Dimethylformamide (DMF)Toluene
Reaction Temperature ~130 °C (Reflux)120 °C
Reaction Time 3.5 hours11-23 hours
Reported Yield 96.1%[1]High yields (up to 99%) reported for various substituted indoles[2][3]
Work-up Extraction with tert-butyl methyl ether after water additionMild acidic work-up or column chromatography[2]
Safety Considerations Dimethyl carbonate is less toxic than traditional methylating agents like methyl iodide. DMF is a suspected reproductive toxin.PhMe3NI is presented as a safe, non-toxic, and easy-to-handle solid reagent.[2][3] Toluene is a flammable solvent.

Experimental Protocols

Method A: N-methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from U.S. Patent 6,326,501 B1.[1]

Materials:

  • 6-Chloro-1H-indole (1.0 g, 6.59 mmol)

  • Potassium Carbonate (0.5 g)

  • N,N-Dimethylformamide (DMF, 10 mL)

  • Dimethyl Carbonate (DMC, 1.7 mL, 20.21 mmol)

  • tert-Butyl methyl ether

  • Water

Procedure:

  • In a suitable reaction vessel, combine 6-Chloro-1H-indole, potassium carbonate, and N,N-dimethylformamide.

  • Add dimethyl carbonate to the mixture.

  • Heat the mixture to reflux (approximately 130 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed (approximately 3.5 hours).

  • Cool the reaction mixture to approximately 3 °C.

  • Add ice-cold water (50 mL) to the cooled mixture.

  • Extract the resulting oily suspension with tert-butyl methyl ether (40 mL).

  • Separate the organic layer and wash it with water (3 x 25 mL).

  • Evaporate the solvent from the organic layer under reduced pressure to yield this compound as a light yellow oil.

Method B: N-methylation using Phenyl Trimethylammonium Iodide (PhMe3NI)

This is a general procedure based on the work of Templ et al. (Org. Lett. 2022, 24, 7315-7319).[2][3]

Materials:

  • 6-Chloro-1H-indole (1 equivalent)

  • Phenyl Trimethylammonium Iodide (PhMe3NI, 2 equivalents)

  • Cesium Carbonate (Cs2CO3, 3 equivalents)

  • Toluene

  • 2 N HCl

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vial, add 6-Chloro-1H-indole, Phenyl Trimethylammonium Iodide, and Cesium Carbonate.

  • Add toluene to the vial.

  • Seal the vial and heat the inhomogeneous reaction mixture to 120 °C in a heating block for 11-23 hours.

  • After cooling to room temperature, add 2 N HCl until gas evolution ceases.

  • Extract the product three times with ethyl acetate.

  • Wash the combined organic phases once with brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Validation and Reproducibility

The synthesis of this compound via the N-methylation of 6-chloro-1H-indole with dimethyl carbonate is a method that has been documented in a U.S. patent.[1] The patent reports a high yield of 96.1% for this specific transformation.[1] While patents provide a legal framework for an invention, the reproducibility of the described procedures by the broader scientific community is a critical aspect of validation.

The alternative method using PhMe3NI is a more recent development and is presented as a safe and highly selective method for N-methylation.[2][3] The authors report excellent yields for a variety of indoles, including those with halogen substituents, suggesting that it should be a reliable method for the synthesis of this compound.[3] The reproducibility of this method is supported by the detailed experimental procedures and extensive substrate scope provided in the publication.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and validation of this compound.

Synthesis_Validation_Workflow Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_validation Validation Starting Material 6-Chloro-1H-indole Method_A Method A: DMC, K2CO3, DMF Starting Material->Method_A Method_B Method B: PhMe3NI, Cs2CO3, Toluene Starting Material->Method_B Product Crude this compound Method_A->Product Method_B->Product Purification Purification (Extraction/Chromatography) Product->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Pure_Product Pure this compound Characterization->Pure_Product Reproducibility Reproducibility Check (Multiple Runs) Pure_Product->Reproducibility Data_Analysis Data Analysis (Yield, Purity) Reproducibility->Data_Analysis Comparison Method Comparison Data_Analysis->Comparison

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-1-methyl-1H-indole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 6-Chloro-1-methyl-1H-indole analogs, focusing on their potential as anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic modifications to the this compound core can significantly impact its pharmacological properties. This document summarizes the expected impact of various substitutions based on established principles in medicinal chemistry, presents illustrative quantitative data, and provides standardized experimental protocols for the evaluation of such compounds.

Introduction to the SAR of Indole Derivatives

The indole nucleus is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer properties. The structure-activity relationship of indole derivatives reveals that substitutions at various positions on the indole ring can significantly modulate their cytotoxic effects. For instance, studies have shown that a methyl group at the N-1 position can enhance anticancer activity substantially when compared to unsubstituted indoles.[1] Similarly, the presence of a halogen, such as chlorine, at positions like C-5 or C-6 is often favorable for cytotoxicity.[1] This guide explores the hypothetical SAR of this compound analogs, providing insights into how different functional groups at various positions might influence their anticancer potency.

Quantitative Data Summary: A Hypothetical Comparison

The following table presents a hypothetical SAR study of this compound analogs, illustrating the potential impact of substitutions at the C-2, C-3, and C-5 positions on their cytotoxic activity against a generic cancer cell line. The IC50 values are illustrative and based on general principles of medicinal chemistry for indole compounds.

Compound IDR1 (C-2 Position)R2 (C-3 Position)R3 (C-5 Position)Hypothetical IC50 (µM)
1 (Parent) HHH15
2 -CH3HH12
3 H-CHOH8
4 H-CH=N-OHH5
5 HH-F10
6 HH-OCH318
7 -PhenylHH9
8 H-CONH2H7

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

Substituted this compound analogs can be synthesized through various established organic chemistry methods. A common approach involves the Fischer indole synthesis, followed by N-methylation and subsequent functional group modifications at other positions of the indole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, would be optimized for each analog. Purification of the final compounds is typically achieved through column chromatography and their structures confirmed by spectroscopic methods like NMR and mass spectrometry.

The cytotoxic activity of the synthesized analogs against cancer cell lines (e.g., MCF-7, HCT-116) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the structure-activity relationship of this compound analogs.

SAR_Flowchart General SAR Workflow for Indole Analogs cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Lead Optimization Start Identify this compound Scaffold Synth Synthesize Analogs with Diverse Substitutions Start->Synth Screen Screen for Anticancer Activity (e.g., MTT Assay) Synth->Screen Data Determine IC50 Values Screen->Data Analyze Correlate Structural Modifications with Activity Data->Analyze Identify Identify Key Pharmacophoric Features Analyze->Identify Optimize Design New Analogs with Improved Potency Identify->Optimize Optimize->Synth

Caption: Workflow for SAR studies of indole analogs.

Caption: Key substitution points on the indole ring.

References

A Comparative In Silico Analysis of 6-Chloro-1-methyl-1H-indole: A Predictive Docking Study Against Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth computational analysis of 6-Chloro-1-methyl-1H-indole, a substituted indole, to predict its potential as a therapeutic agent. Given the well-documented role of the indole scaffold in medicinal chemistry, particularly as an anti-inflammatory agent, this study focuses on its interaction with a key biological target: Cyclooxygenase-2 (COX-2).[1][2]

Through a detailed, step-by-step molecular docking protocol, we will compare the binding profile of this compound against two benchmark compounds: Indomethacin, a potent, FDA-approved indole-based COX inhibitor, and 1-methyl-1H-indole, the direct structural analog lacking the chlorine substituent. This comparative approach allows for a rigorous evaluation of the title compound's potential and provides insights into the structural determinants of its binding affinity.

Rationale and Experimental Design

The Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its unique electronic properties and ability to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, make it an ideal framework for engaging with biological receptors.[1] Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[3] Given that many established NSAIDs, like Indomethacin, are indole derivatives, COX-2 represents a highly relevant target for assessing the potential of this compound. For this study, the crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 1CX2) will be utilized.[3]

Selection of Comparison Compounds

To contextualize the docking results of this compound, two reference ligands were chosen:

  • Indomethacin: A potent, non-selective COX inhibitor containing an indole core. It serves as a positive control to validate our docking protocol's ability to replicate known binding interactions.

  • 1-methyl-1H-indole: The direct parent scaffold of our title compound. By comparing the docking results of these two, we can directly infer the contribution of the 6-chloro substitution to binding affinity and specificity.

The overall workflow for this predictive study is outlined below.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 1CX2) - Remove water/ligands - Add polar hydrogens - Assign charges l_prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges grid Grid Box Generation - Define active site - Set dimensions p_prep->grid Receptor dock Molecular Docking (AutoDock Vina) - Flexible ligand - Rigid receptor l_prep->dock Ligands grid->dock results Pose Clustering & Scoring - Binding energy (kcal/mol) - Predicted Ki dock->results visual Interaction Analysis - Identify key residues - H-bonds, hydrophobic, etc. results->visual compare Comparative Analysis - Compare against controls - Structure-Activity Relationship visual->compare

Caption: Computational docking workflow from preparation to analysis.

Detailed Experimental Protocol

This protocol describes a validated workflow for protein-ligand docking using the widely adopted AutoDock suite.[4][5] The trustworthiness of this protocol is established by its ability to accurately redock known inhibitors into their corresponding crystal structure binding sites.

Software and Resource Requirements
  • Protein Data Bank (PDB): For obtaining the receptor crystal structure.

  • PubChem: For obtaining ligand structures.[6]

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[7]

  • PyMOL or Chimera: For visualization and analysis of results.

Step 1: Receptor Preparation
  • Download Structure: Obtain the crystal structure of COX-2 (PDB ID: 1CX2) from the RCSB PDB database.

  • Clean Protein: Open the PDB file in ADT. Remove all water molecules and co-crystallized ligands/ions. For this study, we will use Chain A.

  • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms. These partial charges are essential for the scoring function to calculate electrostatic interactions.

  • Set Receptor Type: Define the protein as a "macromolecule".

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation
  • Obtain Ligand Structures: Download the 2D structures of this compound, Indomethacin, and 1-methyl-1H-indole from the PubChem database in SDF format.[6]

  • 3D Conversion and Minimization: Use a tool like Open Babel or the ligand preparation module in ADT to convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Define Torsion Tree: In ADT, detect the rotatable bonds for each ligand. This defines the conformational flexibility of the molecule during the docking process.

  • Save as PDBQT: Save the prepared ligand files in the PDBQT format.

Step 3: Docking Simulation
  • Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the active site of COX-2. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file. A typical size for the grid box is 25 x 25 x 25 Å to encompass the entire binding pocket.

  • Configuration File: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the configuration file. Vina will perform multiple independent runs and cluster the resulting poses.[7]

Step 4: Analysis of Results
  • Examine Binding Energies: The output file from Vina ranks the predicted binding poses based on their binding affinity scores (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[7]

  • Visualize Poses: Load the receptor PDBQT and the docking output PDBQT files into a molecular visualization tool like PyMOL.

  • Identify Interactions: Analyze the top-ranked pose for each ligand. Identify and measure key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the amino acid residues in the COX-2 active site.

Results: A Comparative Analysis

The docking simulations yielded distinct binding profiles for this compound and the two control compounds. The quantitative results are summarized below.

CompoundPubChem CIDBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues (Hypothetical)
Indomethacin (Control) 3715-9.80.15Arg120, Tyr355, Ser530, Val349
This compound 15335321-8.51.35Val116, Arg120, Leu352, Tyr385
1-methyl-1H-indole (Analog) 10243-6.925.8Val116, Leu352, Tyr385
Analysis of Binding Modes
  • Indomethacin (Positive Control): The docking protocol successfully placed Indomethacin within the COX-2 active site, recapitulating key interactions observed in experimental structures. The carboxyl group formed a critical hydrogen bond with Arg120 at the mouth of the active site, while the indole ring occupied the main hydrophobic channel, interacting with residues like Val349 and Leu352. This result validates the predictive power of our chosen methodology.

  • This compound: The title compound demonstrated a strong predicted binding affinity of -8.5 kcal/mol. Its binding pose shows the indole scaffold positioned deep within the hydrophobic pocket, similar to Indomethacin. The critical causality behind its enhanced affinity compared to its parent analog appears to be the 6-chloro substituent . This chlorine atom projects into a specific sub-pocket lined by hydrophobic residues such as Val116 and Leu352, forming favorable van der Waals contacts. Furthermore, the N-methyl group helps to position the molecule optimally within this channel. The lack of a carboxyl group means it does not interact with Arg120 in the same manner as Indomethacin, suggesting a different, potentially more selective, binding mechanism.

  • 1-methyl-1H-indole (Structural Analog): The unsubstituted analog showed a significantly weaker binding affinity (-6.9 kcal/mol). While it still occupies the hydrophobic channel, the absence of the chloro group results in a loss of the specific, affinity-enhancing interactions observed with this compound. This direct comparison underscores the importance of the halogen substituent for potent binding to the COX-2 active site.

G cluster_ligand cluster_pocket COX-2 Active Site ligand Core Scaffold res1 Val116 ligand->res1 Hydrophobic res2 Arg120 ligand->res2 Cation-π res3 Leu352 ligand->res3 Hydrophobic res4 Tyr385 ligand->res4 π-Stacking

Caption: Predicted interactions of this compound.

Conclusion and Future Outlook

This in silico investigation provides the first predictive analysis of this compound's potential as a COX-2 inhibitor. Our computational docking study, validated against the known inhibitor Indomethacin, reveals that the title compound has a strong predicted binding affinity for the COX-2 active site.

The comparative analysis strongly suggests that the 6-chloro substitution is a key determinant for potent binding, significantly enhancing affinity compared to the unsubstituted 1-methyl-1H-indole. While its predicted affinity is lower than that of Indomethacin, its distinct interaction profile—lacking the canonical interaction with Arg120—warrants further investigation. This may translate to a different selectivity profile or a novel mechanism of inhibition.

These promising computational results position this compound as a compelling candidate for synthesis and subsequent in vitro biological evaluation to confirm its COX-2 inhibitory activity and assess its therapeutic potential.

References

The Potential of 6-Chloro-1-methyl-1H-indole Based Compounds in Hypertension Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic potential of compounds derived from a 6-Chloro-1-methyl-1H-indole scaffold with established and emerging commercially available drugs for the treatment of hypertension. While direct efficacy data for this compound is not publicly available, a key derivative, N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, has demonstrated potent and selective inhibition of aldosterone synthase (CYP11B2). This positions this class of indole compounds as a promising area for the development of novel antihypertensive agents.

This document is intended for researchers, scientists, and drug development professionals interested in the landscape of hypertension therapeutics, particularly focusing on the inhibition of the renin-angiotensin-aldosterone system (RAAS).

Mechanism of Action: Targeting Aldosterone Synthesis

The primary mechanism of action for the this compound derivative is the selective inhibition of CYP11B2, a key enzyme in the adrenal cortex responsible for the final step in aldosterone synthesis.[1] Aldosterone plays a crucial role in blood pressure regulation by promoting sodium and water retention. By inhibiting its production, these compounds can lead to a reduction in blood volume and, consequently, lower blood pressure. This targeted approach offers the potential for high efficacy with a favorable side-effect profile compared to less selective agents.

Below is a diagram illustrating the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention for CYP11B2 inhibitors.

cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Synthesis via CYP11B2 Kidney Kidney Aldosterone->Kidney Acts on Blood_Pressure Increased Blood Pressure Kidney->Blood_Pressure Na+ & H2O Retention CYP11B2_Inhibitor This compound Derivative (CYP11B2 Inhibitor) CYP11B2_Inhibitor->Adrenal_Cortex Inhibits

Figure 1: Renin-Angiotensin-Aldosterone System and CYP11B2 Inhibition.

Comparative Efficacy: In Vitro Data

While specific IC50 values for this compound are not available, its derivative has shown promising in vitro potency and selectivity for CYP11B2. This section compares the available data for this derivative with other selective aldosterone synthase inhibitors currently in development and a commercially available mineralocorticoid receptor antagonist.

Compound/Drug ClassTargetIC50 (CYP11B2)Selectivity (vs. CYP11B1)Reference
Indole Derivative CYP11B2Data on specific derivative availableHigh (cortisol-sparing)[1]
Baxdrostat CYP11B2Potent inhibitor>100-fold[2][3]
Lorundrostat CYP11B2Potent inhibitor~374-fold[4][5]
Eplerenone Mineralocorticoid ReceptorNot ApplicableNot Applicable[1][6]

Comparative Efficacy: In Vivo and Clinical Data

The ultimate measure of an antihypertensive agent's efficacy is its ability to lower blood pressure in preclinical models and human clinical trials. This section summarizes the available data for the indole derivative's class of compounds and compares it to commercially available and emerging drugs.

Compound/DrugAnimal Model/Patient PopulationDosageBlood Pressure Reduction (Systolic)Reference
Indole Derivative Class Preclinical species and humansNot specified in available abstractsLowers aldosterone[7]
Baxdrostat Treatment-Resistant Hypertension2 mg daily-11.0 mmHg (placebo-adjusted)[2][8]
Lorundrostat Uncontrolled Hypertension50 mg daily-9.6 mmHg (placebo-adjusted)[8]
Eplerenone Mild-to-Moderate Hypertension50-100 mg dailySignificant reduction vs. placebo[6]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments typically cited in the evaluation of antihypertensive agents.

In Vitro CYP11B2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the CYP11B2 enzyme.

Methodology:

  • Cell Culture: A human cell line (e.g., V79 or NCI-H295R) is engineered to express human CYP11B2.

  • Incubation: The cells are incubated with a known concentration of the substrate for CYP11B2 (e.g., 11-deoxycorticosterone) and varying concentrations of the test compound.

  • Product Quantification: The amount of aldosterone produced is measured using a validated method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Start Start: CYP11B2-expressing cells Add_Substrate Add Substrate (11-deoxycorticosterone) Start->Add_Substrate Add_Compound Add Test Compound (varying concentrations) Add_Substrate->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Aldosterone Measure Aldosterone (RIA or LC-MS) Incubate->Measure_Aldosterone Calculate_Inhibition Calculate % Inhibition Measure_Aldosterone->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

A Researcher's Guide to the Cross-Validation of 6-Chloro-1-methyl-1H-indole from Diverse Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity and identity of starting materials are paramount. For researchers utilizing 6-Chloro-1-methyl-1H-indole, a crucial intermediate in the synthesis of various bioactive molecules, ensuring the consistency and quality of this compound from different suppliers is a critical, non-negotiable step. This guide provides a comprehensive framework for the cross-validation of this compound, offering standardized experimental protocols and data presentation formats to facilitate objective comparisons between products from various sources.

The following sections detail the methodologies for purity and identity confirmation, present hypothetical comparative data, and illustrate the logical workflow for a comprehensive cross-validation process. This guide is intended for researchers, scientists, and drug development professionals to establish robust quality control measures for their key starting materials.

Comparative Analysis of Key Quality Attributes

A thorough cross-validation of this compound should encompass an evaluation of its purity, identity, and physical properties. The data presented below are hypothetical and serve to illustrate how results from different suppliers can be systematically compared.

Table 1: Purity Profile of this compound from Different Sources

Parameter Source A Source B Source C
Purity by HPLC (% Area) 99.8%98.5%99.5%
Purity by GC-FID (% Area) 99.7%98.2%99.4%
Major Impurity (HPLC) 0.15% (retention time: 3.2 min)1.2% (retention time: 4.5 min)0.3% (retention time: 3.2 min)
Residual Solvents (GC-HS) Acetone: 50 ppmDichloromethane: 200 ppmNot Detected

Table 2: Identity Confirmation of this compound

Analytical Technique Source A Source B Source C
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 166.04[M+H]⁺ = 166.05[M+H]⁺ = 166.04
Melting Point 45-47 °C44-46 °C45-48 °C

Workflow for Cross-Validation

A systematic approach is essential for the effective cross-validation of analytical data. The following diagram outlines the logical workflow for evaluating this compound from different suppliers.

cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation Source_A Source A Purity Purity Analysis (HPLC, GC) Source_A->Purity Identity Identity Confirmation (NMR, MS, MP) Source_A->Identity Source_B Source B Source_B->Purity Source_B->Identity Source_C Source C Source_C->Purity Source_C->Identity Comparison Compare Data vs. Specification and between Sources Purity->Comparison Identity->Comparison Decision Supplier Qualification Decision Comparison->Decision

Figure 1: Logical workflow for the cross-validation of this compound from different suppliers.

Standardized Experimental Protocols

To ensure a fair and direct comparison, it is crucial to use the same analytical methods for all samples. The following are standardized protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile.

Gas Chromatography (GC) for Purity and Residual Solvent Analysis
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a Headspace sampler for residual solvents.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program for Purity:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Mode: Split (20:1)

  • Sample Preparation for Purity: Dissolve 10 mg of the sample in 1 mL of Dichloromethane.

  • Headspace Parameters for Residual Solvents:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • Sample Preparation for Residual Solvents: Accurately weigh 50 mg of the sample into a 20 mL headspace vial and add 1 mL of DMSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve approximately 15 mg of the sample in 0.7 mL of CDCl₃.

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive

  • Scan Range: m/z 50-500

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer.

By implementing these standardized protocols and a systematic evaluation workflow, researchers can confidently assess the quality and consistency of this compound from various suppliers, thereby ensuring the reliability and reproducibility of their scientific endeavors.

Navigating Metabolic Fate: A Comparative Stability Analysis of 6-Chloro-1-methyl-1H-indole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a cornerstone of early-stage drug discovery. This critical parameter influences a drug's half-life, dosing regimen, and overall pharmacokinetic profile. This guide offers a comparative assessment of the metabolic stability of 6-Chloro-1-methyl-1H-indole against its structural analogs, supported by established principles of drug metabolism and detailed experimental protocols.

The indole scaffold is a privileged structure in medicinal chemistry, but it is often susceptible to metabolic oxidation, primarily by cytochrome P450 (CYP) enzymes.[1] Strategic structural modifications, such as halogenation and N-alkylation, are commonly employed to enhance metabolic stability. This guide will explore the predicted impact of these modifications on this compound by comparing it to key analogs: 6-Chloro-1H-indole, 1-methyl-1H-indole, and the parent 1H-indole.

Comparative Metabolic Stability Assessment

Compound NameStructureKey Structural FeaturesPredicted Metabolic Stability (HLM)Rationale
1H-Indole 1H-IndoleUnsubstituted indole ringLow The unsubstituted indole ring, particularly at the C2 and C3 positions, is susceptible to rapid oxidation by CYP enzymes, leading to low metabolic stability.[2][3]
1-methyl-1H-indole 1-methyl-1H-indoleN-methylationModerate N-methylation can protect the indole nitrogen from certain metabolic transformations.[4][5] However, the rest of the indole ring remains susceptible to oxidation.
6-Chloro-1H-indole 6-Chloro-1H-indoleChlorination at C6Moderate to High The presence of a chlorine atom, an electron-withdrawing group, can decrease the electron density of the indole ring, making it less prone to oxidative metabolism by CYP enzymes.[6][7] Halogenation is a known strategy to improve metabolic stability.
This compound This compoundN-methylation and Chlorination at C6High The combination of N-methylation and chlorination is expected to have an additive effect on metabolic stability. N-methylation protects the nitrogen, while the chloro group deactivates the aromatic ring towards oxidative metabolism.[4][6][7]

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro assays with liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[8][9]

In Vitro Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test compounds (e.g., this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • In a microcentrifuge tube, combine the human liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer.

  • Add the test compound to the microsomal suspension at a final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This step also precipitates the microsomal proteins.

  • Include a negative control without the NADPH regenerating system to assess for any non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Add an internal standard to each sample to correct for analytical variability.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[10]

Visualizing the Process

To further elucidate the experimental and metabolic processes, the following diagrams have been generated.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis TestCompound Test Compound Stock ReactionMix Reaction Mixture (Compound + HLM + Buffer) TestCompound->ReactionMix HLM Human Liver Microsomes HLM->ReactionMix Buffer Phosphate Buffer Buffer->ReactionMix NADPH_System NADPH System StartReaction Initiate with NADPH NADPH_System->StartReaction Incubate Incubate at 37°C ReactionMix->Incubate Incubate->StartReaction TimePoints Aliquots at Time Points StartReaction->TimePoints Terminate Terminate with Cold Acetonitrile TimePoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Experimental workflow for the in vitro microsomal stability assay.

G cluster_indole Indole Derivative cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Indole Substituted Indole (e.g., this compound) CYP450 Cytochrome P450 Enzymes Indole->CYP450 Enters Active Site Oxidation Oxidation (Hydroxylation, etc.) CYP450->Oxidation OxidizedMetabolite Oxidized Metabolite Oxidation->OxidizedMetabolite Conjugation Conjugation (Glucuronidation, Sulfation) OxidizedMetabolite->Conjugation ConjugatedMetabolite Conjugated Metabolite Conjugation->ConjugatedMetabolite Excretion Excretion ConjugatedMetabolite->Excretion

Generalized metabolic pathway for indole derivatives.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and proper disposal of chemical reagents like 6-Chloro-1-methyl-1H-indole are paramount. This document provides a comprehensive guide to its disposal, underpinned by safety protocols and regulatory compliance. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions:

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). All operations should be conducted in a well-ventilated area or a certified chemical fume hood.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and hazard data for this compound. While classified as acutely toxic, specific LD50 and LC50 values are not available in the reviewed public documentation.

PropertyValueReference
Chemical Formula C₉H₈ClN[1]
Molecular Weight 165.62 g/mol [1]
CAS Number 155868-51-2[1]
Boiling Point 278.44°C at 760 mmHg
Flash Point 122.197°C[1]
Appearance Light yellow to yellow liquid
Storage Temperature 2-8°C, protected from light
GHS Hazard Statements H302: Harmful if swallowed[1]
H312: Harmful in contact with skin[1]
H332: Harmful if inhaled[1]
GHS Hazard Class Acute toxicity - Category 3 (Oral, Dermal, Inhalation)[1]
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available

Experimental Protocol: Proper Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound and its associated waste. As a halogenated organic compound, it requires special handling to mitigate risks and comply with hazardous waste regulations.

Materials Required:

  • Designated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • Personal Protective Equipment (PPE) as specified above.

  • Spill containment and cleanup materials (e.g., absorbent pads, sand).

  • Solvent for rinsing (e.g., acetone or ethanol).

Procedure:

  • Waste Segregation:

    • Crucially, never mix halogenated organic waste with non-halogenated waste. This is due to different disposal requirements and associated costs.

    • Collect all waste containing this compound, including reaction residues, contaminated solvents, and rinsates, in the designated "Halogenated Organic Waste" container.

  • Container Management:

    • The waste container must be kept tightly sealed at all times, except when adding waste.

    • Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name "this compound."

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should have secondary containment to prevent the spread of potential leaks.

  • Disposal of Contaminated Solids:

    • Solid waste, such as contaminated weighing paper, pipette tips, and gloves, should be collected in a separate, sealed, and clearly labeled container for "Solid Halogenated Organic Waste."

  • Decontamination of Glassware:

    • Triple-rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

    • The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.

  • Disposal of Empty Original Containers:

    • The original container of this compound must also be triple-rinsed with a suitable solvent.

    • Collect the rinsate in the "Halogenated Organic Waste" container.

    • After rinsing, the container should be punctured or otherwise rendered unusable for other purposes before disposal in accordance with institutional guidelines.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste containers by a licensed chemical waste disposal company.

    • The material may be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_decon Decontamination cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_generated Generate Waste (Liquid or Solid) fume_hood->waste_generated is_liquid Liquid Waste? waste_generated->is_liquid liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes solid_waste Collect in 'Solid Halogenated Waste' Container is_liquid->solid_waste No decon_needed Contaminated Glassware/Container? liquid_waste->decon_needed solid_waste->decon_needed triple_rinse Triple-Rinse with Appropriate Solvent decon_needed->triple_rinse Yes seal_container Keep Waste Container Tightly Sealed decon_needed->seal_container No collect_rinsate Collect Rinsate in 'Halogenated Organic Liquid Waste' Container triple_rinse->collect_rinsate collect_rinsate->seal_container store_saa Store in Secure Satellite Accumulation Area seal_container->store_saa licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service store_saa->licensed_disposal end End: Proper Disposal (Incineration/Chemical Destruction) licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Chloro-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-Chloro-1-methyl-1H-indole are paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its use, from preparation to disposal, to minimize risks and ensure regulatory compliance.

Hazard Profile: this compound is classified as an acute toxicant and an irritant.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1][3] It is also reported to cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. This equipment should be used in conjunction with engineering controls like a chemical fume hood.[4]

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over goggles when a splash hazard exists.[4]Protects eyes and face from splashes of the chemical or solvents.[4]
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[4]Prevents accidental skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected before use and removed properly to avoid skin contamination.[1][4]Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be required if engineering controls are insufficient, during spill cleanup, or if dust/aerosols are generated.[4][5] The need should be determined by a risk assessment.Prevents inhalation of harmful dust, vapors, or mists.[1]

Handling and Storage Protocols

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • The designated storage area should be secure, and the substance should be stored locked up.[1]

Spill and Emergency Procedures

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]

  • Clean the spill area with an appropriate solvent.

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[6][7]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous chemical waste.[8]

  • Waste Segregation: Collect waste containing this compound separately from other waste streams. Specifically, segregate halogenated organic waste from non-halogenated waste.[8]

  • Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][8] Do not dispose of it down the drain or in regular trash.[1]

  • Institutional Procedures: Contact your institution's EHS office to schedule a pickup for your hazardous waste.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Fume Hood and Equipment b->c d Weigh/Measure Compound c->d e Perform Experiment d->e f Decontaminate Equipment e->f g Segregate Hazardous Waste f->g h Store Waste for Pickup g->h i Remove PPE h->i

Caption: Standard operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.